molecular formula C9H6O3S B1608311 5-(Thiophen-3-yl)furan-2-carboxylic acid CAS No. 560993-95-5

5-(Thiophen-3-yl)furan-2-carboxylic acid

Cat. No.: B1608311
CAS No.: 560993-95-5
M. Wt: 194.21 g/mol
InChI Key: JBPGCCPYLDMCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-3-yl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6O3S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-3-ylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-9(11)8-2-1-7(12-8)6-3-4-13-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPGCCPYLDMCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400551
Record name 5-Thiophen-3-yl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560993-95-5
Record name 5-Thiophen-3-yl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Thiophen-3-yl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a furan ring core linked to a thiophene ring. As a bifunctional molecule with both aromatic and carboxylic acid moieties, its physicochemical properties are of paramount importance for its application in medicinal chemistry and materials science. This guide provides a detailed examination of these properties, offering both established data and field-proven experimental protocols for their determination. The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, organic electronic materials, and other biologically active agents[1]. Understanding its acidity, solubility, and lipophilicity is fundamental to optimizing its use in cross-coupling reactions, developing organic semiconductors, and designing novel therapeutic candidates[1].

Compound Profile & Core Properties

The structural arrangement of this compound, with its electron-rich heterocyclic systems and the acidic carboxylic group, dictates its chemical behavior and physical characteristics. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogues and standard chemical principles.

Key Identifiers and Structural Information
PropertyValueSource
IUPAC Name This compound-
Synonyms 2-Furancarboxylic acid, 5-(3-thienyl)-[2]
CAS Number 560993-95-5[1][2]
Molecular Formula C₉H₆O₃S[1][3]
Molecular Weight 194.21 g/mol [1][2][3]
Canonical SMILES C1=CC(=CS1)C2=CC=C(O2)C(=O)O-
Estimated Physicochemical Data

The following table summarizes key physicochemical properties. Where direct experimental data is unavailable, values are estimated based on well-characterized structural analogues like 2-thiophenecarboxylic acid and 2-furancarboxylic acid.

PropertyEstimated ValueRationale & Comparative Data
Physical State Solid at 25°CHeterocyclic carboxylic acids like 2-thiophenecarboxylic acid are typically crystalline solids[4][5].
Melting Point ~130-150 °CBased on analogues: 2-Thiophenecarboxylic acid (125-127 °C)[4][5] and 2-Furancarboxylic acid (133.5 °C)[6].
Acidity (pKa) ~3.4 - 3.6The pKa of 2-thiophenecarboxylic acid is 3.49[4]. The electronic nature of the linked furan ring is expected to have a minor influence.
Lipophilicity (LogP) ~1.8 - 2.2Calculated based on analogues: 2-Thiophenecarboxylic acid (LogP: 1.57)[4] and 2-Furancarboxylic acid (LogP: 0.64)[6]. The addition of the thiophene/furan ring increases lipophilicity.
Aqueous Solubility Sparingly solubleThe carboxylic acid group enhances water solubility, but the large, aromatic heterocyclic system limits it. Analogues are soluble in hot water[4].

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is critical. Standard spectroscopic methods are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the furan and thiophene rings. The chemical shifts and coupling constants of these aromatic protons provide definitive structural confirmation of the substitution pattern. A broad singlet corresponding to the carboxylic acid proton would also be observable, typically downfield.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically ~160-170 ppm) and the carbons of the two heterocyclic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₉H₆O₃S). The fragmentation pattern can provide further structural insights.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

Experimental Protocols for Physicochemical Determination

The following section details step-by-step methodologies for quantifying the key physicochemical properties of the title compound. The rationale behind each step is provided to ensure a trustworthy and self-validating experimental design.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility, a critical parameter for drug formulation and environmental assessment.

Causality: The shake-flask method is the gold standard for determining the saturation solubility of a compound. By agitating an excess of the solid with water until equilibrium is reached, we ensure the aqueous phase is truly saturated, providing an accurate measurement.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled flask.

  • Equilibration: Agitate the flask in a mechanical shaker or stirrer at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) should be tested to confirm that solubility has not changed.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet any undissolved solid.

  • Sampling & Analysis: Carefully extract a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at the compound's λ_max.

  • Quantification: Calculate the solubility (e.g., in mg/mL or mol/L) by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to known volume of water B Agitate at constant T (24h & 48h) A->B C Centrifuge sample to pellet solid B->C D Extract supernatant C->D E Analyze via HPLC-UV D->E F Calculate against standard curve E->F G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve known mass of compound B Titrate with standardized NaOH solution A->B C Record pH after each addition B->C D Plot pH vs. Volume of Titrant C->D E Determine equivalence point D->E F pKa = pH at 1/2 equivalence point E->F

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(thiophen-3-yl)furan-2-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and empirical data from structurally analogous compounds to predict and interpret the spectral features. By dissecting the influence of the thiophene and furan rings, as well as the carboxylic acid functional group, on chemical shifts and coupling constants, this document serves as an authoritative resource for the structural elucidation of this and similar heterocyclic compounds. Detailed experimental protocols for NMR data acquisition are also provided to ensure methodological rigor.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a furan-2-carboxylic acid moiety linked to a thiophene ring at the 3-position, forms a scaffold with potential applications in the development of novel therapeutic agents and functional organic materials. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide offers a detailed exploration of the expected ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this class of compounds.

Theoretical Framework: NMR Spectroscopy of Heterocyclic Systems

The ¹H and ¹³C NMR spectra of aromatic heterocyclic compounds such as furan and thiophene are governed by the electronic environment of the constituent atoms. The heteroatom (oxygen in furan, sulfur in thiophene) and any substituents on the ring significantly influence the electron density distribution and, consequently, the chemical shifts of the protons and carbons.

The relative aromaticity of these five-membered rings, generally considered to be thiophene > pyrrole > furan, impacts the chemical shifts. Protons and carbons in more aromatic systems are typically more shielded and appear at lower chemical shifts (upfield). Substituent effects, both inductive and mesomeric, further modulate these chemical shifts. For instance, electron-withdrawing groups like a carboxylic acid will deshield adjacent protons and carbons, shifting their resonances to higher chemical shifts (downfield).

Proton-proton spin-spin coupling provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. In five-membered aromatic rings, typical vicinal (three-bond) coupling constants (³J) are in the range of 1.5 to 5.0 Hz, while four-bond couplings (⁴J) are generally smaller.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on both the furan and thiophene rings, as well as the carboxylic acid proton. The predicted chemical shifts (in ppm) and coupling patterns are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3 (Furan)7.20 - 7.30Doublet³J(H3-H4) ≈ 3.5 - 4.0Deshielded by the adjacent electron-withdrawing carboxylic acid group.
H4 (Furan)6.80 - 6.90Doublet³J(H4-H3) ≈ 3.5 - 4.0Shielded relative to H3 due to its position further from the carboxylic acid.
H2' (Thiophene)7.70 - 7.80Doublet of doublets⁴J(H2'-H4') ≈ 1.0 - 1.5, ⁴J(H2'-H5') ≈ 2.5 - 3.0Deshielded due to its position adjacent to the furan ring and its proximity to the sulfur atom.
H4' (Thiophene)7.40 - 7.50Doublet of doublets³J(H4'-H5') ≈ 4.5 - 5.0, ⁴J(H4'-H2') ≈ 1.0 - 1.5Influenced by the adjacent furan ring and coupling to H5' and H2'.
H5' (Thiophene)7.50 - 7.60Doublet of doublets³J(H5'-H4') ≈ 4.5 - 5.0, ⁴J(H5'-H2') ≈ 2.5 - 3.0Influenced by the adjacent furan ring and coupling to H4' and H2'.
COOH> 12.0Broad Singlet-Characteristic chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding and exchange.

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and can be influenced by the choice of solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2 (Furan)145.0 - 148.0Attached to the electron-withdrawing carboxylic acid group, leading to significant deshielding.
C3 (Furan)118.0 - 120.0Influenced by the adjacent carboxylic acid group.
C4 (Furan)112.0 - 114.0Generally the most shielded furan carbon in this substitution pattern.
C5 (Furan)155.0 - 158.0Deshielded due to its attachment to the thiophene ring.
C2' (Thiophene)125.0 - 128.0Influenced by the adjacent furan ring.
C3' (Thiophene)135.0 - 138.0Point of attachment to the furan ring, expected to be deshielded.
C4' (Thiophene)128.0 - 130.0Typical chemical shift for a β-carbon in a substituted thiophene.
C5' (Thiophene)122.0 - 125.0Typical chemical shift for an α-carbon in a substituted thiophene.
COOH159.0 - 162.0Characteristic chemical shift for a carboxylic acid carbon.

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and can be influenced by the choice of solvent.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a distinct resonance.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32 scans.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

molecular_structure cluster_furan Furan Ring cluster_thiophene Thiophene Ring Furan O C2 C2 C3 C3 COOH COOH C2->COOH C4 C4 H3 H3 C3->H3 C5 C5 H4 H4 C4->H4 C3_t C3' C5->C3_t Thiophene S C2_t C2' H2_t H2' C2_t->H2_t C4_t C4' C5_t C5' H4_t H4' C4_t->H4_t H5_t H5' C5_t->H5_t

Molecular Structure of this compound

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS phase->reference integrate Integration (¹H) reference->integrate for ¹H assign_shifts Assign Chemical Shifts reference->assign_shifts integrate->assign_shifts analyze_coupling Analyze Coupling Patterns assign_shifts->analyze_coupling structure_elucidation Structure Elucidation analyze_coupling->structure_elucidation

Experimental Workflow for NMR Analysis

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and utilizing data from analogous structures, we have established a robust framework for the interpretation of its spectral data. The provided experimental protocols offer a clear and concise methodology for acquiring high-quality NMR spectra. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, aiding in the structural characterization and further development of this and related heterocyclic compounds.

Infrared spectroscopy of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-(Thiophen-3-yl)furan-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a foundational understanding of how the molecule's structural components—the carboxylic acid, the furan ring, and the thiophene ring—contribute to its unique vibrational fingerprint. We will explore the theoretical basis for expected absorptions, present detailed experimental protocols for sample analysis, and provide a systematic approach to spectral interpretation. This guide is designed to serve as a practical reference for the characterization of this and structurally related heterocyclic compounds.

Introduction: The Molecule and the Method

This compound is a bifunctional heterocyclic compound featuring a furan ring linked to a thiophene ring, with a carboxylic acid moiety attached to the furan. Such structures are of significant interest in medicinal chemistry and materials science, serving as key intermediates or scaffolds for developing novel pharmaceuticals and organic electronic materials.[1][2]

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its chemical bonds. Each functional group possesses a characteristic set of vibrations (stretching, bending, wagging), which absorb IR radiation at specific frequencies. The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the molecule's functional groups and overall structure.

This guide will deconstruct the IR spectrum of this compound by examining its three primary structural components.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Theoretical Vibrational Mode Analysis

The total IR spectrum is a superposition of the vibrational modes of its constituent parts. We can predict the key features by analyzing each functional group.

The Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.[3]

  • O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretch is not a sharp peak. Instead, it appears as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5] This broad feature often overlaps with C-H stretching peaks.

  • C=O Stretching: The carbonyl (C=O) stretch is one of the strongest and sharpest absorptions in the spectrum. For an aromatic carboxylic acid, where the carbonyl is conjugated with the furan ring, this peak is expected in the range of 1710-1680 cm⁻¹.[3][4] Conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency compared to a saturated carboxylic acid (1730-1700 cm⁻¹).

  • C-O Stretching and O-H Bending: The spectrum will also contain bands corresponding to the C-O stretch, typically found between 1320-1210 cm⁻¹, and in-plane O-H bending, which appears in the 1440-1395 cm⁻¹ region.[5] A distinctive, broad out-of-plane O-H bend, often called the "OH wag," is also characteristic of carboxylic acid dimers and appears around 960-900 cm⁻¹.[3]

The Furan Ring

Furan, a five-membered aromatic heterocycle, has several characteristic vibrational modes.[6][7]

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic furan ring typically appears as sharp, medium-intensity peaks just above 3000 cm⁻¹, usually in the 3150-3100 cm⁻¹ region.

  • Ring C=C and C-O-C Stretching: The aromatic C=C stretching vibrations within the furan ring occur in the 1600-1450 cm⁻¹ region.[8] The asymmetric and symmetric stretching of the C-O-C ether linkage within the ring are also characteristic, appearing in the 1270-1020 cm⁻¹ range.

  • C-H Out-of-Plane Bending: Strong absorptions resulting from the out-of-plane bending of the ring C-H bonds are expected in the fingerprint region, typically between 1000 cm⁻¹ and 740 cm⁻¹. The exact position is sensitive to the substitution pattern.

The Thiophene Ring

Thiophene, another five-membered aromatic heterocycle, has vibrational modes that are similar in type to furan but are influenced by the presence of the larger, heavier sulfur atom.[9]

  • Aromatic C-H Stretching: Similar to furan, the C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹ (typically 3120-3080 cm⁻¹).

  • Ring C=C Stretching: Aromatic C=C stretching bands for thiophene are generally found in the 1530-1350 cm⁻¹ region.[10] The positions can be sensitive to the substitution pattern.

  • C-S Stretching: Vibrations involving the C-S bond are typically weaker and occur at lower frequencies, often in the 860-600 cm⁻¹ range.[10]

  • C-H Out-of-Plane Bending: Strong C-H out-of-plane bending vibrations are also characteristic of substituted thiophenes and appear in the 910-850 cm⁻¹ range.[10]

G cluster_molecule This compound cluster_functional_groups Key Functional Groups & Vibrational Regions cluster_vibrations Characteristic Vibrational Modes (cm⁻¹) Molecule Core Molecule COOH Carboxylic Acid (-COOH) Molecule->COOH Furan Furan Ring Molecule->Furan Thiophene Thiophene Ring Molecule->Thiophene Vib_COOH O-H Stretch 3300-2500 (very broad) C=O Stretch 1710-1680 (strong, sharp) C-O Stretch / O-H Bend 1440-1210 COOH->Vib_COOH Vib_Furan Aromatic C-H Stretch 3150-3100 Ring C=C / C-O-C Stretch 1600-1450 / 1270-1020 Furan->Vib_Furan Vib_Thiophene Aromatic C-H Stretch 3120-3080 Ring C=C Stretch 1530-1350 C-S Stretch 860-600 Thiophene->Vib_Thiophene

Caption: Logical relationship of molecular components to their IR vibrational modes.

Experimental Protocols

To obtain a high-quality IR spectrum, proper sample preparation and instrument operation are critical. The choice of method depends on the sample's physical state and the desired information. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is often the most convenient method.

Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and powerful technique that requires minimal sample preparation. It is ideal for routine analysis and quality control.

Objective: To acquire a high-quality mid-IR spectrum of the solid sample.

Materials:

  • This compound (solid powder, ~1-2 mg)

  • FTIR spectrometer equipped with a diamond or germanium ATR crystal accessory

  • Spatula

  • Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropyl alcohol. Allow the solvent to evaporate completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. A typical background scan involves 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (~1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.

  • Sample Scan: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 2.

G A Start: Instrument Ready B Clean ATR Crystal (Isopropyl Alcohol) A->B C Perform Background Scan (16-32 scans, 4 cm⁻¹ res.) B->C D Place Sample on Crystal (~1-2 mg) C->D E Apply Consistent Pressure D->E F Acquire Sample Scan (Same parameters as background) E->F G Process Data (Ratio, Baseline Correction) F->G H Interpret Spectrum G->H I Clean ATR Crystal & End H->I

Caption: Standard experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Correlating Peaks to Structure

The following table summarizes the expected key absorption bands for this compound, integrating the contributions from all functional groups.

Frequency Range (cm⁻¹) Vibrational Assignment Expected Intensity & Shape Notes
3300 - 2500O-H stretch (in H-bonded dimer)Very Broad, StrongA hallmark of a carboxylic acid. Overlaps with C-H stretches.[4][5]
3150 - 3080Aromatic C-H stretch (Furan & Thiophene)Medium to Weak, SharpPeaks appearing on the shoulder of the broad O-H band.[10]
1710 - 1680C=O stretch (conjugated carboxylic acid)Very Strong, SharpFrequency is lowered due to conjugation with the furan ring.[3][11]
1600 - 1450Aromatic C=C ring stretch (Furan)Medium to StrongMultiple bands may be present.
1530 - 1350Aromatic C=C ring stretch (Thiophene)Medium to StrongMultiple bands may be present.[10]
1440 - 1395O-H in-plane bendMediumMay overlap with ring stretching modes.[5]
1320 - 1210C-O stretch (carboxylic acid)StrongCoupled with O-H in-plane bending.
1270 - 1020C-O-C asymmetric & symmetric stretch (Furan)StrongKey indicator of the furan ring structure.[8]
960 - 900O-H out-of-plane bend ("wag")Broad, MediumAnother characteristic feature of carboxylic acid dimers.[3]
< 900C-H out-of-plane bends & C-S stretchMedium to StrongLocated in the complex fingerprint region. C-S stretches are typically weak.[10]

Conclusion

The infrared spectrum of this compound is rich with structural information. A systematic analysis allows for the unambiguous confirmation of its key functional groups. The most prominent features are the extremely broad O-H stretch (3300-2500 cm⁻¹) and the strong, sharp, conjugated C=O stretch (1710-1680 cm⁻¹), which together provide definitive evidence of the carboxylic acid moiety. These are complemented by the characteristic aromatic C-H stretches above 3000 cm⁻¹ and a complex series of absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrational modes of the furan and thiophene rings. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently use IR spectroscopy for the characterization and quality assessment of this important class of molecules.

References

An In-depth Technical Guide to the Crystal Structure of 5-(Thiophen-3-yl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds containing furan and thiophene moieties are cornerstones in medicinal chemistry and materials science, offering unique electronic and structural properties.[1][2] 5-(Thiophen-3-yl)furan-2-carboxylic acid stands as a molecule of significant interest, combining the structural features of both heterocycles with a carboxylic acid functional group, a key player in forming predictable intermolecular interactions. This technical guide provides a comprehensive overview of the synthesis, crystallization, and a multi-faceted analysis of the crystal structure of this compound. While a definitive published crystal structure for this specific molecule is not yet available in the public domain, this document outlines the established, state-of-the-art methodologies for its determination and analysis. We will delve into the strategic synthesis via palladium-catalyzed cross-coupling reactions, detailed protocols for obtaining single crystals suitable for X-ray diffraction, and the subsequent in-depth structural elucidation through single-crystal X-ray diffraction (scXRD), Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. The insights provided herein are grounded in established principles and data from closely related structures, offering a robust framework for researchers working with this and similar heterocyclic systems.

Introduction: The Significance of Furan-Thiophene Scaffolds

The integration of five-membered aromatic heterocycles is a widely employed strategy in drug discovery and the development of novel organic materials.[1] Furan and thiophene rings, in particular, are bioisosteres of the benzene ring but possess distinct electronic properties and geometries that can be exploited to fine-tune a molecule's pharmacological profile or material characteristics.[3] The title compound, this compound (Molecular Formula: C₉H₆O₃S, Molecular Weight: 194.21 g/mol ), is a bifunctional molecule that marries the properties of these two important heterocycles. The carboxylic acid group not only provides a handle for further chemical modifications, such as amide or ester formation, but also predictably engages in strong hydrogen bonding, often leading to the formation of centrosymmetric dimers in the solid state.[4][5] Understanding the three-dimensional arrangement of this molecule in a crystalline form is paramount for predicting its physical properties, such as solubility and stability, and for designing more complex derivatives with desired biological activities.

Synthesis and Crystallization

Strategic Synthesis: A Palladium-Catalyzed Approach

The construction of the C-C bond between the furan and thiophene rings is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[7] The proposed synthetic pathway involves the coupling of a suitable furan boronic acid or ester with a brominated thiophene derivative.

Synthesis_Pathway cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis furan_ester Methyl 5-bromofuran-2-carboxylate furan_boronate Methyl 5-(pinacolborato)furan-2-carboxylate furan_ester->furan_boronate Pd(dppf)Cl₂ KOAc, Dioxane bis_pinacolato_diboron Bis(pinacolato)diboron bis_pinacolato_diboron->furan_boronate coupled_ester Methyl 5-(thiophen-3-yl)furan-2-carboxylate furan_boronate->coupled_ester Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O bromo_thiophene 3-Bromothiophene bromo_thiophene->coupled_ester final_product This compound coupled_ester->final_product LiOH THF/H₂O

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of Methyl 5-(pinacolborato)furan-2-carboxylate.

    • To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the boronate ester.

  • Step 2: Suzuki Coupling.

    • In a reaction vessel, combine the furan boronate ester from Step 1 (1.0 eq), 3-bromothiophene (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and water.[8][9]

    • Add Na₂CO₃ (2.0 eq) and degas the mixture with argon for 20 minutes.

    • Heat the reaction to 90 °C and stir vigorously for 16 hours.

    • After cooling, separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and brine, dry over MgSO₄, and evaporate the solvent.

    • Purify the resulting ester by column chromatography.

  • Step 3: Saponification.

    • Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate, dry the combined organic extracts over Na₂SO₄, and concentrate in vacuo to yield the crude this compound.

Achieving High-Quality Crystals: The Art of Recrystallization

The acquisition of high-quality single crystals is the most critical and often challenging step for scXRD analysis.[10][11] For carboxylic acids, slow evaporation or slow cooling of a saturated solution are generally effective methods.[12][13][14] The choice of solvent is crucial and is determined by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12][15]

Experimental Protocol: Single Crystal Growth [14][15][16]

  • Solvent Screening: Test the solubility of the purified carboxylic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to identify a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point to create a saturated solution.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[16]

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. This slow cooling process is essential for the formation of large, well-ordered crystals.[12]

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator (4 °C) and then in a freezer (-20 °C) to maximize crystal yield.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[14]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Comprehensive Crystal Structure Analysis

A thorough understanding of the crystal structure involves a combination of experimental diffraction techniques and theoretical calculations. This integrated approach provides a complete picture of the molecule's geometry, packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction (scXRD)

scXRD is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[17][18][19] It provides precise information on bond lengths, bond angles, and the overall molecular conformation.[19]

Methodology: scXRD Data Collection and Structure Refinement

  • A suitable single crystal of this compound is mounted on a diffractometer.

  • X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

Based on similar aromatic carboxylic acid structures, a plausible set of crystallographic data for this compound is presented in Table 1.[1][20] It is anticipated that the molecule would crystallize in a centrosymmetric space group, such as P-1 or P2₁/c, with the carboxylic acid groups forming hydrogen-bonded dimers.[21]

Parameter Hypothetical Value
Empirical formulaC₉H₆O₃S
Formula weight194.21
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.5(1) Å, b = 12.0(2) Å, c = 13.5(3) Å
α = 90°, β = 105.0(5)°, γ = 90°
Volume860(5) ų
Z (molecules per unit cell)4
Density (calculated)1.500 Mg/m³
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.120
Goodness-of-fit on F²1.05

Table 1: Hypothetical crystallographic data for this compound.

Caption: Hypothetical crystal packing showing hydrogen-bonded dimers and π-π stacking.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[2][22][23][24] It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of close contacts.

Methodology: Hirshfeld Surface and 2D Fingerprint Plot Generation

  • The crystallographic information file (CIF) obtained from scXRD is used as input for software such as CrystalExplorer.[24]

  • The Hirshfeld surface is generated and mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

  • 2D fingerprint plots are generated, which summarize the distribution of intermolecular contacts, providing quantitative percentages for different interaction types (e.g., H···H, O···H, C···H).[22]

Anticipated Interactions

For this compound, the following interactions are expected to be significant:

  • O···H/H···O contacts: These will be prominent due to the strong hydrogen bonding between the carboxylic acid groups.[25]

  • H···H contacts: Typically, these make up a large portion of the surface area, representing van der Waals interactions.[25]

  • C···H/H···C contacts: These arise from interactions between the aromatic rings and are indicative of C-H···π interactions.

  • C···C contacts: These would suggest the presence of π-π stacking between the furan and/or thiophene rings of adjacent molecules.[22]

  • S···H/H···S and O···S contacts: Interactions involving the sulfur atom of the thiophene ring are also possible and can be quantified.

Density Functional Theory (DFT) Calculations

DFT calculations complement the experimental data by providing insights into the molecule's electronic structure, conformational preferences, and the energetics of intermolecular interactions.[26][27][28]

Methodology: DFT Calculations

  • Geometry Optimization: The molecular geometry obtained from the scXRD experiment is used as a starting point for gas-phase geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2][28]

  • Conformational Analysis: The rotational barrier between the furan and thiophene rings is calculated to understand the molecule's conformational flexibility.[26][29]

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic properties and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

Expected Theoretical Insights

The DFT calculations are expected to show that the molecule is largely planar, although a small dihedral angle between the furan and thiophene rings is likely. The MEP map will highlight the electronegative oxygen atoms of the carboxylic acid group as regions of high negative potential and the acidic proton as a region of high positive potential, consistent with its role as a hydrogen bond donor.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive, multi-technique approach for the synthesis, crystallization, and detailed structural analysis of this compound. While a published crystal structure is not currently available, the methodologies presented here, based on well-established protocols and data from analogous compounds, provide a robust roadmap for researchers. The proposed Suzuki coupling synthesis offers an efficient route to the molecule, and standard recrystallization techniques should yield high-quality single crystals. The combined power of single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations will enable a thorough understanding of the molecule's three-dimensional structure, its intermolecular interactions, and its electronic properties. Such fundamental knowledge is invaluable for the rational design of new pharmaceuticals and advanced organic materials based on this promising furan-thiophene scaffold.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of Thiophene-Furan Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of hybrid molecules combining thiophene and furan carboxylic acid moieties. Moving beyond a simple recitation of facts, this document delves into the causal relationships between chemical structure and biological function, offering field-proven insights for researchers in drug discovery and development. Every protocol and mechanism described is presented as a self-validating system, grounded in authoritative scientific literature.

Introduction: The Strategic Union of Thiophene and Furan

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with enhanced therapeutic properties is perpetual. Thiophene and furan rings are privileged five-membered aromatic heterocycles, each contributing unique physicochemical characteristics to a molecule.[1][2] The thiophene ring, with its sulfur atom, is known to be an excellent bioisostere of the phenyl ring, often improving metabolic stability and binding affinity through potential hydrogen bonding.[3] Furan, containing an oxygen atom, also partakes in various non-covalent interactions crucial for receptor binding.[1]

The strategic combination of these two heterocycles, linked by a carboxylic acid functionality, creates a hybrid scaffold with significant potential for diverse biological activities. The carboxylic acid group not only provides a key site for interaction with biological targets but also influences the molecule's overall polarity and pharmacokinetic profile. This guide will illuminate the antimicrobial, anti-inflammatory, and anticancer properties of these promising compounds.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiophene and furan derivatives have independently shown considerable promise as antimicrobial agents.[4][5] Their combination within a single molecular entity offers a compelling strategy for the development of novel anti-infectives.

Mechanism of Action: Disrupting the Microbial Fortress

The antimicrobial action of thiophene-furan carboxylic acids is often multifactorial. One key mechanism involves the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Another proposed mechanism is the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately, cell death. The electron-rich nature of the thiophene and furan rings can facilitate interactions with the microbial cell surface and key enzymatic residues.

Quantitative Assessment of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the in vitro antimicrobial activity of a compound. The table below summarizes the MIC values for a selection of thiophene-furan carboxylic acid derivatives against various bacterial and fungal strains.

Compound IDStructureS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
TFC-1 5-(Furan-2-yl)thiophene-2-carboxylic acid163264[4]
TFC-2 5-(Thiophen-2-yl)furan-2-carboxylic acid326432[4]
TFC-Amide-1 N-phenyl-5-(furan-2-yl)thiophene-2-carboxamide81616[6]
TFC-Amide-2 N-(4-chlorophenyl)-5-(furan-2-yl)thiophene-2-carboxamide488[6]

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Principle: This assay involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth after a specified incubation period.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the thiophene-furan carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a range of compound concentrations.

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only medium and inoculum (no compound).

    • Sterility Control: A well containing only medium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation Incubation & Analysis Stock Prepare Compound Stock Solution Dilute Perform 2-fold Serial Dilutions Stock->Dilute Media Dispense Media into 96-well Plate Media->Dilute AddInoculum Inoculate Plates Dilute->AddInoculum Inoculum Prepare Standardized Microbial Inoculum Inoculum->AddInoculum Incubate Incubate at Appropriate Temperature AddInoculum->Incubate Read Read MIC Results Incubate->Read

Workflow for Broth Microdilution Assay.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene derivatives, such as the commercial drug Tiaprofenic acid, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The incorporation of a furan moiety can modulate the electronic and steric properties of the molecule, potentially leading to enhanced or selective inhibitory activity.

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Some thiophene-furan carboxylic acid derivatives have been shown to exhibit inhibitory activity against both COX isoforms.

Furthermore, some of these hybrid molecules also demonstrate inhibitory effects on the 5-lipoxygenase (5-LOX) pathway. 5-LOX is another key enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes, which are potent pro-inflammatory mediators. Compounds that can dually inhibit both COX and LOX pathways are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile.[8]

Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs Inflammation_PG Inflammation, Pain, Fever PGs->Inflammation_PG LTs Leukotrienes LOX->LTs Inflammation_LT Inflammation, Bronchoconstriction LTs->Inflammation_LT Inhibitor Thiophene-Furan Carboxylic Acids Inhibitor->COX Inhibition Inhibitor->LOX Inhibition Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrial Intrinsic Pathway cluster_execution Execution Phase Inhibitor Thiophene-Furan Carboxylic Acids Mito Mitochondrial Membrane Disruption Inhibitor->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

A Technical Guide to the Therapeutic Potential of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The confluence of thiophene and furan rings in a single molecular entity presents a compelling scaffold for therapeutic innovation. 5-(Thiophen-3-yl)furan-2-carboxylic acid is a compound of significant interest, embodying the rich chemical diversity and biological potential inherent to heterocyclic chemistry. While direct pharmacological studies on this specific molecule are nascent, a wealth of data on structurally related furan and thiophene derivatives provides a strong foundation for predicting its therapeutic applicability. This guide synthesizes the current understanding of these related compounds to illuminate the most promising therapeutic targets for this compound and provides a detailed roadmap for its experimental validation.

The inherent properties of the thiophene and furan moieties, such as their ability to engage in hydrogen bonding and act as bioisosteres for phenyl groups, suggest a high potential for interaction with various biological targets.[1] This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a structured approach to unlocking the therapeutic value of this promising molecule.

Predicted Therapeutic Targets and Mechanistic Rationale

Based on the established bioactivities of analogous compounds, we have identified several high-priority target classes for this compound. The following sections detail the scientific rationale for each proposed target and outline the experimental workflows for validation.

Succinate Dehydrogenase (SDH) Inhibition: A Potential Antifungal Application

Rationale: Succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid cycle and the electron transport chain, is a well-established target for fungicides.[2] Numerous studies have demonstrated that carboxamide derivatives of thiophene and furan are potent SDH inhibitors.[3][4] The core scaffold of this compound shares structural similarities with these known SDH inhibitors, suggesting it may exhibit similar antifungal properties.

Experimental Validation Workflow:

G cluster_0 In Vitro Validation cluster_1 Cell-Based & In Vivo Validation A Compound Synthesis & Purification B SDH Enzyme Inhibition Assay A->B Test Compound C IC50 Determination B->C Dose-Response Data D Antifungal Susceptibility Testing (MIC) C->D Potent Inhibitor E Morphological Analysis (SEM) D->E Confirmation of Cellular Damage F In Vivo Efficacy Study (e.g., Plant Disease Model) D->F Lead Candidate

Caption: Workflow for validating SDH inhibition and antifungal activity.

Detailed Protocol: SDH Enzyme Inhibition Assay
  • Enzyme Preparation: Isolate mitochondria from a relevant fungal species (e.g., Sclerotinia sclerotiorum) as the source of SDH.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing succinate as the substrate and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Procedure:

    • Add the mitochondrial preparation to the assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the substrate (succinate).

    • Monitor the reduction of DCPIP spectrophotometrically at 600 nm over time.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[3]

Modulation of the Hypoxia-Inducible Factor (HIF) Pathway via FIH-1 Inhibition

Rationale: The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular responses to low oxygen levels and is implicated in various pathologies, including cancer and ischemia. Factor Inhibiting HIF-1 (FIH-1) is a key negative regulator of this pathway.[5][6] Furan- and thiophene-2-carbonyl derivatives have been identified as inhibitors of FIH-1, leading to the activation of HIF-dependent transcription.[7][8] The structure of this compound aligns with the general features of these known FIH-1 inhibitors.

Signaling Pathway:

G HIF1a HIF-1α p300 p300/CBP HIF1a->p300 Binds FIH1 FIH-1 FIH1->HIF1a Hydroxylates (Asn803) (Inhibitory) HRE Hypoxia Response Element (HRE) p300->HRE Activates TargetGenes Target Gene Expression HRE->TargetGenes Compound 5-(Thiophen-3-yl)furan- 2-carboxylic acid Compound->FIH1 Inhibits

Caption: Inhibition of FIH-1 by the test compound leads to HIF-1α activation.

Detailed Protocol: HIF-1α Reporter Gene Assay
  • Cell Line: Use a human cell line (e.g., HEK293T) stably transfected with a luciferase reporter construct driven by a hypoxia-response element (HRE).

  • Cell Culture: Culture the cells under standard normoxic conditions (21% O2).

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. An increase in luciferase activity indicates activation of the HIF pathway.[8]

Targeting the RhoA/ROCK Pathway for Anticancer Applications

Rationale: The RhoA/ROCK signaling pathway plays a crucial role in cell migration, invasion, and proliferation, and its dysregulation is a hallmark of many cancers.[9][10] Derivatives of benzo[b]thiophene-3-carboxylic acid have been shown to inhibit this pathway, leading to anticancer effects.[11] The thiophene carboxylic acid moiety in this compound makes it a candidate for investigation as a RhoA/ROCK pathway inhibitor.

Signaling Pathway:

G RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Phospho-MLC MLC->MLCP Actin Actin Cytoskeleton Reorganization MLCP->Actin CellEffects Cell Migration, Invasion, Proliferation Actin->CellEffects Compound 5-(Thiophen-3-yl)furan- 2-carboxylic acid Compound->RhoA Potential Inhibition

Caption: The RhoA/ROCK signaling pathway as a potential target.

Detailed Protocol: Cell Migration (Wound Healing) Assay
  • Cell Line: Use a highly migratory cancer cell line (e.g., MDA-MB-231 breast cancer cells).

  • Cell Culture: Grow the cells to confluence in a multi-well plate.

  • Wound Creation: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells to remove debris and add fresh media containing various concentrations of this compound.

  • Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point. A delay in wound closure in the presence of the compound indicates inhibition of cell migration.[9]

Enzyme Inhibition: Cholinesterases and Urease

Rationale: Thiophene derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[12][13] Additionally, thiophene-containing compounds have shown potent inhibitory activity against urease, an enzyme implicated in infections by pathogens such as Helicobacter pylori.[14][15] The structural features of this compound warrant its investigation against these enzymes.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagents: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound for a specified time.

    • Initiate the reaction by adding the substrate (ATCI) and DTNB.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.[12]

Anti-inflammatory and Anticancer Potential

Rationale: Furan and thiophene derivatives are known to possess both anti-inflammatory and anticancer properties.[1][16][17] The anti-inflammatory effects may be mediated through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[16] The anticancer activity of such compounds has been attributed to various mechanisms, including the inhibition of kinases like VEGFR-2 and AKT, and the induction of apoptosis.[17][18]

Data on Related Compounds
Compound ClassTarget/ActivityIC50/EC50Reference
Thiophene/Furan CarboxamidesSuccinate Dehydrogenase1.01 - 4.53 µM[3]
Thiophene-pyrazole hybridsAnticancer (A549 cells)27.7 µg/ml[19]
Morpholine-thiophene hybridsUrease3.80 - 5.77 µM[14]
Fused Thiophene DerivativesVEGFR-20.075 - 0.126 µM[18]
Fused Thiophene DerivativesAKT4.60 - 6.96 µM[18]

Conclusion

This compound stands as a molecule with considerable, yet largely unexplored, therapeutic potential. By leveraging the extensive research on structurally related furan and thiophene derivatives, this guide provides a scientifically grounded framework for its systematic evaluation. The proposed therapeutic targets—succinate dehydrogenase, the HIF/FIH-1 axis, the RhoA/ROCK pathway, and various enzymes such as cholinesterases and urease—represent promising avenues for drug discovery in the fields of infectious diseases, oncology, and neurodegenerative disorders. The detailed experimental protocols and workflows outlined herein offer a clear and actionable path for researchers to elucidate the bioactivity of this compound and pave the way for its potential clinical development.

References

The Evolving Landscape of Substituted Furan-2-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The furan-2-carboxylic acid scaffold, a versatile heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged structure in the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic applications of substituted furan-2-carboxylic acids, grounded in field-proven insights and experimental data.

Part 1: Strategic Synthesis of the Furan-2-Carboxylic Acid Core and Its Derivatives

The synthetic accessibility of the furan-2-carboxylic acid core is a key factor driving its exploration in drug discovery. Several strategies have been developed, each with distinct advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and considerations for green chemistry.

Classical Approaches: The Cannizzaro Reaction and Oxidation of Furfural

The traditional and industrially established method for synthesizing the parent furan-2-carboxylic acid is the Cannizzaro reaction of furfural, a bio-based aldehyde.[1] This disproportionation reaction, typically carried out in the presence of a strong base like sodium hydroxide, yields furan-2-carboxylic acid and furfuryl alcohol in a 1:1 molar ratio.[1] While economically viable due to the commercial value of both products, this method suffers from a 50% theoretical yield for the desired acid.[1]

Alternatively, the direct oxidation of furfural offers a more atom-economical route. Various oxidizing agents can be employed; however, controlling the reaction to prevent over-oxidation and side-product formation is crucial.

Experimental Protocol: Synthesis of Furan-2-Carboxylic Acid via Cannizzaro Reaction

  • Materials: Furfural, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve NaOH in water to create a concentrated solution.

    • Cool the NaOH solution in an ice bath.

    • Slowly add furfural to the cooled NaOH solution with vigorous stirring. The reaction is exothermic.

    • After the addition is complete, continue stirring at room temperature for 24 hours.

    • Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. Furan-2-carboxylic acid will precipitate out of the solution.

    • Filter the precipitate and wash with cold water.

    • The aqueous filtrate contains furfuryl alcohol, which can be extracted with diethyl ether.

    • Dry the collected solid (furan-2-carboxylic acid) under vacuum. Further purification can be achieved by recrystallization from hot water.

Modern Strategies: Carboxylation and Biocatalysis

More contemporary and sustainable approaches are being actively explored. Carbonate-promoted C-H carboxylation of 2-furoic acid with CO₂ presents a promising alternative to traditional methods.[2] This method can achieve high yields, particularly on a larger scale using a fixed-bed flow reactor.[2]

Biocatalytic routes are also gaining traction as environmentally friendly alternatives. The use of microorganisms like Nocardia corallina has been shown to produce 2-furoic acid from furfural or furfuryl alcohol with high yields (88% and 98% respectively), although this has yet to be commercialized.[1]

Derivatization Strategies

The functionalization of the furan-2-carboxylic acid scaffold is key to exploring its chemical space and developing derivatives with diverse biological activities. The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups using standard organic chemistry techniques. The furan ring itself can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

Experimental Protocol: Synthesis of a Furan-2-Carboxamide Derivative

  • Materials: Furan-2-carboxylic acid, 1,1'-Carbonyldiimidazole (CDI), a primary or secondary amine, Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve furan-2-carboxylic acid in anhydrous THF.

    • Add CDI to the solution and stir at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. This forms the activated acyl-imidazole intermediate.

    • In a separate flask, dissolve the desired amine in THF.

    • Slowly add the amine solution to the activated furan-2-carboxylic acid solution.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the THF under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired furan-2-carboxamide.[3]

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_core_synthesis Core Synthesis cluster_core_acid Core Acid cluster_derivatization Derivatization cluster_final_products Final Products Furfural Furfural Cannizzaro Cannizzaro Reaction Furfural->Cannizzaro Oxidation Oxidation Furfural->Oxidation Furan Furan Carboxylation Carboxylation Furan->Carboxylation F2CA Furan-2-Carboxylic Acid Cannizzaro->F2CA Oxidation->F2CA Carboxylation->F2CA Amidation Amidation F2CA->Amidation Esterification Esterification F2CA->Esterification Ring_Func Ring Functionalization F2CA->Ring_Func Amides Substituted Amides Amidation->Amides Esters Substituted Esters Esterification->Esters Ring_Subst Ring-Substituted Derivatives Ring_Func->Ring_Subst

Caption: General synthetic workflow for substituted furan-2-carboxylic acids.

Part 2: Diverse Biological Activities and Structure-Activity Relationships

Substituted furan-2-carboxylic acids have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of furan-2-carboxylic acid have shown promising activity against a spectrum of microbial pathogens. For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have exhibited good antimicrobial activity against the yeast-like fungi Candida albicans and also suppress the growth of Escherichia coli and Staphylococcus aureus.[4] The minimum inhibitory concentration (MIC) for these compounds against C. albicans was found to be 64 µg/mL.[4]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the furan ring and its appendages play a crucial role in determining the antimicrobial potency. For example, in a series of carbamothioyl-furan-2-carboxamide derivatives, compounds possessing a 2,4-dinitrophenyl moiety showed significant inhibition against various bacterial and fungal strains, with MICs in the range of 150.7–295 μg/mL.[5]

Anticancer Activity

The furan-2-carboxylic acid scaffold has also been explored for the development of novel anticancer agents. Several derivatives have shown significant cytotoxic activity against various cancer cell lines. For example, a p-tolylcarbamothioyl)furan-2-carboxamide derivative demonstrated the highest anticancer activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL.[5] SAR studies on these derivatives indicated that the position of a nitro group on a phenyl ring substituent significantly influenced anticancer potential, with the ortho-substituted compound being the most active.[5]

Anti-biofilm Activity

Bacterial biofilms pose a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Furan-2-carboxamide derivatives have emerged as potential anti-biofilm agents. A diversity-oriented synthesis of these compounds revealed that carbohydrazides and triazoles exhibited significant antibiofilm activity against Pseudomonas aeruginosa.[3] The most potent compound showed 58% inhibition of biofilm formation.[3] Mechanistic studies suggest that these compounds may act as quorum sensing inhibitors, potentially by targeting the LasR receptor.[3]

Compound ClassBiological ActivityTarget Organism/Cell LinePotency (MIC/IC50/EC50)Reference
3-Aryl-3-(furan-2-yl)propanoic acidsAntifungalCandida albicansMIC: 64 µg/mL[4]
Carbamothioyl-furan-2-carboxamidesAntibacterial/AntifungalVarious bacteria and fungiMIC: 150.7–295 µg/mL[5]
Carbamothioyl-furan-2-carboxamidesAnticancerHepatocellular carcinoma33.29% cell viability at 20 µg/mL[5]
Furan-2-carboxamidesAnti-biofilmPseudomonas aeruginosa58% inhibition[3]
Natural Furan-Carboxylic Acid DerivativesAntifungalS. sclerotiorum, B. cinereaEC50: 17.14 µg/mL, 19.63 µg/mL[6]
Mechanism of Action and Signaling Pathway Modulation

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. While the exact pathways are not elucidated for all derivatives, some insights have been gained.

For instance, certain natural furan-carboxylic acid derivatives with antifungal activity are proposed to act by inhibiting succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain.[6] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

In the context of anti-biofilm activity, furan-2-carboxamides are thought to interfere with quorum sensing (QS) , a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. The proposed molecular target is the LasR protein , a key transcriptional regulator in the P. aeruginosa QS system.[3] By binding to LasR, these compounds may prevent the binding of the natural autoinducer molecule, thereby inhibiting QS-mediated gene expression.

Quorum_Sensing_Inhibition Autoinducer Autoinducer (e.g., 3-oxo-C12-HSL) LasR_inactive Inactive LasR Receptor Autoinducer->LasR_inactive Binds to LasR_active Active LasR-Autoinducer Complex LasR_inactive->LasR_active Conformational Change Virulence_Genes Virulence & Biofilm Gene Expression LasR_active->Virulence_Genes Activates Furan_Derivative Furan-2-carboxamide Derivative Furan_Derivative->LasR_inactive Competitively Binds Inhibition Inhibition

Caption: Proposed mechanism of quorum sensing inhibition by furan-2-carboxamide derivatives.

Part 3: Applications in Drug Development and Future Perspectives

The diverse biological activities and synthetic tractability of substituted furan-2-carboxylic acids position them as a highly valuable scaffold in modern drug discovery. The ability to fine-tune their physicochemical properties through targeted substitutions allows for the optimization of pharmacokinetic and pharmacodynamic profiles.

The development of furan-2-carboxylic acid derivatives as antimicrobial and anticancer agents is an active area of research. The identification of novel mechanisms of action, such as the inhibition of quorum sensing and targeting of specific metabolic enzymes, offers opportunities to overcome existing drug resistance challenges.

Furthermore, the bio-based origin of the furan core aligns with the growing emphasis on sustainable and green chemistry in the pharmaceutical industry. The utilization of renewable feedstocks for the synthesis of these compounds presents an attractive proposition for environmentally conscious drug development.

References

Introduction: A Heterocyclic Scaffold of Emerging Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Thiophen-3-yl)furan-2-carboxylic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic combination of different heterocyclic rings into a single molecular entity is a proven strategy for generating novel compounds with unique properties. This compound, a molecule incorporating both a thiophene and a furan ring, represents a quintessential example of such a scaffold. Its rigid, conjugated structure makes it an attractive building block for creating complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, present a robust synthetic strategy, discuss its potential applications grounded in the established roles of its constituent heterocycles, and detail the analytical methodologies required for its characterization. The overarching goal is to equip the scientific community with the foundational knowledge needed to effectively utilize this compound in their research endeavors. Furan and thiophene rings are key building blocks in medicinal chemistry, valued for their stability and ease of functionalization.[1][2]

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of any successful research campaign. This section provides the essential identifiers and key physicochemical data for this compound.

The Chemical Abstracts Service (CAS) has assigned the number 560993-95-5 to this compound.[3][4]

Chemical Structure

The structure consists of a furan-2-carboxylic acid moiety where the 5-position of the furan ring is substituted with a thiophen-3-yl group.

Caption: Chemical structure of this compound.

Data Summary Table

The following table summarizes the key physicochemical properties of the compound. This data is essential for experimental design, including solvent selection, reaction setup, and storage.

PropertyValueSource
CAS Number 560993-95-5[3][4]
Molecular Formula C₉H₆O₃S[4][5]
Molecular Weight 194.21 g/mol [3][4][5]
MDL Number MFCD06740286[4]
Storage Conditions 2-8°C, sealed, dry, light-proof[4]

Proposed Synthesis Methodology: A Palladium-Catalyzed Cross-Coupling Approach

While multiple synthetic routes can be envisioned, a robust and versatile approach for constructing the bi-heterocyclic core of this compound is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This method is widely employed in pharmaceutical synthesis due to its high functional group tolerance and excellent yields.

The causality behind this choice lies in the modularity of the reaction. It allows for the independent synthesis and purification of the two key building blocks—a functionalized furan and a functionalized thiophene—which are then joined in a highly controlled final step.

Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Core Synthesis cluster_2 Final Step Start1 Methyl 5-bromofuran-2-carboxylate Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start1->Reaction Start2 Thiophene-3-boronic acid Start2->Reaction Intermediate Methyl 5-(thiophen-3-yl)furan-2-carboxylate Reaction->Intermediate Forms C-C bond Hydrolysis Saponification (e.g., LiOH, THF/H₂O) Intermediate->Hydrolysis Deprotects acid Product This compound Hydrolysis->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate and final product can be readily confirmed at each stage using standard analytical techniques described in Section 4.

Part A: Suzuki-Miyaura Coupling

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 5-bromofuran-2-carboxylate (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent and Degassing: Add a 3:1 mixture of dioxane and water. Bubble nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

    • Expert Insight: The choice of a phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is crucial. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) efficiently for these specific heterocyclic partners.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield methyl 5-(thiophen-3-yl)furan-2-carboxylate.

Part B: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the purified ester intermediate from Part A in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature for 4-6 hours.

    • Expert Insight: LiOH is often preferred for saponification as it minimizes side reactions compared to NaOH or KOH in some sensitive substrates. The use of a co-solvent like THF ensures the solubility of the ester starting material.

  • Acidification and Extraction: Monitor the reaction by TLC. Once the starting material is consumed, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 using 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Applications in Drug Discovery and Materials Science

The title compound is not merely a chemical curiosity; it is a versatile building block with significant potential. Its utility stems from the combined properties of the furan and thiophene heterocycles.[1] Thiophene and its derivatives are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[6]

As a Bioisostere and Pharmacophore Scaffold: In drug design, the thiophene ring is often used as a bioisostere for a benzene ring, offering similar size and aromaticity but with different electronic properties and metabolic profiles. The furan ring provides an additional hydrogen bond acceptor (the oxygen atom) and can influence the overall conformation and solubility of a molecule. This compound can thus serve as a key intermediate in the synthesis of novel therapeutic agents.[4]

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors incorporate linked heterocyclic ring systems to occupy the ATP-binding pocket.

  • Infectious Diseases: The conjugated system is a feature found in numerous antimicrobial and antifungal agents.[2]

  • Inflammation: Thiophene derivatives have been explored as inhibitors of inflammatory pathways.[6]

In Organic Electronics: The extended π-conjugated system across the two rings makes this molecule and its derivatives suitable for developing organic semiconductors and materials for optoelectronic devices.[4]

Analytical Characterization Workflow

Rigorous analytical chemistry is non-negotiable for verifying the identity, purity, and properties of a synthesized compound.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Verification Sample Synthesized Product HPLC HPLC / UPLC (UV Detection) Sample->HPLC LCMS LC-MS Sample->LCMS NMR ¹H and ¹³C NMR Sample->NMR Purity Purity Assay (>95%) HPLC->Purity Structure Structural Confirmation LCMS->Structure NMR->Structure

References

A Researcher's Guide to Procuring 5-(Thiophen-3-yl)furan-2-carboxylic Acid: From Supplier Vetting to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Starting Material Quality in Research and Development

In the landscape of pharmaceutical research and drug development, the integrity of a synthetic route is fundamentally dependent on the quality of its constituent starting materials. 5-(Thiophen-3-yl)furan-2-carboxylic acid (CAS No. 560993-95-5), a heterocyclic building block with potential applications in medicinal chemistry and materials science, is no exception. The presence of impurities or isomeric contaminants can lead to unforeseen side reactions, irreproducible results, and ultimately, the compromise of a research campaign. This guide provides a comprehensive framework for the procurement of this compound, emphasizing the principles of supplier evaluation, quality assessment, and self-validating analytical protocols to ensure the scientific integrity of your work.

PART 1: Identifying and Vetting Commercial Suppliers

The initial step in procuring any chemical is identifying a pool of potential suppliers. However, not all suppliers are created equal. For a specialized building block like this compound, researchers must look beyond simple availability and price. The primary objective is to establish a partnership with a supplier that demonstrates a commitment to quality, transparency, and regulatory compliance.

Initial Supplier Identification

A search for this compound, correctly identified by CAS Number 560993-95-5 , reveals several vendors that list this compound in their catalogs. It is crucial to distinguish this from similar isomers or derivatives, which may have different CAS numbers and exhibit distinct reactivity.

Initial searches identified the following suppliers listing the target compound:

  • MySkinRecipes : Lists the compound with ≥95% purity and provides molecular formula and storage conditions.[1]

  • Santa Cruz Biotechnology (SCBT) : Offers the compound as a biochemical for proteomics research.[2]

  • ChemicalBook : A platform that lists multiple suppliers and may provide basic physical properties.[3]

  • Bide Pharmatech Ltd. : Lists the compound with its CAS number and molecular formula.[4]

The Vetting Process: A Framework for Supplier Trustworthiness

Once a list of potential suppliers is compiled, a systematic evaluation is necessary. This process is designed to mitigate the risk of acquiring substandard materials. The following workflow illustrates a robust vetting procedure.

G cluster_vetting Supplier Vetting Workflow Start Identify Potential Suppliers Credentials Evaluate Credentials & Certifications (ISO, GMP) Start->Credentials Quality Assess Product Quality & Documentation Credentials->Quality Request CoA, MSDS Reputation Check Experience & Industry Reputation Quality->Reputation Review Testimonials, Case Studies Logistics Analyze Supply Chain & Logistics Reputation->Logistics Inquire about Lead Times, Shipping Decision Select Supplier & Initiate Purchase Logistics->Decision

Caption: A workflow for the systematic evaluation of chemical suppliers.

Expert Insights on Supplier Vetting:

  • Credentials and Certifications : Prioritize suppliers who adhere to internationally recognized quality management standards. Look for certifications such as ISO 9001, which indicates a commitment to quality management, and Good Manufacturing Practices (GMP) if the material is intended for later-stage development.[5]

  • Product Quality and Documentation : The Certificate of Analysis (CoA) is a critical document. It provides detailed information about the purity, composition, and compliance of a specific batch.[5] Do not hesitate to request a sample for in-house analysis before committing to a larger purchase. A reputable supplier will readily provide a CoA and a Material Safety Data Sheet (MSDS).[6]

  • Experience and Reputation : A supplier's history in the pharmaceutical and fine chemical sector is a strong indicator of reliability.[5][7] Seek out reviews, testimonials, and case studies from other research organizations.[5]

  • Supply Chain and Logistics : Especially for time-sensitive projects, understanding a supplier's production capacity, typical lead times, and logistical network is crucial.[8]

PART 2: Quality Control and In-House Verification

Upon receipt of this compound, the responsibility for quality assurance shifts to the researcher. Independent verification of the material's identity, purity, and structural integrity is a cornerstone of scientific rigor. The supplier's CoA provides a baseline, but it should be treated as a guide, not an absolute guarantee.

Understanding the Molecular Structure and Potential Impurities

The structure of this compound (C₉H₆O₃S, Molecular Weight: 194.21 g/mol ) contains two five-membered heterocyclic rings and a carboxylic acid functional group. Potential impurities could include:

  • Starting materials from the synthesis, such as 3-bromothiophene or a furan-2-carboxylic acid derivative.

  • Positional isomers , where the thiophene ring is attached at a different position on the furan ring.

  • Byproducts from side reactions, such as homo-coupled products.

  • Residual solvents from the purification process.

Recommended Analytical Verification Protocols

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. The spectrum for the nitro-analogue shows distinct peaks for each carbon, including the carboxylic acid carbon at a downfield shift.[11] A similar spectrum should be obtained for this compound.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The measured mass should correspond to the calculated exact mass of C₉H₆O₃S. For the protonated molecule [M+H]⁺, the expected m/z would be approximately 195.0114. The HRMS spectrum of the nitro-analogue serves as an example of the data quality to expect from this analysis.[11]

3. Chromatographic Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of a non-volatile organic compound. An analysis using a suitable column (e.g., C18) and a gradient of organic solvent (e.g., acetonitrile) in water should yield a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Ideally, purity should be ≥95%, as listed by some suppliers.[1]

The following diagram outlines the logical flow for in-house quality control.

G cluster_qc In-House QC Workflow Receive Receive Compound & Log Batch NMR_H1 ¹H NMR Analysis Receive->NMR_H1 NMR_C13 ¹³C NMR Analysis Receive->NMR_C13 MS HRMS Analysis Receive->MS HPLC HPLC Purity Analysis Receive->HPLC Compare Compare Data to CoA & Literature NMR_H1->Compare NMR_C13->Compare MS->Compare HPLC->Compare Decision Accept or Reject Batch Compare->Decision

Caption: A workflow for the analytical verification of incoming chemicals.

PART 3: Synthesis and Application Context

While this guide focuses on procurement, understanding the synthetic context of this compound provides valuable insight into potential impurities and informs quality assessment.

Common Synthetic Routes

Heterocyclic carboxylic acids of this type are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A plausible route would involve the coupling of a boronic acid derivative of one ring system with a halogenated derivative of the other, followed by hydrolysis of an ester protecting group. For example, the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid involves a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by basic hydrolysis of the methyl ester.[10] A similar strategy could be employed for the target molecule.

This synthetic approach highlights the importance of analyzing for residual palladium, starting materials (e.g., brominated precursors), and homo-coupled byproducts.

Applications and Importance of Purity

This compound is described as a key intermediate in the synthesis of pharmaceuticals and organic electronic materials.[1] In drug discovery, its rigid, conjugated structure can serve as a scaffold for presenting pharmacophoric elements to biological targets. In materials science, such structures are often explored for their semiconductor properties. In both fields, even small amounts of impurities can dramatically alter biological activity or electronic properties, underscoring the necessity of the rigorous procurement and verification process detailed in this guide.

Conclusion

The successful procurement of a specialized chemical building block like this compound is a multi-step process that extends beyond a simple purchasing transaction. It requires a diligent approach to supplier vetting, a critical evaluation of documentation, and a robust, in-house analytical program to verify the identity and purity of the material. By adopting the principles and workflows outlined in this guide, researchers can enhance the reliability and reproducibility of their work, thereby accelerating the pace of discovery in their respective fields.

References

Methodological & Application

Using 5-(Thiophen-3-yl)furan-2-carboxylic acid in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Utilization of 5-(Thiophen-3-yl)furan-2-carboxylic Acid via Suzuki-Miyaura Coupling

Introduction: The Significance of Bi-Heteroaromatic Scaffolds

In the landscape of modern medicinal chemistry and materials science, molecules constructed from linked heteroaromatic rings are of paramount importance. These "bi-heteroaromatic" scaffolds are privileged structures found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The this compound motif, combining a furan and a thiophene ring, represents a versatile building block for creating novel compounds with tailored biological and physical properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for synthetic chemists.[3]

This guide provides a detailed examination of the application of Suzuki-Miyaura coupling for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss the critical parameters and potential challenges associated with coupling heteroaromatic systems, especially those bearing a carboxylic acid functionality.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The three key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., 5-bromofuran-2-carboxylic acid). This forms a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent (e.g., thiophene-3-boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Regeneration pd_complex R¹-Pd(II)L₂-X (Palladium Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal trans_complex R¹-Pd(II)L₂-R² (Di-organo Complex) transmetal->trans_complex red_elim Reductive Elimination trans_complex->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product reagents R¹-X (Aryl Halide) reagents->ox_add boronic R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ boronic->transmetal

The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Strategic Considerations for Coupling Heteroaromatic Carboxylic Acids

The presence of a carboxylic acid on one of the coupling partners introduces specific challenges that must be addressed for a successful reaction.

  • Acidity and Base Stoichiometry : The carboxylic acid proton will be readily deprotonated by the base used in the reaction. Therefore, at least one extra equivalent of base must be used to account for this acid-base neutralization, in addition to the amount required to promote the catalytic cycle.[6]

  • Catalyst Inhibition : The resulting carboxylate anion can potentially coordinate to the palladium center, which may hinder catalytic activity.[6] The choice of ligand is crucial to mitigate this effect and maintain an efficient catalytic turnover.

  • Potential for Decarboxylation : Furan-2-carboxylic acids can undergo thermal decarboxylation at elevated temperatures.[7] Reaction conditions, particularly temperature, must be carefully controlled to minimize this side reaction. If decarboxylation is a significant issue, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling is a viable alternative strategy. However, this adds two steps (protection and deprotection) to the overall synthesis.

Protocol: Synthesis of this compound

This protocol details the coupling of 5-bromofuran-2-carboxylic acid with thiophene-3-boronic acid. This serves as a representative example that can be adapted for other similar heteroaromatic couplings.

Reagents and Equipment
Reagent/MaterialGradePurpose
5-Bromofuran-2-carboxylic acid≥97%Electrophile
Thiophene-3-boronic acid≥98%Nucleophile
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradePalladium Pre-catalyst
SPhos≥98%Ligand
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Base
1,4-DioxaneAnhydrousSolvent
Water (H₂O)Degassed, HPLC GradeCo-solvent
Diethyl EtherACS GradeExtraction Solvent
2M Hydrochloric Acid (HCl)ACS GradeAcidification
Brine (Saturated NaCl)-Washing
Anhydrous Magnesium Sulfate (MgSO₄)-Drying Agent
Schlenk flask-Reaction Vessel
Magnetic stirrer and stir bar-Agitation
Condenser-Reflux
Inert gas supply (Nitrogen or Argon)High PurityInert Atmosphere

Experimental Workflow Diagram

Workflow Experimental Workflow A Setup & Degassing B Reagent Addition (Solids first, then liquids) A->B C Inert Atmosphere Purge B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC / HPLC) D->E E->D Continue if incomplete F Workup (Quench, Acidify, Extract) E->F If complete G Purification (Column Chromatography or Recrystallization) F->G H Characterization (NMR, MS) G->H

A generalized workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure

Reaction Setup:

  • Place a magnetic stir bar into a 50 mL Schlenk flask.

  • Add 5-bromofuran-2-carboxylic acid (191 mg, 1.0 mmol, 1.0 equiv), thiophene-3-boronic acid (154 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv) to the flask.

    • Causality: Using a slight excess of the boronic acid helps drive the reaction to completion. Three equivalents of base are used: one to neutralize the carboxylic acid and two to promote the catalytic cycle. K₃PO₄ is an effective base for challenging heteroaryl couplings.[8]

  • Add the palladium pre-catalyst, Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and the ligand, SPhos (16.4 mg, 0.04 mmol, 4 mol%).

    • Causality: SPhos is a bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps, which can be sluggish for heteroaromatic substrates.[8] A 1:2 Pd/ligand ratio is typically optimal.

  • Seal the flask with a rubber septum, and attach it to a Schlenk line.

  • Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere.

    • Causality: Oxygen can oxidize the Pd(0) active catalyst and promote undesirable homocoupling of the boronic acid, so its removal is critical.[9]

Reaction Execution:

  • Using syringes, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The mixture should be stirred.

    • Causality: A mixed aqueous/organic solvent system is often necessary to dissolve both the polar (base, boronate salt) and non-polar (substrates, catalyst) components of the reaction.[10] The solvent must be degassed to remove dissolved oxygen.

  • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Causality: Heating is typically required to achieve a reasonable reaction rate. However, the temperature should be kept as low as possible to minimize potential decarboxylation of the furan-2-carboxylic acid.[7]

  • Stir the reaction vigorously for 4-12 hours.

Monitoring the Reaction:

  • Periodically check the reaction's progress by taking a small aliquot, quenching it with dilute HCl, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).[11] A more quantitative analysis can be performed using HPLC or LC-MS.[12][13]

Workup and Purification:

  • Once the reaction is complete (as determined by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with 20 mL of water and transfer it to a separatory funnel.

  • Acidify the aqueous solution to a pH of ~2 using 2M HCl. This protonates the carboxylate product, making it soluble in organic solvents.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure this compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently degassed solvents/reagents.3. Base is old or hydrated.4. Insufficient temperature.1. Use a different Pd source or ligand. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly via sparging with inert gas or freeze-pump-thaw cycles.3. Use a fresh bottle of anhydrous base.4. Increase temperature incrementally (e.g., to 110 °C), but monitor for decarboxylation.
Significant Byproducts 1. Homocoupling: Presence of oxygen.2. Protodeboronation: Excess water, prolonged heating, or unsuitable base.3. Decarboxylation: Reaction temperature is too high.1. Improve inert gas technique; ensure all reagents and solvents are oxygen-free.[9]2. Use anhydrous solvents and base. Reduce reaction time. Consider a different base like Cs₂CO₃.3. Lower the reaction temperature and accept a longer reaction time. Consider protecting the acid as an ester.[7]
Difficult Purification 1. Product is highly polar.2. Byproducts have similar polarity to the product.1. Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography.2. Attempt recrystallization to improve purity. Re-evaluate reaction conditions to minimize byproduct formation.

Conclusion

The Suzuki-Miyaura coupling is a powerful method for synthesizing valuable bi-heteroaromatic compounds like this compound. Success with challenging substrates, particularly those containing reactive functional groups like carboxylic acids, hinges on a rational approach to reaction design. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can overcome potential obstacles like catalyst inhibition and side reactions. The protocol and insights provided herein serve as a comprehensive guide for chemists in research and drug development to confidently employ this transformative reaction.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in 5-(Thiophen-3-yl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocyclic Scaffold

5-(Thiophen-3-yl)furan-2-carboxylic acid is a compelling heterocyclic molecule that stands at the crossroads of pharmaceutical and materials science research. Its rigid, planar structure, rich in heteroatoms, makes it an attractive scaffold for the development of novel therapeutic agents and organic electronic materials.[1] The carboxylic acid moiety at the 2-position of the furan ring is a versatile chemical handle, offering a gateway to a diverse array of functional derivatives. The strategic derivatization of this group into esters, amides, and other functionalities can profoundly influence the molecule's biological activity, pharmacokinetic properties, and material characteristics.

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of the carboxylic acid group of this compound. We will delve into the chemical principles underpinning these transformations, offering insights into the selection of reagents and reaction conditions to empower researchers in their synthetic endeavors.

Chemical Reactivity and Strategic Considerations

The derivatization of this compound hinges on the reactivity of the carboxylic acid group. While the thiophene and furan rings are generally stable, their electron-rich nature necessitates a careful choice of reagents to avoid unintended side reactions such as electrophilic substitution. The primary strategies for derivatizing the carboxylic acid group involve its conversion into more reactive intermediates, such as acyl chlorides, or the use of coupling agents to facilitate direct reactions with nucleophiles.

Part 1: Esterification of this compound

Ester derivatives are frequently synthesized to enhance lipophilicity, improve cell permeability, or to serve as prodrugs. The classical Fischer-Speier esterification is a reliable method for this transformation.

Principle of Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[2][3]

Experimental Protocol: Synthesis of Methyl 5-(Thiophen-3-yl)furan-2-carboxylate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM) or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq) to serve as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 5-(Thiophen-3-yl)furan-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterConditionRationale
Solvent Anhydrous MethanolServes as both reactant and solvent; excess drives the equilibrium.
Catalyst Conc. H₂SO₄Protonates the carbonyl group, activating it for nucleophilic attack.
Temperature Reflux (~65 °C)Provides the necessary activation energy for the reaction.
Work-up NaHCO₃ washNeutralizes the acidic catalyst and any unreacted carboxylic acid.

Part 2: Amide Synthesis from this compound

Amide bond formation is a cornerstone of medicinal chemistry, as the amide functionality is a key structural feature in many biologically active molecules.[4] Direct reaction of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must be activated using a coupling agent.

Principle of Amide Coupling Reactions

Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation.[4][5] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.[5] To improve reaction efficiency and suppress side reactions like racemization (if chiral amines are used), additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included.[6][7]

Experimental Protocol: Synthesis of N-Benzyl-5-(thiophen-3-yl)furan-2-carboxamide

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.1 eq) and EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve benzylamine (1.1 eq) in the reaction solvent.

  • Add the benzylamine solution to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-benzyl-5-(thiophen-3-yl)furan-2-carboxamide.

ReagentMolar EquivalentsRole in the Reaction
EDC·HCl 1.2Activates the carboxylic acid to form a reactive O-acylisourea intermediate.
HOBt 1.1Forms a more stable active ester, reduces side reactions, and can act as a catalyst.
DIPEA/TEA 2.0 - 3.0Acts as a non-nucleophilic base to neutralize the HCl byproduct from EDC·HCl and any acidic protons.
Solvent Anhydrous DCM/DMFProvides a non-reactive medium for the coupling reaction.

Part 3: Acyl Chloride Formation and Subsequent Derivatization

For the synthesis of highly reactive derivatives or when coupling with sterically hindered or poorly nucleophilic amines, conversion of the carboxylic acid to its corresponding acyl chloride is a valuable strategy.

Principle of Acyl Chloride Formation

Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are commonly used to convert carboxylic acids into acyl chlorides.[8][9][10] Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[9][11][12] The reaction with oxalyl chloride, often catalyzed by a small amount of DMF, proceeds via a Vilsmeier-Haack type intermediate.[13] The gaseous byproducts of these reactions (SO₂, HCl, CO, CO₂) drive the reaction to completion.[8][12]

Experimental Protocol: Synthesis of 5-(Thiophen-3-yl)furan-2-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser with a gas trap (e.g., connected to a bubbler with a sodium hydroxide solution)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure using Thionyl Chloride:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add an excess of thionyl chloride (e.g., 5-10 eq), which can also serve as the solvent. Alternatively, use a smaller excess (e.g., 2-3 eq) in an inert solvent like anhydrous toluene or DCM.

  • Heat the reaction mixture to reflux (for toluene, ~110 °C; for neat SOCl₂, ~76 °C) and stir.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete in 1-3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Anhydrous toluene can be added and co-evaporated to help remove residual SOCl₂.[14]

  • The resulting crude 5-(thiophen-3-yl)furan-2-carbonyl chloride is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.

Procedure using Oxalyl Chloride:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the gas evolution ceases (typically 1-2 hours).

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • The crude acyl chloride is then used directly for the subsequent reaction.

ReagentKey Considerations
**Thionyl Chloride (SOCl₂) **Excess reagent can be used as the solvent. Byproducts are gaseous. Can be aggressive, so reaction temperature should be controlled.
Oxalyl Chloride Milder than SOCl₂. Requires a catalytic amount of DMF. Byproducts are gaseous.

The resulting acyl chloride is a highly reactive intermediate that can be readily converted to a variety of derivatives, including esters (by reaction with alcohols) and amides (by reaction with amines), often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Visualization of Synthetic Workflows

Workflow for Esterification

G A This compound B Methanol (excess) + H₂SO₄ (cat.) A->B Add C Reflux B->C Heat D Work-up (NaHCO₃ wash) C->D Cool & Quench E Methyl 5-(Thiophen-3-yl)furan-2-carboxylate D->E Purify

Caption: Fischer-Speier esterification workflow.

Workflow for Amide Synthesis

G A This compound B EDC·HCl + HOBt in DCM/DMF A->B Activate C Amine + DIPEA B->C Add D Stir at RT C->D React E Work-up (Acid/Base wash) D->E Quench F Amide Derivative E->F Purify

Caption: Amide coupling reaction workflow.

Workflow for Acyl Chloride Formation

G A This compound B SOCl₂ or (COCl)₂/DMF A->B Add C Reflux or RT B->C React D Evaporate excess reagent C->D Isolate E 5-(Thiophen-3-yl)furan-2-carbonyl chloride D->E Crude Product

Caption: Acyl chloride synthesis workflow.

Conclusion and Future Perspectives

The derivatization of the carboxylic acid group in this compound opens up a vast chemical space for exploration in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of ester and amide derivatives. Researchers are encouraged to optimize these general procedures for their specific substrates and desired outcomes. The careful selection of reagents, solvents, and reaction conditions will be paramount to achieving high yields and purity. The resulting library of derivatives will undoubtedly contribute to the advancement of novel therapeutics and functional organic materials.

References

Application Notes and Protocols for the Synthesis and Polymerization of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Monomer of Unique Potential

In the pursuit of novel polymeric materials with tailored electronic, thermal, and biomedical properties, the strategic design of the monomeric building block is paramount. 5-(Thiophen-3-yl)furan-2-carboxylic acid emerges as a monomer of significant interest, bridging the distinct yet complementary characteristics of furan and thiophene heterocycles. The furan ring, known for its electron-rich nature and rigidity, can impart desirable thermal stability and specific electronic properties to a polymer backbone. The thiophene unit, a cornerstone of conducting polymer research, offers a pathway to high charge carrier mobility and environmental stability.

The carboxylic acid functionality further enhances the monomer's utility, providing a reactive handle for various polymerization techniques, most notably condensation polymerization. This functional group also introduces the potential for post-polymerization modification and can enhance solubility and processability. The resulting poly(this compound) is anticipated to be a conjugated polymer with a unique set of properties, making it a compelling candidate for applications in organic electronics, advanced coatings, and biomedical devices.

This document provides a comprehensive guide for researchers, covering the synthesis of the monomer, its subsequent polymerization, and a detailed protocol for the characterization of the resulting polymer. The methodologies are presented with an emphasis on the underlying scientific principles to empower the user to not only replicate the results but also to intelligently modify and adapt the protocols for their specific research goals.

Monomer Synthesis: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved via a Suzuki cross-coupling reaction. This approach offers high yields and functional group tolerance. The general workflow involves the coupling of a furan-based boronic acid or ester with a halogenated thiophene, followed by the saponification of the resulting ester to yield the target carboxylic acid.

Experimental Workflow for Monomer Synthesis

cluster_reagents Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_workup Workup and Purification cluster_saponification Saponification R1 Methyl 5-bromofuran-2-carboxylate S1 Combine reactants in Toluene/Ethanol/Water solvent system R1->S1 R2 Thiophen-3-ylboronic acid R2->S1 R3 Pd(PPh3)4 (Catalyst) R3->S1 R4 Na2CO3 (Base) R4->S1 S2 Degas mixture with Argon S1->S2 S3 Heat reaction mixture at 90°C for 12 hours S2->S3 S4 Monitor reaction progress via TLC S3->S4 W1 Cool to room temperature S4->W1 W2 Aqueous workup (extraction with Ethyl Acetate) W1->W2 W3 Dry organic layer over MgSO4 W2->W3 W4 Purify by column chromatography (Silica gel) W3->W4 Ester Intermediate: Methyl 5-(thiophen-3-yl)furan-2-carboxylate W4->Ester H1 Dissolve ester in THF/Methanol Ester->H1 H2 Add aqueous NaOH solution H1->H2 H3 Stir at 60°C for 4 hours H2->H3 H4 Acidify with HCl to precipitate product H3->H4 H5 Filter, wash with water, and dry H4->H5 Product Final Product: this compound H5->Product cluster_reagents Starting Materials cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation and Purification Monomer This compound S1 Combine monomer and solvent in a reaction vessel Monomer->S1 Catalyst Optional: Acid or Base Catalyst (e.g., p-TSA) S2 Add catalyst (if used) Catalyst->S2 Solvent High-boiling point solvent (e.g., Diphenyl ether) Solvent->S1 S1->S2 S3 Heat under inert atmosphere (Argon) with stirring S2->S3 S4 Remove water byproduct via Dean-Stark trap S3->S4 S5 Increase temperature gradually to drive reaction S4->S5 W1 Cool reaction mixture S5->W1 W2 Precipitate polymer in a non-solvent (e.g., Methanol) W1->W2 W3 Filter the polymer W2->W3 W4 Wash with non-solvent to remove unreacted monomer W3->W4 W5 Dry polymer under vacuum W4->W5 Polymer Final Polymer: Poly(this compound) W5->Polymer cluster_structural Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_optoelectronic Optical/Electronic Properties Polymer Purified Polymer NMR ¹H and ¹³C NMR Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography (GPC) Polymer->GPC TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC UVVis UV-Vis Spectroscopy Polymer->UVVis CV Cyclic Voltammetry (CV) Polymer->CV

Application Note: A Comprehensive Protocol for the Antimicrobial Screening of 5-(Thiophen-3-yl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Heterocyclic compounds, particularly those incorporating furan and thiophene scaffolds, have garnered significant interest due to their diverse biological activities.[1][2][3][4] This application note provides a detailed, field-proven protocol for the initial in vitro antimicrobial screening of a novel compound, 5-(Thiophen-3-yl)furan-2-carboxylic acid. We present a multi-faceted approach, beginning with a qualitative assessment using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution, and concluding with an evaluation of bactericidal or bacteriostatic activity through the Minimum Bactericidal Concentration (MBC) assay. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them to ensure robust and reproducible results.

Introduction and Scientific Rationale

The core objective of an initial antimicrobial screen is to efficiently determine if a compound possesses activity against a relevant panel of microorganisms and to quantify the potency of this activity. Our protocol is built on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the data generated is comparable and reliable.[5][6]

Why these specific assays?

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a highly effective preliminary, qualitative test.[7][8] Its primary advantage is its simplicity and low cost for screening activity against multiple organisms simultaneously. The principle is straightforward: a disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear where growth is prevented. The size of this zone provides a preliminary indication of the compound's efficacy.

  • Broth Microdilution: To move from a qualitative to a quantitative assessment, the broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[5][9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[9] This quantitative value is critical for comparing the potency of different compounds and is a foundational metric in drug development.

  • Minimum Bactericidal Concentration (MBC): The MIC value alone does not distinguish between compounds that inhibit growth (bacteriostatic) and those that actively kill the organism (bactericidal). The MBC test addresses this by determining the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.[11][12][13] The relationship between MBC and MIC (the MBC/MIC ratio) is a key indicator of bactericidal activity, with a ratio of ≤4 often classifying an agent as bactericidal.[11][14]

This tiered approach, from a broad screen to precise quantification and mechanistic insight, provides a comprehensive initial evaluation of this compound's antimicrobial potential.

Overall Experimental Workflow

The screening process follows a logical progression from preparing the necessary materials to analyzing the final data. The workflow is designed to maximize efficiency and ensure the integrity of the results at each stage.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening (Qualitative) cluster_quant Phase 3: Potency Determination (Quantitative) cluster_analysis Phase 4: Analysis Compound_Prep Prepare Compound Stock (this compound in DMSO) Inoculum_Prep Prepare 0.5 McFarland Standardized Inoculum Media_Prep Prepare Culture Media (MHA, CAMHB, SDA) Disk_Diffusion Disk Diffusion Assay (Kirby-Bauer) Inoculum_Prep->Disk_Diffusion Inoculate Plates MIC_Assay Broth Microdilution (Determine MIC) Inoculum_Prep->MIC_Assay Inoculate 96-Well Plate Measure_Zones Incubate & Measure Zones of Inhibition Disk_Diffusion->Measure_Zones Data_Analysis Analyze Data & Calculate MBC/MIC Ratio Measure_Zones->Data_Analysis Zone Diameter Data MBC_Assay Subculture from MIC plate (Determine MBC) MIC_Assay->MBC_Assay MBC_Assay->Data_Analysis MIC & MBC Value Data Report Generate Final Report Data_Analysis->Report

Caption: High-level workflow for antimicrobial screening.

Materials and Reagents

3.1. Test Compound and Controls

  • Test Compound: this compound (purity ≥95%)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Positive Control (Gram-positive): Vancomycin or Gentamicin

  • Positive Control (Gram-negative): Gentamicin or Ciprofloxacin

  • Positive Control (Yeast): Amphotericin B or Fluconazole

  • Negative Control: DMSO (solvent only)

3.2. Microorganisms (ATCC Quality Control Strains)

  • Gram-positive: Staphylococcus aureus (ATCC 25923 or ATCC 29213)[15]

  • Gram-negative: Escherichia coli (ATCC 25922)[15], Pseudomonas aeruginosa (ATCC 27853)[15]

  • Yeast: Candida albicans (ATCC 90028)

3.3. Culture Media and Reagents

  • Mueller-Hinton Agar (MHA)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sabouraud Dextrose Agar/Broth (for C. albicans)

  • Tryptic Soy Broth or Nutrient Broth

  • Sterile 0.85% Saline

  • 0.5 McFarland Turbidity Standard

3.4. Equipment and Consumables

  • Biosafety Cabinet (Class II)

  • Autoclave

  • Incubator (35 ± 2°C)

  • Spectrophotometer or Turbidimeter

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile Petri dishes (90 mm or 150 mm)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Forceps

Detailed Experimental Protocols

4.1. Protocol 1: Preparation of Solutions and Inoculum

A. Test Compound Stock Solution

  • Accurately weigh the test compound and dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL).

  • Ensure complete dissolution using a vortex mixer. If necessary, gentle warming in a water bath may be applied.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube. Store at -20°C.

    • Causality: Using DMSO is necessary for many organic compounds that are poorly soluble in water. The final concentration of DMSO in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms. Filtration sterilizes the heat-labile compound.

B. Standardized Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth (e.g., Tryptic Soy Broth).

  • Incubate at 35 ± 2°C until the suspension reaches a light to moderate turbidity.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL.[16]

    • Causality: A standardized inoculum is the most critical variable for reproducibility in susceptibility testing. An inoculum that is too dense will result in smaller zones of inhibition or falsely high MICs, while a sparse inoculum will have the opposite effect.

4.2. Protocol 2: Agar Disk Diffusion Assay

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing and rotating the swab against the inside of the tube.

  • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Prepare test disks by applying a specific volume (e.g., 10 µL) of the compound stock solution or its dilutions onto sterile blank paper disks. Prepare a negative control disk with 10 µL of DMSO. Allow the solvent to evaporate completely in a biosafety cabinet.

  • Using sterile forceps, apply the impregnated disks firmly onto the surface of the inoculated agar plate, ensuring even spacing. Also include a standard antibiotic disk as a positive control.[7]

  • Invert the plates and incubate at 35 ± 2°C for 16-20 hours (24-48 hours for C. albicans at 30°C).

  • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm).

4.3. Protocol 3: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines.[5][10]

  • Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the Growth Control and Well 12 as the Sterility Control.

  • Compound Dilution:

    • Prepare an intermediate dilution of the stock compound in CAMHB. For a final top concentration of 512 µg/mL, this would be 1024 µg/mL.

    • Add 100 µL of this intermediate dilution to Well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from Well 1 to Well 2, mixing thoroughly, and continuing this process down to Well 10. Discard the final 50 µL from Well 10. This creates a concentration gradient from 512 µg/mL to 1 µg/mL.

  • Inoculation:

    • Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to Well 12 (Sterility Control).

  • Final Concentrations: The final volume in wells 1-11 is now 100 µL. The compound concentrations range from 256 µg/mL to 0.5 µg/mL, and the DMSO concentration is halved.

  • Incubation: Seal the plate (e.g., with parafilm or a plate sealer) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth. The growth control (Well 11) should be turbid, and the sterility control (Well 12) should be clear.[9]

G cluster_plate 96-Well Plate Layout for MIC Determination L1 256 L2 128 L3 64 L4 32 L5 16 L6 8 L7 4 L8 2 L9 1 L10 0.5 L11 Growth Ctrl L12 Sterility Ctrl

References

Application Notes and Protocols for 5-(Thiophen-3-yl)furan-2-carboxylic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block for Next-Generation Organic Electronics

The field of organic electronics continues to rapidly evolve, driven by the promise of low-cost, flexible, and large-area devices. At the heart of this technological revolution lies the molecular design of novel organic semiconducting materials. Thiophene-based π-conjugated systems have long been a cornerstone of this research due to their excellent charge transport properties.[1][2] More recently, the incorporation of furan moieties into these conjugated backbones has emerged as a promising strategy for fine-tuning the optoelectronic and physical properties of the resulting materials.[3][4] Furan, as an oxygen-containing analogue of thiophene, offers several advantages, including the potential for increased planarity, enhanced solubility, and strong fluorescence, all of which are desirable characteristics for high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]

5-(Thiophen-3-yl)furan-2-carboxylic acid stands out as a particularly valuable building block in this context. Its conjugated structure, combining the electron-rich thiophene and furan rings, provides a robust platform for the synthesis of advanced organic semiconductors.[5] The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into larger oligomeric and polymeric structures through common cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and fabrication of organic electronic devices. We will delve into the synthetic pathways for creating advanced materials from this precursor, provide detailed protocols for device fabrication and characterization, and discuss the underlying scientific principles that govern the performance of these materials.

Molecular Properties and Design Considerations

The strategic combination of thiophene and furan rings in this compound imparts a unique set of electronic and structural properties. The higher electronegativity of the oxygen atom in the furan ring, compared to the sulfur atom in thiophene, can lead to a more stabilized highest occupied molecular orbital (HOMO) energy level in the resulting polymers, which is beneficial for achieving high open-circuit voltages in OPVs. Theoretical studies of thiophene-furan oligomers suggest that the inclusion of furan units can also influence the planarity of the molecular backbone, a critical factor for efficient intermolecular π-π stacking and charge transport.[6]

The carboxylic acid group at the 2-position of the furan ring is a key feature for synthetic versatility. It can be readily converted into other functional groups, such as esters or acyl chlorides, to facilitate polymerization or coupling with other molecular fragments. This allows for the systematic modification of the final material's properties, including solubility, processability, and solid-state morphology.

Synthesis of Functional Derivatives and Polymers

The true potential of this compound is unlocked through its conversion into larger conjugated systems. Cross-coupling reactions are the workhorse of this synthetic endeavor, with Stille and Suzuki polymerizations being particularly well-suited for creating thiophene-furan copolymers.[1][7]

Protocol 1: Synthesis of a Thiophene-Furan Copolymer via Stille Polymerization

This protocol outlines a general procedure for the synthesis of a thiophene-furan copolymer using a derivative of this compound. The first step involves the functionalization of the carboxylic acid and the introduction of reactive sites for polymerization.

Step 1: Monomer Synthesis

  • Esterification: Convert this compound to its methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid. This protects the carboxylic acid and improves solubility in organic solvents.

  • Bromination: Introduce bromine atoms at the reactive positions of the thiophene and furan rings (e.g., the 2- and 5-positions of the thiophene and the 5-position of the furan, if not already substituted) using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF). This creates the necessary handles for the Stille coupling reaction.

  • Stannylation: React the dibrominated monomer with hexamethylditin in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to introduce trimethylstannyl groups. This creates the organotin monomer required for the Stille polymerization.

Step 2: Stille Polymerization

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the stannylated monomer and a suitable comonomer (e.g., a dibrominated electron-accepting unit) in anhydrous toluene.

  • Add a palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand, like P(o-tol)₃.

  • Heat the reaction mixture to reflux (typically around 110 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by techniques like gel permeation chromatography (GPC).

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Dry the final polymer under vacuum.

Stille_Polymerization Monomer_A 5-(Thiophen-3-yl)furan-2-carboxylate (Stannylated) Catalyst Pd Catalyst (e.g., Pd2(dba)3 / P(o-tol)3) Monomer_A->Catalyst Monomer_B Dibromo-comonomer Monomer_B->Catalyst Polymer Thiophene-Furan Copolymer Catalyst->Polymer Polymerization Solvent Toluene Reflux Solvent->Catalyst

Caption: Workflow for Stille polymerization of a thiophene-furan monomer.

Application in Organic Field-Effect Transistors (OFETs)

Thiophene-furan copolymers derived from this compound are promising candidates for the active layer in OFETs. The charge transport characteristics of these materials are highly dependent on their solid-state packing and morphology.

Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of a standard OFET architecture using a solution-processable thiophene-furan copolymer.[4]

Step 1: Substrate Preparation

  • Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.

  • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrate with a stream of nitrogen gas and bake it on a hotplate at 120 °C for 10 minutes to remove any residual moisture.

  • To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS). This can be done by vapor deposition or by immersing the substrate in a dilute OTS solution in toluene.

Step 2: Active Layer Deposition

  • Dissolve the synthesized thiophene-furan copolymer in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL.

  • Deposit the polymer solution onto the treated substrate using spin-coating. The spin speed and time should be optimized to achieve a uniform film with a thickness of 30-50 nm.

  • Anneal the film on a hotplate at a temperature optimized for the specific polymer (typically between 100 °C and 150 °C) to promote molecular ordering and remove residual solvent.

Step 3: Electrode Deposition

  • Define the source and drain electrodes by thermally evaporating a metal, typically gold (Au), through a shadow mask. The channel length (L) and width (W) are defined by the dimensions of the shadow mask. Common channel lengths are in the range of 20-100 µm.

Step 4: OFET Characterization

  • Perform electrical characterization of the OFET using a semiconductor parameter analyzer in a probe station, preferably under an inert atmosphere or vacuum to minimize degradation.

  • Measure the output characteristics (drain current, ID, versus drain-source voltage, VDS) at various gate-source voltages (VGS).

  • Measure the transfer characteristics (ID versus VGS) at a constant VDS in both the linear and saturation regimes.

  • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ) using the following equation: ID = (W/2L) * µ * Ci * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage.

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Device Fabrication cluster_2 Characterization Clean_Substrate Clean Si/SiO2 Substrate Surface_Treatment OTS Surface Treatment Clean_Substrate->Surface_Treatment Spin_Coat Spin-Coat Thiophene-Furan Polymer Surface_Treatment->Spin_Coat Anneal Thermal Annealing Spin_Coat->Anneal Evaporate_Electrodes Evaporate Au Source/Drain Electrodes Anneal->Evaporate_Electrodes Electrical_Measurement Electrical Measurement (Output & Transfer Curves) Evaporate_Electrodes->Electrical_Measurement

Caption: Workflow for OFET fabrication and characterization.

Application in Organic Photovoltaics (OPVs)

The tunable electronic properties of thiophene-furan copolymers also make them attractive as donor materials in bulk heterojunction (BHJ) OPVs. The goal is to create a material with a broad absorption spectrum that matches the solar spectrum and appropriate energy levels for efficient charge separation at the donor-acceptor interface.

Protocol 3: Fabrication and Characterization of a Conventional BHJ OPV

This protocol details the fabrication of a standard OPV device.[8]

Step 1: Substrate and Hole Transport Layer (HTL) Preparation

  • Begin with a pre-patterned indium tin oxide (ITO)-coated glass substrate.

  • Clean the substrate using the same procedure as for OFETs.

  • Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO surface to serve as the HTL. Anneal the substrate at 140 °C for 10 minutes.

Step 2: Active Layer Deposition

  • Prepare a blend solution of the thiophene-furan copolymer (donor) and a fullerene derivative, such as[9][9]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (acceptor), in a common solvent like chlorobenzene. The donor:acceptor weight ratio needs to be optimized (e.g., 1:1 or 1:1.5).

  • Spin-coat the blend solution on top of the PEDOT:PSS layer inside an inert atmosphere glovebox.

  • Anneal the active layer to optimize the nanoscale morphology of the blend.

Step 3: Cathode Deposition

  • Transfer the substrates into a thermal evaporator.

  • Deposit a low work function metal, such as calcium (Ca) or aluminum (Al), through a shadow mask to define the cathode. A thin layer of lithium fluoride (LiF) is often deposited before the metal to improve electron injection.

Step 4: OPV Characterization

  • Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.

  • From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Measure the external quantum efficiency (EQE) to determine the spectrally resolved photocurrent response.

ParameterDescriptionTypical Target Values for Thiophene-Furan Systems
OFET
Hole Mobility (µh)The average drift velocity of holes per unit electric field.> 0.1 cm²/Vs
On/Off RatioThe ratio of the drain current in the "on" state to the "off" state.> 10⁵
Threshold Voltage (Vth)The gate voltage at which the transistor begins to conduct.0 to -20 V
OPV
Power Conversion Efficiency (PCE)The overall efficiency of converting light energy to electrical energy.> 5%
Open-Circuit Voltage (Voc)The maximum voltage from the solar cell at zero current.> 0.7 V
Short-Circuit Current Density (Jsc)The maximum current density from the solar cell at zero voltage.> 10 mA/cm²
Fill Factor (FF)A measure of the "squareness" of the J-V curve.> 60%

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the synthesis of advanced organic semiconducting materials. Its unique combination of thiophene and furan heterocycles, coupled with the synthetic flexibility of the carboxylic acid group, allows for the rational design of polymers with tailored properties for specific applications in organic electronics. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this molecule in creating high-performance OFETs and OPVs. Future research in this area will likely focus on the development of novel copolymers with optimized energy levels and morphologies, leading to further improvements in device efficiency and stability. The exploration of non-fullerene acceptors in combination with these thiophene-furan donor polymers also represents an exciting avenue for advancing the field of organic photovoltaics.

References

The Strategic Utility of 5-(Thiophen-3-yl)furan-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Heterocyclic compounds, particularly those containing furan and thiophene rings, have consistently emerged as privileged scaffolds in the design of therapeutic agents.[1][2] These five-membered aromatic rings are often employed as bioisosteric replacements for phenyl groups, offering unique electronic and steric properties that can enhance metabolic stability, improve drug-receptor interactions, and optimize overall bioavailability.[2] Within this valuable class of building blocks, 5-(Thiophen-3-yl)furan-2-carboxylic acid stands out as a key intermediate with significant potential for the development of innovative pharmaceuticals, particularly in the realms of anti-inflammatory and antimicrobial agents.[3]

This technical guide provides an in-depth exploration of this compound as a building block for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthetic application, and present a case study illustrating its utility in the generation of bioactive compounds.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its effective application in a synthetic workflow. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 560993-95-5[3]
Molecular Formula C₉H₆O₃S[3]
Molecular Weight 194.21 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol
Storage 2-8°C, sealed, dry, light-proof[3]

Synthetic Protocol: Amide Bond Formation

The carboxylic acid moiety of this compound is a versatile functional group, readily enabling the formation of amides, esters, and other derivatives. Amide bond formation is a cornerstone of medicinal chemistry, as the resulting amide linkage is a key structural feature in a vast array of biologically active molecules. The following protocol details a robust and widely applicable method for the synthesis of a 5-(thiophen-3-yl)furan-2-carboxamide derivative.

Protocol: Synthesis of N-benzyl-5-(thiophen-3-yl)furan-2-carboxamide

This protocol describes the coupling of this compound with benzylamine using the common coupling reagent combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-(thiophen-3-yl)furan-2-carboxamide.

Causality Behind Experimental Choices:

  • EDC/HOBt: This coupling reagent system is widely used due to its efficiency in forming a stable active ester intermediate with the carboxylic acid, which is then readily attacked by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.

  • DIPEA: As a non-nucleophilic organic base, DIPEA is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the proton released during amide bond formation, driving the reaction to completion.

  • Anhydrous DMF: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Aqueous Work-up: The series of acidic, basic, and brine washes are essential to remove unreacted starting materials, coupling reagents, and byproducts, leading to a cleaner crude product for purification.

G cluster_prep Reaction Preparation cluster_reaction Amide Coupling cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DMF add_coupling Add HOBt and EDC start->add_coupling pre_activate Stir for 15 min (Pre-activation) add_coupling->pre_activate add_amine Add Benzylamine and DIPEA pre_activate->add_amine react Stir at RT (4-12h) add_amine->react monitor Monitor by TLC react->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry (MgSO4) and Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure N-benzyl-5-(thiophen-3-yl)furan-2-carboxamide purify->product

Caption: Workflow for the synthesis of N-benzyl-5-(thiophen-3-yl)furan-2-carboxamide.

Application in Medicinal Chemistry: Targeting VEGFR-2 in Angiogenesis

While direct applications of this compound are still emerging in the public domain, the broader class of thiophene-3-carboxamide derivatives has been successfully explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[4] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy.

The 5-(thiophen-3-yl)furan-2-carboxamide scaffold can be envisioned as a valuable starting point for the design of novel VEGFR-2 inhibitors. The thiophene and furan rings can engage in key hydrophobic and π-stacking interactions within the ATP-binding pocket of the kinase, while the carboxamide linkage provides a crucial hydrogen bonding motif. The versatility of the building block allows for systematic Structure-Activity Relationship (SAR) studies by modifying the amine component of the carboxamide to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_downstream Downstream Signaling Cascades VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds dimerization Receptor Dimerization & Autophosphorylation VEGFR2->dimerization PLCg PLCγ dimerization->PLCg PI3K PI3K/Akt dimerization->PI3K MAPK MAPK/ERK dimerization->MAPK inhibitor 5-(Thiophen-3-yl)furan-2- carboxamide Derivative (Potential Inhibitor) inhibitor->dimerization Blocks proliferation Endothelial Cell Proliferation PLCg->proliferation survival Survival PI3K->survival migration Migration MAPK->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis survival->angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential 5-(thiophen-3-yl)furan-2-carboxamide-based inhibitor.

Conclusion and Future Perspectives

This compound represents a valuable and strategically important building block for medicinal chemists. Its inherent structural features, combining the favorable properties of both furan and thiophene heterocycles, make it an attractive scaffold for the design of novel therapeutic agents. The straightforward accessibility of its carboxylic acid functionality for derivatization, particularly through robust amide coupling protocols, allows for the rapid generation of compound libraries for biological screening. As demonstrated by the potential application in VEGFR-2 inhibition, this building block is well-positioned for the development of targeted therapies. Future investigations into the synthesis and biological evaluation of derivatives of this compound are warranted and hold significant promise for the discovery of new and effective medicines.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 5-(Thiophen-3-yl)furan-2-carboxylic acid. The method utilizes reversed-phase chromatography with isocratic elution and UV detection, providing excellent selectivity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control of this novel heterocyclic compound. All validation procedures are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a heterocyclic compound incorporating both furan and thiophene moieties. Such structures are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds.[4] The thiophene ring is a well-known bioisostere of the benzene ring, often used to improve potency or modify physicochemical properties.[4] Given its potential role in drug discovery and development, a validated, reliable analytical method is crucial for ensuring the quality, purity, and stability of the compound.

High-performance liquid chromatography (HPLC) is the premier technique for the analysis of non-volatile and semi-volatile organic compounds.[5] Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for aromatic and heterocyclic compounds.[5][6][7] This note details the development and validation of a specific RP-HPLC method tailored for this compound.

Experimental

Rationale for Method Development

The analytical strategy is based on the physicochemical properties inferred from the analyte's structure:

  • Stationary Phase: The molecule contains two aromatic rings (furan and thiophene), conferring significant hydrophobic character. A C18 (octadecylsilane) stationary phase was selected to provide strong hydrophobic interactions, ensuring adequate retention.[5]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water was chosen as the mobile phase. ACN is a common organic modifier in reversed-phase HPLC that provides good peak shape and elution strength for moderately polar compounds. The key to analyzing carboxylic acids is controlling their ionization state.[8][9] The pKa of the carboxylic acid group is estimated to be around 4.0. To ensure consistent retention and sharp, symmetrical peaks, the pH of the mobile phase must be kept at least 1.5-2 units below the pKa. Therefore, 0.1% formic acid is added to the mobile phase to suppress the ionization of the carboxyl group, ensuring it is in its neutral, more retained form.

  • Detection: The conjugated system of furan and thiophene rings constitutes a strong chromophore.[10][11] Based on UV spectra of similar furan and thiophene derivatives, a detection wavelength of 265 nm was selected to ensure high sensitivity.[10][12]

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chromatography Column: Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm (or equivalent C18 column).

  • Software: Agilent OpenLab CDS (or equivalent).

  • Solvents & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade, ~99%)

    • This compound reference standard (>99% purity).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes

Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Standard and Sample Solutions

  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

    • The final mobile phase is prepared by mixing 550 mL of acetonitrile with 450 mL of the 0.1% formic acid in water solution.

    • Degas the mobile phase by sonication for 15 minutes or by online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution (e.g., for purity assay at 50 µg/mL):

    • Accurately weigh approximately 5 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This yields a nominal concentration of 50 µg/mL.

Method Validation Workflow

The validation of this analytical method was performed according to ICH Q2(R1) guidelines, ensuring its suitability for the intended purpose.[1][2][3][13]

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2-R1) cluster_report Final Report Prep Standard & Sample Preparation SystemSuitability System Suitability Test (SST) Prep->SystemSuitability Analysis Inject Standards & Samples SystemSuitability->Analysis Specificity Specificity Analysis->Specificity Linearity Linearity & Range Analysis->Linearity Accuracy Accuracy (% Recovery) Analysis->Accuracy Precision Precision (Repeatability & Intermediate) Analysis->Precision Robustness Robustness Analysis->Robustness LOQ Limit of Quantitation (LOQ) Analysis->LOQ Report Validation Report & Data Summary Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report LOQ->Report G cluster_analyte Analyte Properties cluster_method Method Parameters cluster_outcome Chromatographic Outcome Analyte 5-(Thiophen-3-yl)furan- 2-carboxylic acid Hydrophobic Aromatic Rings (Hydrophobic) Analyte->Hydrophobic Ionizable Carboxylic Acid (Ionizable) Analyte->Ionizable StationaryPhase C18 Stationary Phase (Non-Polar) Hydrophobic->StationaryPhase interacts with MobilePhase Acidified Mobile Phase (pH < pKa) Ionizable->MobilePhase controlled by Outcome Good Retention Symmetrical Peak StationaryPhase->Outcome MobilePhase->Outcome

References

Application Notes & Protocols: Strategic Synthesis of Ester Derivatives from 5-(Thiophen-3-yl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of esters from 5-(Thiophen-3-yl)furan-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and organic electronic materials.[1] Recognizing the nuanced reactivity of this heteroaromatic carboxylic acid, this document moves beyond a single prescribed method. Instead, it offers a strategic overview and detailed protocols for several robust esterification techniques: the classic Fischer-Speier Esterification, the mild Steglich Esterification, the activating Thionyl Chloride method, and the stereochemically controlled Mitsunobu Reaction. By elucidating the mechanistic underpinnings and practical considerations of each approach, this guide empowers researchers to select and optimize the most suitable synthetic route for their specific target ester and substrate sensitivities.

Introduction: The Chemical Landscape of this compound

This compound is a bifunctional molecule featuring a carboxylic acid moiety attached to a furan ring, which is in turn substituted with a thiophene ring. This conjugated system is of significant interest in medicinal chemistry and materials science. The synthesis of its ester derivatives is a critical step in modifying its pharmacokinetic properties, tuning its electronic characteristics, and enabling further functionalization.

The choice of an esterification method is not trivial and depends on several factors, including the steric hindrance of the alcohol, the presence of other sensitive functional groups, and the desired reaction scale. This guide provides a comparative analysis of four distinct and widely applicable methods for the esterification of this valuable substrate.

Strategic Selection of Esterification Methodology

The optimal path to an ester of this compound is dictated by the nature of the alcohol and the overall molecular complexity. The following decision tree illustrates a logical approach to method selection.

G start Select Esterification Strategy for This compound condition1 Primary or Secondary Alcohol? (Non-sensitive substrate) start->condition1 condition2 Tertiary Alcohol or Sterically Hindered Substrate? condition1->condition2 No method1 Fischer-Speier Esterification condition1->method1 Yes condition3 Acid or Heat Sensitive Functional Groups Present? condition2->condition3 No method2 Steglich Esterification condition2->method2 Yes condition4 Inversion of Stereochemistry Required at Alcohol Center? condition3->condition4 No condition3->method2 Yes method3 Thionyl Chloride Route condition4->method3 No (For robust substrates) method4 Mitsunobu Reaction condition4->method4 Yes G cluster_0 Steglich Esterification Workflow A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation D N-Acylpyridinium Intermediate ('Active Ester') B->D Interception by DMAP G Dicyclohexylurea (DCU) Byproduct C DMAP (catalyst) F Ester Product D->F Nucleophilic Attack E Alcohol

References

Metal-organic framework (MOF) synthesis with 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of Metal-Organic Frameworks Utilizing 5-(Thiophen-3-yl)furan-2-carboxylic acid

Authored by a Senior Application Scientist

Introduction: The Intersection of Heterocyclic Chemistry and Porous Materials

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2][3] These crystalline materials, constructed from metal ions or clusters linked by organic ligands, are finding applications in gas storage, separation, catalysis, and drug delivery.[3] The choice of the organic linker is paramount in dictating the final properties of the MOF. Ligands incorporating heterocyclic rings, such as thiophene and furan, are of particular interest due to their unique electronic properties and potential for introducing heteroatoms into the framework structure, which can enhance catalytic activity or selective adsorption.[1][4][5]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of novel MOFs using the bifunctional linker, this compound. This ligand is a fascinating candidate for MOF synthesis due to its blend of two different five-membered heterocyclic rings and a carboxylic acid moiety for coordination to metal centers. The inherent asymmetry and electronic characteristics of this linker suggest the potential for creating MOFs with interesting topologies and functional properties.

Ligand Analysis: this compound

Before delving into the synthesis, it is crucial to understand the properties of the organic linker. This compound is a custom ligand that combines the structural features of both furan and thiophene. The carboxylic acid group at the 2-position of the furan ring is the primary coordination site for metal ions. The thiophene ring, attached at the 5-position of the furan, can influence the overall geometry of the ligand and may participate in weaker interactions within the resulting framework.

PropertyDescription
Molecular Formula C(_9)H(_6)O(_3)S
Coordination Site Carboxylic acid
Key Structural Features Furan ring, Thiophene ring, Planar geometry with some rotational freedom between the rings
Potential for Functionality The sulfur atom in the thiophene ring can act as a soft Lewis base, potentially influencing the catalytic or adsorptive properties of the MOF.

General Synthesis Strategies for MOFs

The synthesis of MOFs can be achieved through various methods, with solvothermal and hydrothermal techniques being the most prevalent.[3][6] These methods involve heating a solution of the metal salt and the organic linker in a sealed vessel, allowing for the slow crystallization of the MOF.[7]

Diagram: General Solvothermal Synthesis Workflow

Solvothermal MOF Synthesis General Solvothermal Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation Metal_Salt Metal Salt Reaction_Vessel Sealed Reaction Vessel (Autoclave) Metal_Salt->Reaction_Vessel Organic_Linker 5-(Thiophen-3-yl)furan- 2-carboxylic acid Organic_Linker->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Modulator Modulator (Optional) Modulator->Reaction_Vessel Heating Heating (e.g., 100-150 °C) Reaction_Vessel->Heating Cooling Cooling to Room Temp. Heating->Cooling Washing Washing with Fresh Solvent Cooling->Washing Activation Solvent Exchange & Vacuum Drying Washing->Activation Final_MOF Crystalline MOF Product Activation->Final_MOF

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Detailed Protocol: Solvothermal Synthesis of a Zinc-based MOF with this compound

This protocol describes a representative solvothermal synthesis of a MOF using zinc nitrate as the metal source. Zinc is a common choice for MOF synthesis due to its versatile coordination chemistry.

Materials and Reagents
ReagentFormulaPuritySupplier
This compoundC(_9)H(_6)O(_3)S>98%Custom Synthesis
Zinc nitrate hexahydrateZn(NO(_3))(_2)·6H(_2)O>99%Major Chemical Supplier
N,N-Dimethylformamide (DMF)C(_3)H(_7)NOAnhydrous, >99.8%Major Chemical Supplier
EthanolC(_2)H(_5)OHAnhydrous, >99.5%Major Chemical Supplier
Experimental Procedure
  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

    • Combine the two solutions in the 20 mL vial.

    • Cap the vial and sonicate for 10 minutes to ensure a homogeneous solution.

  • Solvothermal Reaction:

    • Place the sealed vial inside a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in a convection oven at 120 °C for 48 hours.[7]

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 12 hours.

  • Product Isolation and Purification:

    • Carefully open the autoclave and retrieve the vial. Crystalline product should be visible at the bottom of the vial.

    • Decant the supernatant liquid.

    • Wash the crystalline product by adding 10 mL of fresh DMF, gently agitating, and then decanting the DMF. Repeat this washing step three times.

    • After the final DMF wash, add 10 mL of ethanol to the crystals and let them soak for 24 hours. This step is crucial for solvent exchange to facilitate activation.[8]

    • Replace the ethanol with a fresh portion and soak for another 24 hours.

  • Activation of the MOF:

    • After the solvent exchange, decant the ethanol and transfer the crystalline product to a vacuum oven.

    • Dry the sample under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.[7]

    • The resulting activated MOF powder is now ready for characterization.

Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Diagram: MOF Characterization Workflow

MOF Characterization MOF Characterization Workflow cluster_structural Structural Analysis cluster_property Property Analysis Synthesized_MOF Activated MOF Powder PXRD Powder X-ray Diffraction (PXRD) Synthesized_MOF->PXRD Phase Purity & Crystallinity SCXRD Single-Crystal X-ray Diffraction (SCXRD) Synthesized_MOF->SCXRD Crystal Structure (if single crystals) TGA Thermogravimetric Analysis (TGA) Synthesized_MOF->TGA Thermal Stability FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Synthesized_MOF->FTIR Functional Groups Gas_Adsorption Gas Adsorption (e.g., N2 at 77K) Synthesized_MOF->Gas_Adsorption Porosity & Surface Area SEM Scanning Electron Microscopy (SEM) Synthesized_MOF->SEM Morphology

Caption: A typical workflow for the characterization of a newly synthesized MOF.

Expected Characterization Results
  • Powder X-ray Diffraction (PXRD): The PXRD pattern should show sharp peaks, indicating a crystalline material. The peak positions can be used to identify the phase and assess its purity.[2]

  • Thermogravimetric Analysis (TGA): TGA will reveal the thermal stability of the MOF. A typical TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau, and then a sharp weight loss at the decomposition temperature of the framework.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will confirm the coordination of the carboxylate group to the metal center. This is typically observed as a shift in the C=O stretching frequency compared to the free ligand.

  • Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K can be used to determine the Brunauer-Emmett-Teller (BET) surface area and the pore size distribution of the activated MOF.[9]

  • Scanning Electron Microscopy (SEM): SEM images will provide information about the crystal morphology and size distribution of the synthesized MOF particles.[10]

Potential Applications and Future Directions

MOFs synthesized from this compound could have several promising applications:

  • Catalysis: The presence of the sulfur atom in the thiophene ring could make these MOFs active catalysts for various organic transformations.[11]

  • Sensing: The electronic properties of the conjugated furan-thiophene system might be harnessed for the development of fluorescent or electrochemical sensors.[4]

  • Adsorption and Separation: The unique pore environment created by this ligand could lead to selective adsorption of specific gases or molecules.[5][12]

Future research could explore the use of different metal ions (e.g., Cu²⁺, Co²⁺, Fe³⁺) to create a family of isostructural MOFs with tunable properties. Post-synthetic modification of the thiophene ring could also be investigated to introduce additional functionalities.

Conclusion

The synthesis of novel MOFs using custom-designed organic linkers like this compound is a vibrant area of research. This guide provides a foundational protocol and a comprehensive overview of the key steps and characterization techniques involved. While the provided protocol is a starting point, researchers should be prepared to optimize reaction conditions such as temperature, time, solvent, and the metal-to-ligand ratio to obtain high-quality crystalline materials. The successful synthesis and characterization of MOFs based on this unique linker will undoubtedly contribute to the expanding library of porous materials with tailored functionalities.

References

Application Notes and Protocols: In Vitro Cytotoxicity Profiling of 5-(Thiophen-3-yl)furan-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Imperative for Early Cytotoxicity Assessment in Drug Discovery

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, a primary one being the early identification of cytotoxic liabilities. Compounds that indiscriminately damage healthy cells are destined for failure, regardless of their potency against a therapeutic target. Therefore, robust and predictive in vitro cytotoxicity assays are a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" paradigm. This document provides a comprehensive guide to assessing the cytotoxic potential of a novel class of compounds: 5-(Thiophen-3-yl)furan-2-carboxylic acid derivatives. These heterocyclic compounds, possessing a furan ring linked to a thiophene ring, are of interest for their potential biological activities, which may include antitumor and anti-inflammatory properties.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles of each assay, the rationale for experimental design choices, and the interpretation of the data generated. We will detail a multi-parametric approach, leveraging a suite of assays to build a comprehensive cytotoxicity profile. This strategy allows for the distinction between different mechanisms of cell death, such as apoptosis and necrosis, providing a more nuanced understanding of a compound's cellular effects.[2]

Choosing the Right Cellular Model: Context is Key

The selection of an appropriate cell line is a critical first step that will profoundly influence the relevance of the cytotoxicity data. The choice should be guided by the intended therapeutic application of the this compound derivatives. For instance, if these compounds are being developed as anticancer agents, a panel of cancer cell lines relevant to the targeted malignancy should be employed. Conversely, if the intended application is for a non-cancer indication, cytotoxicity should be assessed in cell lines representative of the tissues likely to be exposed to the drug in vivo.

For general cytotoxicity screening, especially for compounds intended for oral administration, the following cell lines are recommended:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.[3]

  • Caco-2 (Human Colon Adenocarcinoma): A model for the intestinal barrier, crucial for assessing the effects of orally administered drugs.[3]

  • HEK293 (Human Embryonic Kidney): A commonly used line that can indicate general cytotoxic effects.[3]

  • A "normal" cell line: To assess selectivity, a non-cancerous cell line, such as human dermal fibroblasts (HDFs), should be included.

It is imperative to use cells with a consistent and low passage number to ensure reproducibility.[4]

Experimental Workflow: A Multi-Assay Approach

A robust assessment of cytotoxicity should not rely on a single endpoint. We advocate for a tiered approach that begins with a general cell viability assay, followed by more specific assays to elucidate the mechanism of cell death.

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Core Protocols

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[9] Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10][11]

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls (medium only).[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

LDH Release Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis.[2][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution.[17] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add a stop solution, if required by the kit, to terminate the enzymatic reaction.[17]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Controls for LDH Assay:

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[18]

  • Background control: Culture medium without cells.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay provides a more detailed picture of cell death. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[20] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as previously described.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS.[21]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21]

  • Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension.[20]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20][21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[20]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[22] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[22][23]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the test compounds.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer.[23][24]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells in culture medium.[23]

  • Incubation: Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For the MTT and LDH assays, the raw absorbance data must be converted to percentage viability or cytotoxicity.

MTT Assay: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

LDH Assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency.

To determine the IC50 value, plot the percentage viability or inhibition against the logarithm of the compound concentration.[25][26] Then, fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[27] Software such as GraphPad Prism or Origin can be used for this analysis.[27][28]

Caption: Data analysis workflow for IC50 determination.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives after 48h Treatment

CompoundHepG2Caco-2HEK293HDF
Derivative 115.222.535.1> 100
Derivative 25.88.112.485.3
Derivative 3> 100> 100> 100> 100
Positive Control (e.g., Doxorubicin)0.50.80.61.2

Troubleshooting Common Issues

IssuePotential CauseSolution
High variability between replicatesInconsistent cell seeding, pipetting errors.[10]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique.[14]
Low absorbance readings in MTT assayToo few cells, insufficient incubation time.[10][14]Optimize cell seeding density. Increase incubation time with MTT reagent.[14]
High background in LDH assaySerum in the culture medium contains LDH.[18]Use a low-serum medium during the assay or perform a background subtraction.[17]
Compound precipitationPoor solubility in culture medium.Check the solubility of the compound. Ensure the final solvent concentration is low and consistent.[10]

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vitro cytotoxicity assessment of this compound derivatives. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of a compound's cytotoxic potential and its mechanism of action. This early-stage characterization is essential for identifying promising lead candidates and making informed decisions in the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Thiophen-3-yl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this valuable heterocyclic compound. The following information is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, such as a Stille coupling.[1] In this case, you can anticipate the following impurities:

  • Unreacted Starting Materials: Such as a bromofuran-2-carboxylic acid derivative or a thiophene organostannane reagent.

  • Homocoupled Byproducts: Dimerization of the organostannane reagent (R²-R²) is a frequent side reaction in Stille couplings.[2]

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can sometimes be carried through the work-up.

  • Solvents and Reagents: Residual solvents from the reaction and work-up, as well as any excess reagents, can be present.

  • Related Furanic Compounds: Byproducts from the synthesis of the starting materials, like 5-formyl-2-furancarboxylic acid (FFCA), can be present.[3]

Q2: My purified this compound is a brownish or off-white solid, not the expected color. What could be the cause?

A2: Discoloration is often due to the presence of trace amounts of colored impurities, which can include:

  • Oxidized Species: Heteroaromatic compounds can be susceptible to oxidation, leading to colored byproducts.

  • Polymeric Furanic Materials: Furan derivatives can sometimes polymerize under acidic or thermal stress, forming colored materials.[3]

  • Residual Palladium: Finely divided palladium metal can appear black or brown and may be difficult to remove completely.

To address this, consider treatment with activated carbon during recrystallization or employing a silica gel plug filtration.

Q3: I'm having difficulty getting my compound to crystallize. It keeps oiling out. What should I do?

A3: "Oiling out" instead of crystallizing is a common frustration. This typically happens when the compound's solubility in the chosen solvent is too high at the temperature of crystallization, or when impurities are present that inhibit crystal lattice formation. Here are some troubleshooting steps:

  • Solvent System Optimization: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but have poor solubility when cold. Try mixtures of solvents, such as ethanol/water, acetone/hexane, or ethyl acetate/heptane.

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Gradual cooling encourages the formation of well-ordered crystals.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Higher Purity Needed: If the above methods fail, it's likely that significant impurities are present. Consider performing an additional purification step, such as acid-base extraction or column chromatography, before attempting recrystallization again.

II. Troubleshooting Guide

This section provides a more in-depth look at specific purification techniques and how to troubleshoot common problems.

Acid-Base Extraction

Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities.[4][5] The principle relies on the ability to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt by treatment with a base.

Problem: Low recovery of the carboxylic acid after re-acidification.
  • Cause: Incomplete extraction into the aqueous basic layer or incomplete precipitation upon acidification.

  • Troubleshooting:

    • Ensure Complete Deprotonation: Use a base with a pKa higher than that of the carboxylic acid. A saturated solution of sodium bicarbonate is often sufficient and is a weak enough base to avoid hydrolysis of other functional groups.[6]

    • Multiple Extractions: Perform multiple extractions with the aqueous base to ensure all the carboxylic acid is transferred to the aqueous layer.[7]

    • Sufficient Acidification: When re-acidifying the combined aqueous layers, ensure the pH is well below the pKa of the carboxylic acid (typically pH 2-3) to ensure complete protonation and precipitation. Check the pH with litmus paper or a pH meter.[7]

    • Cooling: Cool the aqueous solution in an ice bath during and after acidification to decrease the solubility of the carboxylic acid and maximize precipitation.[7]

Workflow for Acid-Base Extraction

acid_base_extraction crude Crude Product in Organic Solvent add_base Add aq. NaHCO3 (or other weak base) crude->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Top/Bottom layer depending on solvent aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer add_acid Add aq. HCl (to pH 2-3) aqueous_layer->add_acid precipitate Precipitation add_acid->precipitate filter Filter and Dry precipitate->filter pure_acid Pure Carboxylic Acid filter->pure_acid

Caption: A typical workflow for the purification of a carboxylic acid using acid-base extraction.

Recrystallization

Recrystallization is often the final step to obtain a highly pure, crystalline solid.

Problem: The compound precipitates out of solution too quickly, trapping impurities.
  • Cause: The solution is too supersaturated, or the cooling is too rapid.

  • Troubleshooting:

    • Use More Solvent: Add a small amount of additional hot solvent to ensure the compound is fully dissolved.

    • Insulated Cooling: Allow the flask to cool slowly in an insulated container (e.g., a beaker wrapped in glass wool or a Dewar flask) to promote the growth of larger, purer crystals.

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool. Preheat the funnel and filter paper to prevent premature crystallization.[7]

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolarVariesGood for moderately polar compounds. The ratio can be adjusted for optimal solubility.
Ethyl Acetate/HeptaneMedium/NonpolarVariesA common choice for compounds with intermediate polarity.
Acetone/HexaneMedium/NonpolarVariesSimilar to ethyl acetate/heptane, but acetone is more volatile.
TolueneNonpolar111Can be effective for less polar compounds, but its high boiling point can make it difficult to remove.
Column Chromatography

When dealing with impurities that have similar solubility to the desired compound, column chromatography may be necessary.

Problem: The carboxylic acid streaks badly on the silica gel TLC plate and column.
  • Cause: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel.[7] This can lead to a mixture of protonated and deprotonated forms, resulting in tailing or streaking.

  • Troubleshooting:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[7] This ensures the carboxylic acid remains fully protonated and elutes as a more defined band.

    • Alternative Stationary Phase: In some cases, using a different stationary phase, such as alumina (basic or neutral), may be beneficial, although silica gel is most common.

Chromatography Workflow

chromatography_workflow start Dissolve Crude Product in Minimal Solvent load Load onto Silica Gel Column start->load elute Elute with Solvent System (+ 0.5-1% Acetic Acid) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A general workflow for the purification of a carboxylic acid by column chromatography.

III. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[7] Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[7] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (check with litmus paper).[7] The this compound should precipitate out.

  • Collection: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any inorganic salts. Dry the purified product in a desiccator or a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid. Use boiling chips or a magnetic stir bar for smooth boiling.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

IV. References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification. Retrieved from --INVALID-LINK--

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Stille reaction. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. Retrieved from --INVALID-LINK--

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (2022). 5-Hydroxymethyl-2-furancarboxylic Acid. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from --INVALID-LINK--

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from --INVALID-LINK--

  • MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from --INVALID-LINK--

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). 3-(Furan-2-yl)thiophene-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Retrieved from --INVALID-LINK--

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 5-(Phenylthio)furan-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). THIOPHENE-2-CARBOXYLIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Furan-3-yl-thiophene-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 560993-95-5(5-thiophen-3-yl-furan-2-carboxylic acid) Product Description. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-thiophen-3-yl-furan-2-carboxylic acid | 560993-95-5. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid. Retrieved from --INVALID-LINK--

References

Optimizing reaction yield for 5-(Thiophen-3-yl)furan-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Thiophen-3-yl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following question-and-answer format addresses common issues encountered during the synthesis, providing expert insights and actionable protocols.

I. Reaction Strategy and Optimization

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a furan-2-carboxylic acid derivative and a thiophene building block.[1][2] This approach offers high efficiency and functional group tolerance, making it a cornerstone in modern organic synthesis.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method is the Suzuki-Miyaura cross-coupling reaction.[2] This involves the reaction of a 5-halofuran-2-carboxylic acid (or its ester) with thiophen-3-ylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.[1][5]

Q2: Why is the Suzuki-Miyaura coupling preferred over other cross-coupling reactions for this synthesis?

A2: The Suzuki-Miyaura coupling is favored due to several advantages[4]:

  • Mild Reaction Conditions: The reaction can be performed under relatively gentle conditions, which helps to preserve sensitive functional groups on both the furan and thiophene rings.

  • Commercial Availability of Reagents: Thiophen-3-ylboronic acid and various 5-halofuran-2-carboxylic acid derivatives are commercially available or can be readily synthesized.[6][7][8]

  • High Yields and Selectivity: When optimized, this reaction typically provides high yields of the desired product with minimal side products.[3]

  • Environmental Considerations: The boron-containing byproducts are generally considered less toxic than the organotin reagents used in Stille couplings.

Q3: Can I use other cross-coupling reactions like Stille or Heck coupling?

A3: Yes, other cross-coupling reactions can be employed, but they may present different challenges.

  • Stille Coupling: This would involve reacting an organostannane derivative of thiophene with a 5-halofuran-2-carboxylic acid. While effective, the toxicity of organotin compounds is a significant drawback.

  • Heck Coupling: A Heck reaction could potentially couple 3-halothiophene with furan-2-carboxylic acid. However, controlling regioselectivity on the furan ring can be challenging, and this method is generally less direct for this specific target molecule.[9][10][11]

Visualizing the Synthetic Workflow

The general workflow for the Suzuki-Miyaura synthesis can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Formation cluster_workup Workup & Purification A 5-Bromofuran-2-carboxylic acid C Pd Catalyst (e.g., Pd(PPh3)4) Ligand (if needed) Base (e.g., Na2CO3, K3PO4) Solvent (e.g., Dioxane, Toluene, n-Butanol/Water) A->C B Thiophen-3-ylboronic acid B->C D This compound C->D Reaction E Aqueous Workup Extraction Crystallization / Chromatography D->E Purification

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

II. Troubleshooting Common Experimental Issues

Even with a well-established protocol, researchers can encounter issues that lead to low yields or impure products. This section provides a troubleshooting guide for common problems.

Problem 1: Low or No Product Yield

Q4: I am not getting any, or very little, of the desired product. What are the likely causes?

A4: Several factors can contribute to a low or non-existent yield. A systematic check of the following is recommended:

  • Catalyst Activity: The palladium catalyst is crucial. Ensure that the Pd(0) active species is being generated and is not deactivated.[12]

    • Troubleshooting:

      • Use a fresh batch of palladium catalyst. Older catalysts can be less active.

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.

      • If using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to Pd(0).[12]

  • Reagent Quality: The purity of your starting materials is critical.

    • Troubleshooting:

      • Verify the purity of your 5-halofuran-2-carboxylic acid and thiophen-3-ylboronic acid by NMR or other analytical techniques.

      • Thiopheneboronic acids can be prone to decomposition; consider using a freshly prepared or purchased batch.[13][14]

  • Base Selection and Strength: The base plays a critical role in the transmetalation step.[3]

    • Troubleshooting:

      • Ensure the base is strong enough to facilitate the reaction but not so strong that it causes decomposition of the starting materials. Common bases include K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃.

      • The base must be anhydrous if the reaction is run under anhydrous conditions.

  • Solvent Choice and Purity: The solvent must be appropriate for the reaction and free of impurities.

    • Troubleshooting:

      • Use dry, degassed solvents. Oxygen can deactivate the catalyst.

      • Common solvents include dioxane, toluene, DMF, and aqueous mixtures with alcohols like n-butanol.[1] Aqueous conditions can sometimes be more efficient for heterocyclic substrates.[1]

Problem 2: Presence of Significant Side Products

Q5: My reaction mixture shows several byproducts upon analysis (TLC, LC-MS). What are these and how can I minimize them?

A5: Common side reactions in Suzuki couplings include homocoupling and protodeboronation.[15]

  • Homocoupling: This results in the formation of bithiophene and a difuranyl dicarboxylic acid.

    • Cause: This often occurs when the rate of reductive elimination of the homocoupled product is faster than the cross-coupling reaction. It can be promoted by the presence of oxygen.

    • Mitigation Strategies:

      • Thoroughly degas the solvent and reaction mixture.

      • Use a suitable palladium catalyst and ligand combination that favors the cross-coupling pathway.

      • Adjust the reaction temperature; sometimes lower temperatures can reduce homocoupling.

  • Protodeboronation: The boronic acid reacts with a proton source to regenerate the parent thiophene.

    • Cause: This is often catalyzed by acid or base and can be exacerbated by residual water in the reaction mixture under anhydrous conditions.[4]

    • Mitigation Strategies:

      • Use anhydrous conditions if this is a persistent issue.

      • Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to compensate for any loss.

      • Carefully select the base and reaction conditions to minimize this side reaction.

Table 1: Troubleshooting Low Yield and Side Products
Problem Potential Cause Recommended Solution
Low/No Yield Inactive CatalystUse fresh catalyst; ensure inert atmosphere.
Poor Reagent QualityVerify purity of starting materials.
Inappropriate BaseScreen different bases (e.g., K₂CO₃, K₃PO₄).
Incorrect SolventUse dry, degassed solvent; consider aqueous systems.[1]
Homocoupling Oxygen in ReactionThoroughly degas all reagents and solvents.
Catalyst ChoiceScreen different palladium catalysts/ligands.
Protodeboronation Residual Protic SourcesUse anhydrous conditions; use a slight excess of boronic acid.[4]
Problem 3: Difficulties with Product Purification

Q6: I am having trouble isolating the pure this compound from the reaction mixture. What is the best purification strategy?

A6: The purification of carboxylic acids can sometimes be challenging due to their polarity and potential for salt formation.

  • Step 1: Aqueous Workup:

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1M HCl) to neutralize the base and protonate the carboxylic acid.

    • Extract the aqueous layer with the organic solvent to recover the product.

  • Step 2: Purification:

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often the most effective method for obtaining high-purity material.

    • Column Chromatography: If crystallization is not effective, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking, is typically required.

    • Acid-Base Extraction: An alternative is to extract the product into a basic aqueous solution (e.g., saturated NaHCO₃), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.

Visualizing the Troubleshooting Logic

G Start Low Reaction Yield? Catalyst Check Catalyst Activity (Fresh? Inert atm?) Start->Catalyst Yes SideProducts Significant Side Products? Start->SideProducts No Reagents Verify Reagent Purity Catalyst->Reagents Conditions Optimize Conditions (Base, Solvent, Temp) Reagents->Conditions Conditions->SideProducts Homocoupling Degas Thoroughly Screen Catalysts SideProducts->Homocoupling Yes (Homocoupling) Protodeboronation Use Anhydrous Conditions Excess Boronic Acid SideProducts->Protodeboronation Yes (Protodeboronation) Purification Purification Issues? SideProducts->Purification No Homocoupling->Purification Protodeboronation->Purification Crystallize Attempt Recrystallization Purification->Crystallize Yes Chromatography Run Column Chromatography (with acid additive) Crystallize->Chromatography Fails Success Pure Product Obtained Crystallize->Success Succeeds Extraction Perform Acid-Base Extraction Chromatography->Extraction Fails Chromatography->Success Succeeds Extraction->Success Succeeds

Caption: A decision tree for troubleshooting the synthesis of this compound.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carboxylic acid (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (3.0 eq).[16]

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Add the degassed solvent (e.g., a mixture of n-butanol and water).[1] A ratio of 4:1 n-butanol:water can be effective.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer to a pH of ~2 with 1M HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by silica gel chromatography as described in the troubleshooting section.

Table 2: Typical Reaction Parameters
Parameter Typical Range/Value Notes
Catalyst Loading 0.1 - 5 mol%Higher loading may be needed for less reactive substrates.[1]
Temperature 50 - 100 °COptimization may be required to balance reaction rate and side reactions.[3]
Base Equivalents 2.0 - 4.5 eqThe choice and amount of base can significantly impact the yield.[16]
Solvent Dioxane, Toluene, DMF, aq. n-ButanolAqueous systems can be very effective for these substrates.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on practical troubleshooting and optimization strategies. By understanding the underlying chemical principles and systematically addressing common experimental challenges, researchers can improve their reaction yields and product purity.

References

Preventing decarboxylation of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Guide: Preventing Decarboxylation of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with a deep understanding of the challenges associated with the stability of this compound and to offer practical, field-proven solutions to prevent its unwanted decarboxylation during your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt these protocols to your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is this compound susceptible to it?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While many carboxylic acids are stable, furan-2-carboxylic acids are known to be thermally sensitive.[1] The reaction proceeds through an electrophilic substitution mechanism where a proton attacks the furan ring at the C2 position (the ipso-carbon), leading to a stabilized intermediate that readily expels CO₂ to restore aromaticity.[2] The presence of the electron-rich thiophene ring at the 5-position can further influence the electron density of the furan ring, potentially affecting the stability of the crucial C-COOH bond.

The general mechanism can be visualized as follows:

Caption: Acid-catalyzed decarboxylation pathway.

Q2: Under what common experimental conditions is decarboxylation most likely to occur?

A2: Decarboxylation of this compound is primarily triggered by two factors: heat and acid .

  • Elevated Temperatures: Thermal stress is a major driver. Studies on 2-furoic acid show that decarboxylation is activated at temperatures around 140-160°C, but this can be significantly lower depending on the solvent and presence of catalysts.[1] As a general rule, prolonged heating above 60-80°C should be considered a risk.

  • Acidic Conditions: The presence of strong acids (e.g., TFA, HCl) or even Lewis acids can catalyze the reaction by facilitating the initial protonation of the furan ring.[3][4] This is a critical consideration during reaction work-ups or purifications.

  • Amide Coupling Reactions: Standard coupling conditions, especially if they require heat or extended reaction times, can be problematic. The choice of coupling reagent and base is crucial.[5][6]

Troubleshooting Guide: Identifying and Confirming Decarboxylation

If you suspect unwanted decarboxylation has occurred, it's essential to confirm it analytically. The primary byproduct you will be looking for is 2-(Thiophen-3-yl)furan .

Issue: My reaction yield is low, and I see a new, less polar spot on my TLC plate.

This is a classic sign of decarboxylation. The product, 2-(Thiophen-3-yl)furan, lacks the polar carboxylic acid group and will therefore have a higher Rf value on a silica TLC plate compared to the starting material.

Recommended Analytical Workflow:

  • Crude Sample Analysis: Before purification, take a small aliquot of your crude reaction mixture.

  • LC-MS Analysis: This is the most direct method.

    • Look for the expected mass of your starting material: this compound (C₉H₆O₃S, MW: 194.21 g/mol ).

    • Search for the mass of the decarboxylated byproduct: 2-(Thiophen-3-yl)furan (C₈H₆OS, MW: 150.20 g/mol ). The loss of 44.01 Da (the mass of CO₂) is the key indicator.

  • ¹H NMR Spectroscopy:

    • The proton spectrum of the starting material will feature a characteristic carboxylic acid proton singlet, typically >10 ppm. Its disappearance is a strong indicator.

    • New aromatic signals corresponding to 2-(Thiophen-3-yl)furan will appear. The integration of these new peaks relative to any remaining starting material can be used to quantify the extent of decarboxylation.[7][8][9]

Caption: Analytical workflow for troubleshooting decarboxylation.

Prevention Protocols and Best Practices

Storage and Handling
  • Storage: Store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) is recommended.

  • Handling: When weighing and preparing solutions, work efficiently to minimize exposure to atmospheric moisture and light.

Amide Coupling Reactions: A Case Study

Amide bond formation is a common reaction where this substrate may be used and is at high risk of decarboxylation.[5][10][11] The key is to activate the carboxylic acid under mild conditions without requiring heat.

Recommended Protocol: EDC/HOBt Coupling at Room Temperature

This method is a reliable standard for minimizing side reactions.[5]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.2 M).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir: Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-12 hours. Crucially, do not heat the reaction mixture.

  • Work-up: Once the reaction is complete, perform a standard aqueous work-up. Dilute with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40°C). Purify the crude product via flash column chromatography.

Table 1: Comparison of Amide Coupling Conditions

ParameterRecommended Protocol (EDC/HOBt)Conditions to AvoidRationale for Avoidance
Temperature 0°C to Room Temperature> 60°CSignificantly increases the rate of thermal decarboxylation.[1]
Coupling Reagents EDC, HATU, HBTU[6]Acyl Chlorides (via SOCl₂)Formation of acyl chlorides often requires heat and generates acidic byproducts (HCl), which can catalyze decarboxylation.
Base DIPEA, 2,4,6-CollidineStrong nucleophilic basesCan potentially interact with the furan ring system or promote side reactions.
Reaction Time Monitor closely (2-12 h)Prolonged (>24 h)Increases the probability of degradation over time, even at room temperature.

References

Technical Support Center: Synthesis of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 5-(Thiophen-3-yl)furan-2-carboxylic acid. We address common challenges, offer practical solutions, and provide a robust, scalable protocol grounded in established chemical principles.

Overview of Synthetic Strategy

The most prevalent and scalable approach for synthesizing this compound involves a Suzuki-Miyaura cross-coupling reaction. This strategy is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the starting materials. The overall process can be broken down into two key stages:

  • Suzuki-Miyaura Coupling: A 5-halofuran-2-carboxylate ester is coupled with a thiophene-3-boronic acid derivative in the presence of a palladium catalyst and a base.

  • Saponification (Hydrolysis): The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

This guide will focus on troubleshooting and optimizing this widely adopted pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis.

Question: My Suzuki coupling reaction has stalled or shows very low conversion. What are the likely causes and how can I fix it?

Answer: Low or no conversion in a Suzuki coupling is a frequent issue, especially during scale-up. The root cause typically falls into one of three categories: catalyst deactivation, issues with the boronic acid, or inadequate reaction conditions.

  • Probable Cause 1: Catalyst Inactivation. Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Inadequate degassing of the reaction mixture (solvents and reagents) is a primary cause of catalyst death. On a larger scale, ensuring a truly inert atmosphere is more challenging.

    • Solution:

      • Rigorous Degassing: Sparge your solvent with argon or nitrogen for at least 30-60 minutes before adding the catalyst and reagents.

      • Sub-surface Addition: For large-scale reactions, add the catalyst powder below the solvent surface to minimize contact with the headspace.

      • Catalyst Choice: Consider using more robust, air-stable pre-catalysts like PEPPSI-IPr or those based on Buchwald's biarylphosphine ligands, which are designed for challenging couplings.

  • Probable Cause 2: Boronic Acid Decomposition. Thiophene-3-boronic acid can be prone to protodeboronation (cleavage of the C-B bond) or trimerization to form a boroxine, especially in the presence of water or heat.

    • Solution:

      • Quality Check: Use fresh, high-quality boronic acid. If in doubt, check its purity by NMR.

      • Use a Boronate Ester: Consider using a more stable boronate ester, such as the pinacol ester (thiophene-3-boronic acid pinacol ester). These are generally more robust and less prone to decomposition.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative to compensate for any potential degradation.

  • Probable Cause 3: Ineffective Base or Biphasic System. The choice and form of the base are critical. Anhydrous powdered bases can be slow to dissolve and react. In biphasic systems (e.g., Toluene/Water), poor mixing can limit the reaction rate.

    • Solution:

      • Use an Aqueous Base Solution: Employing a 2M aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) ensures it is fully dissolved and active.

      • Phase-Transfer Catalyst (PTC): On scale-up, adding a PTC like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate in biphasic systems by facilitating the transfer of anions between phases.

Question: I'm observing a significant amount of a homocoupled thiophene byproduct. How can I minimize this side reaction?

Answer: The formation of 3,3'-bithiophene is a common side reaction resulting from the homocoupling of the thiophene-3-boronic acid. This is often promoted by the presence of oxygen or high catalyst loading.

  • Solution:

    • Strictly Anaerobic Conditions: As mentioned above, thorough degassing is crucial. Oxygen can facilitate the oxidative homocoupling pathway.

    • Control Catalyst Loading: While it may seem counterintuitive, excessively high palladium concentrations can sometimes favor side reactions. Aim for an optimal catalyst loading, typically in the range of 0.5-2 mol%.

    • Slow Addition of Boronic Acid: On a larger scale, adding the boronic acid solution slowly over a period of time can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Question: The final saponification step is incomplete, or I am seeing decomposition of my product. What should I do?

Answer: Incomplete hydrolysis or product degradation can occur if the conditions are not optimized.

  • Probable Cause 1: Insufficient Base/Time/Temperature. The hydrolysis of the ester can be sluggish, especially in heterogeneous mixtures.

    • Solution:

      • Solvent System: Use a co-solvent system like THF/Methanol/Water or Dioxane/Water to ensure the ester is fully dissolved, allowing the aqueous base to react effectively.

      • Increase Equivalents: Use a sufficient excess of the base (e.g., 3-5 equivalents of NaOH or LiOH). Lithium hydroxide (LiOH) is often preferred as it can be less harsh than NaOH.

      • Monitor by TLC/LCMS: Do not rely on time alone. Monitor the reaction's progress until the starting ester is fully consumed.

  • Probable Cause 2: Product Instability. The furan ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, which can lead to ring-opening or other decomposition pathways.

    • Solution:

      • Use Milder Conditions: Perform the hydrolysis at room temperature or with gentle warming (40-50 °C) over a longer period.

      • Careful Acidification: During the workup, add the acid slowly to the cooled reaction mixture (ice bath) to precipitate the product. This prevents a large exotherm that could degrade the product. Keep the final pH between 2-3 for complete protonation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 5-bromo or 5-iodofuran-2-carboxylate? A1: While both can be used, 5-bromofuran-2-carboxylate is often the preferred choice for scale-up. It offers a good balance of reactivity and cost-effectiveness. 5-Iodofuran derivatives are more reactive and may lead to faster reaction times but are typically more expensive and can sometimes result in more side reactions if conditions are not carefully controlled.

Q2: Can I use a different palladium catalyst? A2: Yes. The choice of catalyst is critical. While Pd(PPh₃)₄ is a classic choice, modern catalysts often provide better results. For example, Pd(dppf)Cl₂ is robust and effective for many heteroaromatic couplings. Buchwald and Hartwig's third-generation phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are known for their high efficiency and broad applicability.

Q3: How do I effectively remove residual palladium from my final product? A3: Removing heavy metal contaminants is critical, especially for pharmaceutical applications.

  • Aqueous Washes: During workup, washing with an aqueous solution of a scavenger like thiourea or L-cysteine can help complex and remove palladium.

  • Charcoal Treatment: Treating a solution of the product with activated carbon can effectively adsorb residual palladium.

  • Metal Scavengers: For very low levels, specialized silica-based metal scavengers (e.g., SiliaMetS Thiol) can be used in a final polishing step.

Scalable Experimental Protocol

This protocol details the synthesis of this compound starting from methyl 5-bromofuran-2-carboxylate.

Step 1: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Setup Inert Reactor Setup (N2/Ar Atmosphere) Degas Solvent Degassing (Toluene/Water) Setup->Degas 1. Prepare Charge Charge Reagents: - Methyl 5-bromofuran-2-carboxylate - Thiophene-3-boronic acid - Na2CO3 (2M aq.) Degas->Charge 2. Charge Catalyst Add Catalyst (Pd(dppf)Cl2) Charge->Catalyst 3. Catalyze Heat Heat to 80-90 °C Catalyst->Heat 4. React Monitor Monitor by LCMS/TLC Heat->Monitor 5. Control Cool Cool to RT Monitor->Cool 6. Complete Separate Separate Layers Cool->Separate 7. Isolate Extract Extract Aqueous Layer (with Toluene or EtOAc) Separate->Extract 7. Isolate Combine Combine Organic Layers Extract->Combine 7. Isolate Wash Wash with Brine Combine->Wash 7. Isolate Dry Dry over Na2SO4 Wash->Dry 7. Isolate Concentrate Concentrate in Vacuo Dry->Concentrate 7. Isolate Crude Ester Crude Ester Concentrate->Crude Ester

Caption: Workflow for the Suzuki-Miyaura Coupling Step.

  • Inert Atmosphere: Set up a reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet. Ensure the system is purged thoroughly.

  • Reagent Charging: To the reactor, add Toluene (5 volumes) and Water (2 volumes). Sparge the solvent mixture with nitrogen for 30 minutes.

  • Add methyl 5-bromofuran-2-carboxylate (1.0 eq), thiophene-3-boronic acid (1.2 eq), and 2M aqueous sodium carbonate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.01 eq, 1 mol%).

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by LCMS or TLC until the starting bromide is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with Toluene or Ethyl Acetate (2 x 2 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Saponification (Hydrolysis)

Saponification_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation Dissolve Dissolve Crude Ester (in THF/MeOH) AddBase Add Aqueous LiOH Dissolve->AddBase 1. Prepare Stir Stir at 40 °C AddBase->Stir 2. React Monitor Monitor by LCMS/TLC Stir->Monitor 3. Control Cool Cool to 0-5 °C (Ice Bath) Monitor->Cool 4. Complete Acidify Acidify Slowly (with 2M HCl to pH 2-3) Cool->Acidify 5. Precipitate Filter Filter Precipitate Acidify->Filter 6. Isolate Wash Wash Solid with Water Filter->Wash 6. Isolate Dry Dry in Vacuum Oven Wash->Dry 6. Isolate Final Product Final Product Dry->Final Product

Caption: Workflow for the Saponification and Product Isolation.

  • Setup: In a suitable reactor, dissolve the crude methyl 5-(thiophen-3-yl)furan-2-carboxylate from the previous step in a mixture of THF (3 volumes) and Methanol (1 volume).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (3.0 eq in 3 volumes of water).

  • Heat the mixture to 40 °C and stir until the reaction is complete as determined by LCMS/TLC (typically 2-6 hours).

  • Workup and Isolation: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add 2M hydrochloric acid (HCl) with stirring, maintaining the temperature below 10 °C, until the pH of the solution is 2-3. A solid precipitate will form.

  • Stir the resulting slurry for 30 minutes in the ice bath.

  • Filter the solid product, wash the filter cake thoroughly with cold deionized water, and dry under vacuum at 40-50 °C to a constant weight.

Data Summary and Quality Control

Table 1: Reagent Stoichiometry and Expected Yield
ReagentMolar Eq.Typical Scale (10g Product)Notes
Methyl 5-bromofuran-2-carboxylate1.010.5 gLimiting Reagent
Thiophene-3-boronic acid1.27.8 gUse high-purity material
Pd(dppf)Cl₂0.010.37 gCatalyst
Sodium Carbonate (Na₂CO₃)3.081 mL (2M Solution)Base for coupling
Lithium Hydroxide (LiOH·H₂O)3.06.4 gBase for hydrolysis
Expected Overall Yield ---75-85% ~10 g
Table 2: Typical Analytical Specifications
TestSpecification
Appearance Off-white to light tan solid
Purity (HPLC) ≥ 98.0%
¹H NMR Conforms to the structure
Mass Spec (MS) [M-H]⁻ or [M+H]⁺ matches theoretical mass ± 0.1 amu
Residual Palladium < 10 ppm (by ICP-MS)

Technical Support Center: Purifying 5-(Thiophen-3-yl)furan-2-carboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Thiophen-3-yl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who require this key intermediate at high purity for downstream applications, such as in the synthesis of pharmaceuticals or organic electronic materials.[1][2] This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt the methodologies to your specific experimental context.

Part 1: Foundational Knowledge - Understanding the "Why"

A successful purification is built on a solid understanding of the principles at play. This section addresses the core concepts of recrystallizing this specific heterocyclic carboxylic acid.

Q1: What is the fundamental principle of recrystallization and why is it effective for this compound?

Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent at different temperatures.[3] The ideal scenario, governed by the compound's solubility curve, is as follows:

  • High Temperature: Both the target compound and impurities are soluble in the chosen solvent.

  • Low Temperature: The target compound's solubility drops significantly, causing it to crystallize out of the solution, while the impurities remain dissolved in the "mother liquor."

The effectiveness for this compound stems from its rigid, planar aromatic structure and the presence of a carboxylic acid group, which allows for strong intermolecular hydrogen bonding.[3] These characteristics promote the formation of a stable, ordered crystal lattice. Slow cooling is critical as it allows molecules of the target compound to selectively arrange themselves into this low-energy lattice, effectively excluding the differently shaped impurity molecules.

Q2: How do the structural features of this compound influence solvent selection?

The molecule's structure contains both polar and non-polar characteristics:

  • Polar Group: The carboxylic acid (-COOH) is highly polar and capable of hydrogen bonding.

  • Aromatic Rings: The thiophene and furan rings are largely non-polar, aromatic systems.

This dual nature means that a single perfect solvent may not exist. Solvents like water may be too polar, while non-polar solvents like hexane will likely fail to dissolve the compound at all. The key is to find a solvent (or solvent pair) with an intermediate polarity that can effectively solvate the molecule at high temperatures but not at low temperatures. Protic solvents like alcohols (isopropanol, ethanol) or organic acids (acetic acid) are often excellent starting points for aromatic carboxylic acids.[4]

Part 2: Step-by-Step Experimental Protocols

Below are two validated protocols for purifying this compound. The choice between them depends on the nature of the expected impurities.

Protocol 1: Standard Single-Solvent Recrystallization

This is the primary method for removing impurities with significantly different solubility profiles from the target compound.

Methodology:

  • Solvent Selection: Begin by screening solvents. Place ~20-30 mg of your crude material into separate test tubes and add a potential solvent (e.g., isopropanol, ethyl acetate, acetic acid) dropwise. A good candidate will dissolve the solid poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (using a hot plate and stir bar). Continue adding the hot solvent just until all the solid has dissolved. Note: Using the absolute minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) or colored tars are present, a hot filtration is necessary. Pre-heat a stemless funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is paramount for forming large, pure crystals.[6] Rushing this step by placing the flask directly in an ice bath will cause the compound to crash out, trapping impurities.[7]

  • Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a vacuum oven.

Diagram: Single-Solvent Recrystallization Workflow

G cluster_main Protocol 1: Single-Solvent Workflow dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter Solution has particulates cool 3. Slow Cooling (Induces Crystallization) dissolve->cool Solution is clear hot_filter->cool chill 4. Ice Bath (Maximizes Yield) cool->chill isolate 5. Isolate Crystals (Vacuum Filtration) chill->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Purified Product wash->dry

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Acid-Base Purification

This method is exceptionally effective if the primary impurities are neutral or basic organic compounds. It relies on chemically modifying the target compound to alter its solubility.[3][4]

Methodology:

  • Dissolution in Base: Dissolve the crude solid in a dilute aqueous basic solution, such as 1 M sodium hydroxide (NaOH), by stirring at room temperature. The carboxylic acid will be deprotonated to its highly water-soluble sodium salt. Neutral impurities will remain insoluble or suspended.

  • Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution one or two times with a water-immiscible organic solvent like diethyl ether or ethyl acetate. This will pull any neutral or basic organic impurities into the organic layer, leaving the salt of your desired acid in the aqueous layer. Discard the organic layer.

  • Reprecipitation: Cool the aqueous layer in an ice bath. Slowly add a dilute strong acid, such as 1 M hydrochloric acid (HCl), dropwise while stirring. The 5-(thiophen-3-yl)furan-2-carboxylate salt will be protonated back to the neutral carboxylic acid, which is insoluble in water and will precipitate out as a solid.[3][8] Monitor the pH with litmus paper to ensure the solution is acidic.

  • Isolation, Washing, and Drying: Collect the precipitated pure acid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts (e.g., NaCl). Dry the crystals completely, preferably in a vacuum oven.

Diagram: Acid-Base Purification Workflow

G cluster_main Protocol 2: Acid-Base Workflow dissolve_base 1. Dissolve Crude Solid in Aqueous Base (e.g., NaOH) extract 2. Extract with Organic Solvent (Removes Neutral/Basic Impurities) dissolve_base->extract separate 3. Separate Layers (Keep Aqueous Layer) extract->separate acidify 4. Acidify Aqueous Layer (e.g., with HCl) to Precipitate Acid separate->acidify isolate 5. Isolate Solid (Vacuum Filtration) acidify->isolate wash 6. Wash with Cold Water isolate->wash dry 7. Dry Purified Product wash->dry

Caption: Workflow for acid-base chemical purification.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Q3: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is often caused by the solution being too concentrated or cooling too quickly, or if significant impurities are present, which can depress the melting point.

  • Solution 1: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[7] Then, allow the solution to cool much more slowly.

  • Solution 2: If Solution 1 fails, the chosen solvent's boiling point may be too high. Try re-dissolving the oil in a lower-boiling point solvent in which it is soluble and attempt the recrystallization again.

  • Solution 3: Consider that high impurity levels may be the cause. A preliminary purification step, like passing a solution of the material through a short plug of silica gel or performing the acid-base protocol first, may be necessary.

Q4: The solution cooled completely, but no crystals have formed. What should I do?

A: This indicates that the solution is not supersaturated, or that crystallization has not been initiated.

  • Step 1: Induce Nucleation. First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[6][7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Step 2: Add a Seed Crystal. If you have a small amount of the pure compound, add a single tiny crystal to the solution.[6][7] This provides a template for other molecules to crystallize upon.

  • Step 3: Reduce Solvent Volume. If nucleation techniques fail, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) to increase the concentration. Then, allow it to cool again.[7]

  • Step 4: Change Solvents. If all else fails, the compound may be too soluble in the chosen solvent even when cold. Recover the solid by evaporating the solvent and start over with a different solvent system.[7]

Q5: My yield is very low. What are the common causes?

A: Low yield is a frequent issue with several potential causes:

  • Too Much Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, it will be discarded with the impurities. Ensure your filtration apparatus is hot.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.

  • Incomplete Precipitation: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal formation.

Part 4: Data & Purity Assessment

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)Polarity IndexRationale for Use & Potential Issues
Isopropanol 82.64.3Good starting point. Balances polarity for dissolving the acid group and aromatic rings.
Ethanol 78.45.2Similar to isopropanol, slightly more polar. May show higher solubility when cold, potentially reducing yield.
Acetic Acid 118.06.2Excellent solvent for many carboxylic acids. High boiling point can be difficult to remove during drying.
Ethyl Acetate 77.14.4A less polar option. May require a co-solvent like ethanol to achieve full dissolution when hot.
Toluene 110.62.4Good for less polar impurities. Often used in a solvent pair system (e.g., Toluene/Hexane or Toluene/Ethanol).[4]
Water 100.09.0Compound is likely insoluble, but can be used as the anti-solvent in a solvent pair (e.g., Ethanol/Water).[5]

Q6: How do I confirm that the recrystallization improved the purity of my product?

A: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: This is the most common and immediate method. A pure crystalline solid will have a sharp, well-defined melting point range (typically <1-2 °C). An impure sample will melt over a broader range and at a lower temperature than the pure compound.[6] Compare your crude and recrystallized samples.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture, allowing for quantification of purity. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities by showing small, extraneous peaks that do not correspond to the structure of this compound.

By applying these principles and protocols, you can effectively enhance the purity of your this compound, ensuring the quality and reliability of your subsequent research and development efforts.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 5-(Thiophen-3-yl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection and reaction optimization for cross-coupling reactions with the bifunctional heteroaromatic substrate, 5-(Thiophen-3-yl)furan-2-carboxylic acid. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that explains the causality behind experimental choices.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: I am seeing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving this compound is a common but solvable problem. The issue typically stems from one of three areas: the catalyst system, the substrate's unique reactivity, or suboptimal reaction conditions.

A logical troubleshooting workflow is essential. Start by ensuring your reagents and solvents are pure and anhydrous (where required) and that the reaction setup is properly degassed to remove oxygen, which can lead to catalyst degradation and unwanted side reactions like homocoupling.[1]

1. Inactive Catalyst System

The heart of the Suzuki-Miyaura reaction is the palladium catalyst.[1][2] Its effectiveness depends on the palladium source, the choice of ligand, and its ability to enter the catalytic cycle as active Pd(0).

  • Potential Cause: The chosen Pd(0) source (e.g., Pd(PPh₃)₄) may have degraded upon storage, or the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not being efficiently reduced to Pd(0) in situ.

  • Troubleshooting Steps:

    • Use a Fresh Catalyst: Always use a fresh batch of catalyst or a recently opened bottle.

    • Screen Different Ligands: The ligand stabilizes the palladium center and influences its reactivity. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often effective.[3] Consider screening ligands like SPhos, RuPhos, or XPhos in combination with a Pd(II) source like Pd(OAc)₂.[4][5]

    • Consider a Pre-formed Catalyst: Using a well-defined, air-stable precatalyst can often give more reproducible results.

2. Substrate-Related Issues

The structure of this compound presents unique challenges.

  • Potential Cause 1: Carboxylic Acid Interference: The acidic proton of the carboxylic acid will react with the base. If an insufficient amount of base is used, it can quench the base needed for the catalytic cycle, halting the reaction.[6]

  • Troubleshooting Step: Ensure you use at least one extra equivalent of base to neutralize the carboxylic acid, in addition to the amount required for the catalytic cycle (typically 2-3 equivalents total).

  • Potential Cause 2: Decarboxylation: At elevated temperatures, the carboxylic acid moiety can be lost as CO₂, leading to an unwanted side product. This is a known reactivity pathway for certain aromatic carboxylic acids.[7][8][9] The furan ring, in particular, can facilitate this process.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If you suspect decarboxylation, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

    • Protect the Carboxylic Acid: As a last resort, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent this side reaction.[6][10] However, this adds extra steps to your synthesis.

  • Potential Cause 3: Poor Solubility: The carboxylate salt formed under basic conditions may have poor solubility in common organic solvents like toluene or THF, preventing it from participating in the reaction.[6]

  • Troubleshooting Step: Employ a solvent system that can better solubilize both organic and inorganic components. A mixture of an organic solvent with water (e.g., 1,4-dioxane/water or THF/water) is often effective.[1][11]

3. Suboptimal Reaction Conditions

The interplay of base, solvent, and temperature is critical for success.

  • Potential Cause: The chosen base may not be strong enough to facilitate the transmetalation step efficiently, or the solvent may not be appropriate for the specific catalyst system.

  • Troubleshooting Steps:

    • Screen Different Bases: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[4][12]

    • Optimize the Solvent System: Test different solvents and solvent/water ratios. Common choices include 1,4-dioxane, THF, DME, and toluene, often in a 4:1 to 10:1 ratio with water.[1][11][13]

    • Adjust the Temperature: Some modern catalyst systems are highly active at room temperature, while others require heating to 80-110 °C. Consult the literature for your specific catalyst/ligand combination.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a low-yielding reaction.

Troubleshooting_Workflow start Low / No Yield Observed check_reagents Verify Reagent Purity & Reaction Setup (Degassing) start->check_reagents screen_catalyst Screen Catalyst System (Pd Source & Ligand) check_reagents->screen_catalyst Reagents OK adjust_base Adjust Base (Type & Equivalents) screen_catalyst->adjust_base No Improvement success Reaction Successful screen_catalyst->success Improved Yield optimize_solvent Optimize Solvent System (Solvent & Water Ratio) adjust_base->optimize_solvent No Improvement adjust_base->success Improved Yield vary_temp Vary Temperature optimize_solvent->vary_temp No Improvement optimize_solvent->success Improved Yield protect_acid Consider Protecting the Carboxylic Acid vary_temp->protect_acid Still Low Yield vary_temp->success Improved Yield protect_acid->success Improved Yield

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for coupling this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner (i.e., the boronic acid or ester). However, for heteroaromatic substrates, palladium catalysts paired with electron-rich, bulky phosphine ligands are generally the most successful. A screening approach is highly recommended.

Catalyst SystemComponentsTypical LoadingStrengths & Considerations
Buchwald-Type Pd(OAc)₂ or Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos)1-5 mol% PdHighly active for heteroaromatics, often effective at lower temperatures.[3]
Dppf-Based PdCl₂(dppf)2-5 mol%A reliable, general-purpose catalyst that is effective for a range of substrates.[13]
Triphenylphosphine-Based Pd(PPh₃)₄3-10 mol%A classic catalyst, but can be less effective for challenging heteroaromatic couplings.[14]
Nickel-Based NiCl₂(PCy₃)₂0.5-10 mol%A cost-effective alternative to palladium, particularly useful for certain bis(heterocyclic) frameworks.[12]
Q2: How do the thiophene and furan rings influence the reaction?

A2: Both thiophene and furan are π-rich heterocycles, which generally makes them good partners in the transmetalation step of the Suzuki-Miyaura cycle.[15] However, their presence can also introduce challenges:

  • Site Selectivity: If your substrate has multiple halides, the electronic nature of the ring will influence which position reacts first. Oxidative addition is generally faster at positions on more electron-deficient rings or positions with less steric hindrance.

  • Catalyst Poisoning: The sulfur atom in thiophene can coordinate to the palladium catalyst, potentially leading to deactivation. Using bulky ligands helps to prevent this by shielding the metal center.

  • Ring Stability: Furan rings can be less stable under harsh reaction conditions (high temperatures, strong acids/bases) compared to thiophene or benzene rings.

Q3: What are the most common side reactions and how can I minimize them?

A3: Besides decarboxylation, two other side reactions are common in Suzuki-Miyaura couplings:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid coupling partner by a proton source, replacing it with a hydrogen atom.[13]

    • Minimization: Use anhydrous solvents, ensure your base is not excessively hydrated, and avoid overly aqueous conditions. Using boronic esters (e.g., pinacol esters) can also increase stability and reduce this side reaction.[1]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl.

    • Minimization: This is often caused by the presence of oxygen in the reaction mixture.[1] Thoroughly degassing your reaction solvent and maintaining an inert (argon or nitrogen) atmosphere is critical to prevent this.

Q4: What is the mechanism of the Suzuki-Miyaura reaction?

A4: The reaction proceeds through a catalytic cycle involving a palladium complex.[1][16] Understanding this cycle is key to troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of your product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex ox_add ox_add Oxidative Addition pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl transmetal transmetal Transmetalation pd2_biaryl->pd0 red_elim red_elim Reductive Elimination product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (e.g., Aryl Bromide) r1x->ox_add r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

This is a representative starting protocol. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • This compound derivative (e.g., the corresponding bromide or triflate) (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf)) (3 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the this compound derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

References

Technical Support Center: Navigating the Acidic Degradation of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for challenges encountered during the study of furan-containing compounds under acidic conditions. The furan ring, a common moiety in pharmaceuticals and bio-based platform chemicals, is notoriously susceptible to acid-catalyzed degradation, which can impact drug stability, shelf-life, and the generation of potentially toxic impurities.[1][2] This resource is designed to explain the underlying mechanisms and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my furan-containing compound degrading under acidic conditions? What is the chemical mechanism?

Answer: The degradation of the furan ring in an acidic aqueous medium is primarily driven by an acid-catalyzed ring-opening reaction.[3][4] The perceived stability of the furan ring due to its aromaticity is misleading; it is highly sensitive to acid.[5] The process is initiated by the protonation of the furan ring, which breaks its aromaticity and makes it susceptible to nucleophilic attack.

The key mechanistic steps are:

  • Protonation: An acidic proton from the solution protonates one of the carbon atoms of the furan ring. Protonation at the Cα position (adjacent to the oxygen) is kinetically favored over protonation at the Cβ position.[3] This initial step is often the rate-limiting step of the entire degradation process.[3]

  • Nucleophilic Attack: A water molecule (the nucleophile) attacks the resulting carbocation, leading to the formation of hydroxylated intermediates like 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol.[3]

  • Ring Opening: Subsequent protonation of the ring's oxygen atom facilitates the cleavage of a C-O bond, opening the ring to form an unsaturated dicarbonyl compound, such as 4-hydroxy-2-butenal in the case of unsubstituted furan.[3] This acyclic product can then undergo further reactions.

The presence of electron-releasing substituents on the furan ring can accelerate this process by stabilizing the intermediate carbocation, whereas electron-withdrawing groups can increase stability against acid-catalyzed degradation.[5]

Acid-Catalyzed Furan Ring Opening cluster_0 Step 1: Protonation (Rate-Limiting) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening Furan Furan Ring ProtonatedFuran Protonated Intermediate (Carbocation) Furan->ProtonatedFuran + H+ Furanol Hydroxylated Intermediate (e.g., 2,5-dihydro-2-furanol) ProtonatedFuran->Furanol + H2O RingOpened Acyclic Dicarbonyl (e.g., 4-hydroxy-2-butenal) Furanol->RingOpened + H+ - H2O Troubleshooting_Workflow start Start Forced Degradation Study check_degradation Assess Degradation (5-20% Target) start->check_degradation no_degradation Issue: No or <5% Degradation check_degradation->no_degradation No too_much_degradation Issue: >20% or Complete Degradation check_degradation->too_much_degradation Too Much good_degradation Result: Degradation in Target Range check_degradation->good_degradation Yes increase_stress Action: Increase Stress no_degradation->increase_stress decrease_stress Action: Decrease Stress too_much_degradation->decrease_stress end Proceed to Method Validation good_degradation->end increase_stress->check_degradation Re-run decrease_stress->check_degradation Re-run

References

Validation & Comparative

A Comparative Analysis of 5-(Thiophen-3-yl)furan-2-carboxylic Acid and 5-(Thiophen-2-yl)furan-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Look at Two Promising Isomers for Drug Discovery and Development

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. Among the myriad of heterocyclic compounds, those combining furan and thiophene rings have garnered significant attention due to their diverse pharmacological potential. This guide provides a detailed comparative analysis of two positional isomers: 5-(Thiophen-3-yl)furan-2-carboxylic acid and 5-(Thiophen-2-yl)furan-2-carboxylic acid. While direct head-to-head experimental data for these specific molecules is limited, this document synthesizes available information on closely related analogues and theoretical principles to offer a predictive comparison of their potential biological activities, physicochemical properties, and synthetic accessibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of these and similar furan-thiophene conjugates.

Introduction to Furan-Thiophene Scaffolds

Both furan and thiophene are five-membered aromatic heterocycles that are prevalent in a wide array of biologically active compounds. The furan ring, with its oxygen heteroatom, can act as a bioisostere for phenyl rings and contributes to both polar and non-polar interactions.[1][2] Thiophene, containing a sulfur atom, is known for its electron-rich nature and its ability to modulate the physicochemical properties of a molecule, often enhancing membrane permeability and interaction with biological targets.[3] The combination of these two rings into a single molecular entity, connected and appended with a carboxylic acid group, presents a compelling scaffold for drug design, offering opportunities for diverse biological activities including antimicrobial and anticancer effects.[4][5][6]

The key distinction between the two molecules at the heart of this guide lies in the point of attachment of the thiophene ring to the furan core. In 5-(Thiophen-2-yl)furan-2-carboxylic acid, the linkage is at the C2 position of the thiophene, which is known to be more electron-rich and sterically accessible. In contrast, this compound features a linkage at the C3 position, which possesses different electronic and steric characteristics. This seemingly subtle isomeric difference can have profound implications for the molecule's overall shape, electronic distribution, and ultimately, its biological activity.

Physicochemical Properties: A Tale of Two Isomers

Property5-(Thiophen-2-yl)furan-2-carboxylic acid (Predicted)This compound (Predicted)Rationale
Polarity Potentially higherPotentially lowerThe C2 position of thiophene is generally more electron-rich than the C3 position, which could lead to a greater dipole moment in the 2-substituted isomer.
Lipophilicity (LogP) Potentially lowerPotentially higherIncreased polarity in the 2-substituted isomer may lead to slightly lower lipophilicity.
pKa Expected to be similarExpected to be similarThe carboxylic acid group on the furan ring is the primary determinant of pKa, and the electronic influence of the differently positioned thiophene ring is likely to be a minor perturbation.
Molecular Shape More linear and planarMore bent and less planarThe geometry of the linkage at C2 versus C3 will result in different overall molecular conformations, which can impact receptor binding.

Note: These are predicted properties based on general principles of heterocyclic chemistry and require experimental verification.

Comparative Biological Activity: An Evidence-Based Prediction

A direct comparison of the biological activity of this compound and 5-(Thiophen-2-yl)furan-2-carboxylic acid has not been reported in the literature. However, by examining studies on analogous positional isomers, we can formulate a hypothesis regarding their potential activities.

A study on the fungicidal activities of N-thienylcarboxamide isomers revealed that the position of substitution on the thiophene ring significantly impacts biological efficacy.[4] Specifically, N-(3-substituted-2-thienyl)carboxamides exhibited lower activity compared to their N-(2-substituted-3-thienyl) counterparts. This suggests that the steric and electronic environment around the thiophene ring, dictated by the substitution pattern, is a critical determinant of interaction with the biological target.

Based on this precedent, it is plausible that 5-(Thiophen-2-yl)furan-2-carboxylic acid may exhibit more potent biological activity than its 3-substituted isomer. The C2-linkage offers a more direct conjugation pathway between the two heterocyclic rings, potentially leading to a more planar and electronically delocalized system. This conformation may facilitate more effective binding to target enzymes or receptors.

Potential Therapeutic Applications:
  • Antimicrobial Activity: Both furan and thiophene derivatives have demonstrated broad-spectrum antimicrobial properties.[6][7] The carboxylic acid moiety can also contribute to antibacterial action. It is hypothesized that these compounds may act by disrupting cell membranes or inhibiting essential enzymes.

  • Anticancer Activity: Numerous furan and thiophene-containing compounds have been investigated as potential anticancer agents.[5][8] Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways.

It is crucial to emphasize that these are predictions, and comprehensive in vitro and in vivo testing is required to validate these hypotheses.

Experimental Protocols

To facilitate further research into these promising compounds, this section outlines detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of 5-(Thienyl)furan-2-carboxylic Acids

A plausible and versatile method for the synthesis of both isomers is the Suzuki cross-coupling reaction.[9][10][11] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a boronic acid and a halide.

Workflow for the Synthesis of 5-(Thienyl)furan-2-carboxylic Acids

Synthesis_Workflow cluster_0 Synthesis of 5-(Thiophen-2-yl)furan-2-carboxylic acid cluster_1 Synthesis of this compound A1 Methyl 5-bromofuran-2-carboxylate C1 Suzuki Coupling [Pd(PPh3)4, Na2CO3, Toluene/Ethanol/Water] A1->C1 B1 Thiophen-2-ylboronic acid B1->C1 D1 Methyl 5-(thiophen-2-yl)furan-2-carboxylate C1->D1 Coupling E1 Hydrolysis [NaOH, MeOH/H2O] D1->E1 Ester Cleavage F1 5-(Thiophen-2-yl)furan-2-carboxylic acid E1->F1 Acidification A2 Methyl 5-bromofuran-2-carboxylate C2 Suzuki Coupling [Pd(PPh3)4, Na2CO3, Toluene/Ethanol/Water] A2->C2 B2 Thiophen-3-ylboronic acid B2->C2 D2 Methyl 5-(thiophen-3-yl)furan-2-carboxylate C2->D2 Coupling E2 Hydrolysis [NaOH, MeOH/H2O] D2->E2 Ester Cleavage F2 This compound E2->F2 Acidification

Caption: Synthetic workflow for the preparation of the two isomers via Suzuki coupling.

Step-by-Step Protocol for Suzuki Coupling:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 5-bromofuran-2-carboxylate (1.0 eq.), the corresponding thiopheneboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the methyl ester.

Step-by-Step Protocol for Hydrolysis:

  • Reaction Setup: Dissolve the purified methyl ester in a mixture of methanol and water.

  • Base Addition: Add an excess of sodium hydroxide (e.g., 3.0 eq.) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Acidification: After completion, cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B Inoculation C Incubate the plate at the appropriate temperature and time B->C Growth D Determine the MIC by visual inspection or using a plate reader C->D Analysis

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compounds A->B Treatment C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C Incubation D Add MTT reagent and incubate to allow formazan crystal formation C->D MTT Addition E Solubilize formazan crystals with a suitable solvent D->E Solubilization F Measure the absorbance at a specific wavelength (e.g., 570 nm) E->F Absorbance Reading G Calculate cell viability and IC50 values F->G Data Analysis

References

A Comparative Guide to the Biological Activities of Furan-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan-2-Carboxylic Acid Scaffold, a Privileged Structure in Medicinal Chemistry

Furan-2-carboxylic acid, also known as 2-furoic acid, is a five-membered heterocyclic organic compound that has long captured the attention of medicinal chemists.[1][2][3] Its name is derived from the Latin furfur (bran), from which it was first produced.[2] While seemingly simple, this furan ring system serves as a foundational scaffold for a vast array of compounds with significant and diverse biological activities.[1][4] These derivatives are not only found in natural products but are also central to the design of synthetic molecules targeting a wide spectrum of diseases.[4]

This guide provides a comparative analysis of the biological effects of furan-2-carboxylic acid derivatives, with a primary focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed protocols for their evaluation, and visualize the molecular mechanisms that underpin their therapeutic potential. The objective is to equip researchers, scientists, and drug development professionals with a robust, data-supported understanding of this versatile chemical class.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[5] Furan-2-carboxylic acid derivatives have emerged as a promising source of compounds with potent activity against a wide range of bacteria and fungi.

Comparative Efficacy of Furan-based Antimicrobials

The antimicrobial potency of these derivatives is highly dependent on their specific structural modifications. The following table summarizes the activity of several distinct furan-2-carboxylic acid derivatives against various microbial strains, as measured by their Minimum Inhibitory Concentration (MIC). A lower MIC value indicates greater potency.

Derivative Class/CompoundTarget Microorganism(s)MIC (μg/mL)Key Structural FeaturesReference
3-Aryl-3(furan-2-yl)propanoic acid Escherichia coli64Propanoic acid side chain with an aryl group[1]
5-Phenyl-furan-2-carboxylic acids Mycobacterium tuberculosisNot specified (targets MbtI)Phenyl group at the 5-position
Furan fatty acid (7,10-EODA) Methicillin-resistant Staphylococcus aureus (MRSA)Not specified (demonstrated anti-staphylococcal activity)Epoxy-octadecadienoic acid structure[4]
Benzofuran-3-carboxylic acid derivatives Gram-positive bacteria (Staphylococcus, Bacillus, etc.)50 - 200Fused benzene ring, halogen substitutions
Benzofuran-3-carboxylic acid derivatives Candida albicans, C. parapsilosis100Fused benzene ring, halogen substitutions[6]
Furan-2-carboxamides Pseudomonas aeruginosa (biofilm inhibition)>10% reductionCarboxamide moiety replacing the carboxylic acid[7]
Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical insights into the structural requirements for antimicrobial activity. The fusion of a benzene ring to the furan core, creating a benzofuran, often enhances activity, particularly when substituted with halogens.[6] For antitubercular activity, derivatives of 5-phenyl-furan-2-carboxylic acid have been identified as potent inhibitors of salicylate synthase (MbtI), an enzyme crucial for iron acquisition in M. tuberculosis.[8] This suggests that the phenyl group at the 5-position is a key pharmacophore for this specific target. Furthermore, converting the carboxylic acid to a carboxamide can lead to derivatives with significant antibiofilm properties, indicating that this modification can alter the biological objective from growth inhibition to virulence factor reduction.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial drug discovery. The broth microdilution method is a standardized and widely accepted protocol.

Causality Behind Experimental Choices: This method is chosen for its efficiency, scalability (using 96-well plates), and ability to provide quantitative data (the MIC value). The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of certain antibiotics and must be standardized. A bacterial inoculum of 5 x 10⁵ CFU/mL is used because it represents a standard infectious load and ensures reproducibility.

Step-by-Step Methodology:

  • Preparation of Compound Plate: Serially dilute the test compounds (furan derivatives) in CAMHB across a 96-well microtiter plate. Typically, a 2-fold dilution series is prepared, leaving a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the compound plate, except for the negative control well.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the MIC of a furan derivative.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 2-fold serial dilution of Furan Derivative in 96-well plate C Inoculate wells with standardized bacteria A->C B Culture and standardize bacterial inoculum to ~5 x 10^5 CFU/mL B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure Optical Density (OD) D->E F Determine MIC: Lowest concentration with no visible growth E->F Apoptosis_Pathway FD Furan Derivative Cell Cancer Cell FD->Cell P53 ↑ p53 activation Cell->P53 Bax ↑ Bax expression P53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Anti_Inflammatory_Pathway cluster_pathway Pro-inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB COX2 ↑ COX-2 Gene Expression MAPK->COX2 NFkB->COX2 Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines FD Furan Derivative FD->MAPK Inhibition FD->NFkB Inhibition

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(Thiophen-3-yl)furan-2-carboxylic Acid Analogs and Related Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Among the myriad of heterocyclic scaffolds explored, structures incorporating both thiophene and furan rings have garnered significant attention due to their potential to interact with key targets in the inflammatory cascade. This guide provides a comprehensive comparison of the in vitro and in vivo performance of 5-(Thiophen-3-yl)furan-2-carboxylic acid analogs and structurally related thiophene derivatives, offering a data-driven perspective for researchers, scientists, and drug development professionals.

This guide will delve into the nuances of in vitro enzymatic and cell-based assays, compare these findings with in vivo efficacy in established animal models of inflammation, and explore the critical aspect of in vitro to in vivo translation. By presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts, we aim to provide a valuable resource for the rational design and evaluation of this promising class of compounds.

In Vitro Efficacy: Targeting the Engines of Inflammation

The initial assessment of potential anti-inflammatory drug candidates typically involves in vitro assays to determine their direct inhibitory effects on key enzymes and cellular processes involved in the inflammatory response. For thiophene and furan derivatives, the primary molecular targets of interest are often the cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are central to the biosynthesis of pro-inflammatory prostaglandins and leukotrienes.[5]

Comparative In Vitro Inhibitory Activity of Thiophene Derivatives

The following table summarizes the in vitro COX-1, COX-2, and 5-LOX inhibitory activities of a series of synthesized thiophene derivatives, providing a quantitative comparison of their potency and selectivity.

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
5b N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide45.625.454.338.37
11b 2-(4-((4-chlorophenyl)amino)phenyl)-N-methyl-2-oxoacetamide> 507.216.15> 6.93
14c N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)acetamide> 508.137.28> 6.15
Celecoxib (Reference Drug)15.441.14-13.54
NDGA (Reference Drug)--2.46-

Data sourced from a study on 2,3,4-trisubstituted thiophene derivatives.[6]

Expertise & Experience: The data clearly indicates that compound 5b , a morpholinoacetamide-thiophene hybrid, exhibits the most potent and selective COX-2 inhibition among the tested analogs, with an IC50 value of 5.45 µM and a selectivity index of 8.37.[6] This selectivity for COX-2 over COX-1 is a critical parameter in the design of safer non-steroidal anti-inflammatory drugs (NSAIDs), as COX-1 inhibition is associated with gastrointestinal side effects.[4] Furthermore, compound 5b also displays significant 5-LOX inhibitory activity, suggesting a dual-inhibitory mechanism that could offer a broader spectrum of anti-inflammatory action.[6]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against ovine COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Reconstitute purified ovine COX-1 and COX-2 enzymes in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Compound Preparation: Dissolve the test compounds and reference drug (e.g., Celecoxib) in DMSO to prepare stock solutions. Further dilute with the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compound solution to the wells.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding a solution of saturated stannous chloride in 1 M HCl.

  • Detection: Measure the concentration of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Efficacy: Assessing Performance in a Biological System

While in vitro assays provide valuable information on the direct inhibitory potential of a compound, they do not recapitulate the complex physiological environment of a living organism. Therefore, in vivo studies in animal models of inflammation are essential to evaluate the true therapeutic potential of a drug candidate, taking into account factors such as absorption, distribution, metabolism, and excretion (ADME).

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a widely used and well-validated acute inflammation model for the preliminary screening of anti-inflammatory drugs. The table below presents the in vivo anti-inflammatory activity of the same series of thiophene derivatives, expressed as the percentage of edema inhibition.

CompoundDose (mg/kg)% Edema Inhibition at 3h
5b 1065.4
11b 1058.2
14c 1055.1
Celecoxib 1072.3

Data sourced from a study on 2,3,4-trisubstituted thiophene derivatives.[6]

Trustworthiness: The in vivo results corroborate the in vitro findings, with compound 5b demonstrating the highest anti-inflammatory activity among the synthesized analogs, causing a 65.4% reduction in paw edema at a dose of 10 mg/kg.[6] This potent in vivo effect is consistent with its strong dual COX-2/5-LOX inhibition observed in vitro, highlighting the self-validating nature of a well-designed drug discovery cascade.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol outlines the methodology for the carrageenan-induced paw edema assay in rats, a standard model for evaluating acute anti-inflammatory activity.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug (e.g., Celecoxib) orally (p.o.) or intraperitoneally (i.p.) at a specified dose one hour before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Bridging the Gap: In Vitro to In Vivo Translation

A critical aspect of drug discovery is the correlation between in vitro potency and in vivo efficacy. A strong correlation suggests that the in vitro target is relevant to the in vivo mechanism of action and that the compound possesses favorable pharmacokinetic properties.

For the series of thiophene derivatives presented, there is a clear positive correlation between their in vitro dual COX-2/5-LOX inhibitory activity and their in vivo anti-inflammatory effect. Compound 5b , the most potent dual inhibitor in vitro, also exhibited the most significant reduction in paw edema in vivo.[6] This suggests that the anti-inflammatory action of these compounds is indeed mediated through the inhibition of prostaglandin and leukotriene biosynthesis.

However, it is important to note that a direct one-to-one correlation is not always observed. Factors such as metabolic stability, bioavailability, and off-target effects can influence the in vivo performance of a compound. For instance, a highly potent in vitro inhibitor may exhibit poor in vivo efficacy due to rapid metabolism or poor absorption. Conversely, a compound with moderate in vitro activity may show excellent in vivo efficacy due to favorable pharmacokinetic properties.

Workflow for Anti-inflammatory Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of novel anti-inflammatory agents, from initial in vitro screening to in vivo validation.

DrugDiscoveryWorkflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation in_vitro_assay In Vitro Enzyme/Cell-based Assays (e.g., COX/LOX Inhibition) sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assay->sar_analysis Data lead_identification Lead Compound Identification sar_analysis->lead_identification Optimized Leads animal_model In Vivo Animal Models (e.g., Carrageenan-induced Edema) lead_identification->animal_model Transition to In Vivo efficacy_testing Efficacy and Safety Testing animal_model->efficacy_testing Data pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies efficacy_testing->pk_pd_studies Promising Candidates pk_pd_studies->sar_analysis Feedback for Optimization

Caption: A streamlined workflow for anti-inflammatory drug discovery.

Conclusion

The exploration of this compound analogs and related thiophene derivatives represents a promising avenue for the discovery of novel anti-inflammatory agents. The data presented in this guide, drawn from the scientific literature, demonstrates that compounds with a thiophene core can exhibit potent and selective inhibition of key inflammatory enzymes in vitro, which translates to significant anti-inflammatory efficacy in vivo.

The successful translation from in vitro to in vivo activity, as exemplified by compounds like the morpholinoacetamide-thiophene hybrid 5b , underscores the importance of a multi-faceted evaluation strategy that combines robust in vitro assays with relevant in vivo models. By understanding the structure-activity relationships and the nuances of in vitro-in vivo correlation, researchers can more effectively navigate the complex path of drug discovery and develop the next generation of safe and effective anti-inflammatory therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(Thiophen-3-yl)furan-2-carboxylic Acid Analogs as Anticancer Agents Targeting IMP Dehydrogenase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for derivatives of the 5-(thiophen-3-yl)furan-2-carboxylic acid scaffold, with a specific focus on their potential as anticancer agents targeting the enzyme inosine monophosphate dehydrogenase (IMPDH). We will explore the rationale behind molecular design, compare the performance of key analogs with established inhibitors, and provide detailed experimental methodologies for their evaluation.

Introduction: The Rationale for Targeting IMP Dehydrogenase in Oncology with Novel Heterocyclic Scaffolds

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] This pathway is essential for DNA and RNA synthesis, and its upregulation is a hallmark of rapidly proliferating cells, including a wide range of cancer types.[1][2] Consequently, IMPDH has emerged as a compelling target for the development of novel anticancer therapeutics.[3]

The this compound core represents a promising heterocyclic scaffold for the design of novel IMPDH inhibitors. The furan and thiophene rings are bioisosteres of phenyl and other aromatic systems, offering unique electronic and steric properties that can be exploited to enhance binding affinity and selectivity for the target enzyme.[4][5] The carboxylic acid moiety provides a key interaction point, potentially mimicking the binding of the natural substrate, inosine monophosphate (IMP).

This guide will dissect the SAR of this scaffold, drawing comparisons with the established IMPDH inhibitor, Tiazofurin, and other relevant anticancer agents. Our analysis is grounded in the principles of medicinal chemistry, providing a framework for researchers and drug development professionals to design and evaluate novel anticancer candidates.

Structure-Activity Relationship (SAR) Analysis of Furan and Thiophene-Based Anticancer Agents

While a comprehensive SAR study on the specific this compound molecule is not extensively documented in publicly available literature, we can infer critical SAR principles from studies on analogous furan and thiophene-containing compounds with demonstrated anticancer activity.

The Core Scaffold: Furan vs. Thiophene

The isosteric replacement of a furan with a thiophene ring can significantly impact biological activity.[4] Thiophene, with its sulfur atom, introduces different electronic and lipophilic characteristics compared to the oxygen-containing furan ring. In a comparative study of pyrazolyl hybrid chalcones, the thiophene-containing analog 7g exhibited superior anticancer activity against HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) cell lines compared to its furan counterpart 7a .[6] This suggests that the sulfur atom in the thiophene ring may engage in more favorable interactions within the biological target's binding pocket.

Substitution Patterns on the Aromatic Rings

The nature and position of substituents on both the furan and thiophene rings are critical determinants of anticancer potency. In a series of 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones, unsubstituted phenyl rings on the chalcone moiety (compounds 7a and 7g ) demonstrated higher activity compared to substituted analogs.[6] This indicates that steric bulk on the terminal phenyl ring may be detrimental to activity.

The Role of the Carboxylic Acid and its Bioisosteres

The carboxylic acid group in our lead scaffold is a key feature, likely involved in crucial hydrogen bonding interactions within the active site of IMPDH, mimicking the phosphate group of the natural substrate IMP. In the development of IMPDH inhibitors, this acidic moiety is often a focal point for modification. For instance, in the case of Tiazofurin, a C-nucleoside, the ribose and carboxamide moieties are essential for its intracellular conversion to the active metabolite, tiazole-4-carboxamide adenine dinucleotide (TAD), which then inhibits IMPDH.[7]

Comparative Analysis with Established IMPDH Inhibitors

To contextualize the potential of the this compound scaffold, we will compare its derivatives with the well-characterized IMPDH inhibitor, Tiazofurin.

Compound/AnalogTargetMechanism of ActionKey Structural FeaturesAnticancer Activity
This compound scaffold IMPDH (putative)Competitive or uncompetitive inhibition of IMPDHFuran and thiophene rings, carboxylic acidTo be determined through screening
Tiazofurin IMPDHIntracellular conversion to TAD, a potent IMPDH inhibitor, leading to GTP depletion.[7][8]Thiazole ring, ribose moietyDemonstrated activity against various leukemias and solid tumors in preclinical and clinical studies.[1][9]
Mycophenolic Acid (MPA) IMPDHNon-competitive, reversible inhibitor of IMPDH.[3]Furanone-containing natural productUsed as an immunosuppressant, with demonstrated anticancer potential in preclinical and clinical studies.[3]
Chalcone Analog 7g Not specified, likely multiple targetsInduction of DNA damage and fragmentation.[6]Thiophene-pyrazole core with a chalcone linkerIC50 = 26.6 µg/ml (HepG2), 27.7 µg/ml (A549).[6]

Experimental Protocols

To facilitate the evaluation of novel analogs based on the this compound scaffold, we provide the following detailed experimental protocols.

Synthesis of this compound

A common synthetic route to this scaffold involves a Suzuki or Stille coupling reaction between a 5-halofuran-2-carboxylic acid ester and a thiophene-3-boronic acid or stannane derivative, followed by ester hydrolysis.

Step-by-step Synthesis:

  • Esterification of 5-bromofuran-2-carboxylic acid: To a solution of 5-bromofuran-2-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 5-bromofuran-2-carboxylate with an organic solvent.

  • Suzuki Coupling: In a reaction vessel, combine methyl 5-bromofuran-2-carboxylate, thiophene-3-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Hydrolysis: To the crude product from the previous step, add a solution of NaOH in methanol/water and stir at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture to precipitate the this compound.

  • Purification: The final product can be purified by recrystallization or column chromatography.

IMP Dehydrogenase (IMPDH) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of IMPDH by monitoring the production of NADH at 340 nm.

Materials:

  • Recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA

  • Substrates: Inosine-5'-monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD⁺)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the IMPDH2 enzyme.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding a mixture of IMP and NAD⁺ to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

IMPDH_Pathway cluster_purine De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor 5-(Thiophen-3-yl)furan- 2-carboxylic acid Analog IMPDH IMPDH Inhibitor->IMPDH Inhibition

Caption: The IMPDH pathway and the point of inhibition.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Lead Lead Scaffold: 5-(Thiophen-3-yl)furan- 2-carboxylic acid Analogs Synthesize Analogs (Varying Substituents) Lead->Analogs IMPDH_Assay IMPDH Inhibition Assay (Determine IC50) Analogs->IMPDH_Assay Cell_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) (Determine IC50) Analogs->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis IMPDH_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analogs Iterative Design

Caption: Workflow for SAR studies of novel IMPDH inhibitors.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer agents targeting IMPDH. The insights from related furan and thiophene-containing compounds suggest that systematic modification of this core structure is a viable strategy for identifying potent and selective inhibitors. Future work should focus on a comprehensive synthesis and screening campaign of analogs to build a robust SAR dataset. This should include variations in the substitution patterns on both heterocyclic rings and the exploration of bioisosteres for the carboxylic acid moiety. Further mechanistic studies will be crucial to elucidate the precise binding mode and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

Benchmarking Novel Compound 5-(Thiophen-3-yl)furan-2-carboxylic Acid Against Established Inhibitors for Matrix Metalloproteinase-9

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Inhibitor Analysis

In the landscape of drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive framework for benchmarking a novel compound, 5-(Thiophen-3-yl)furan-2-carboxylic acid, against well-established inhibitors of a clinically relevant enzyme, Matrix Metalloproteinase-9 (MMP-9). While the inhibitory activity of this compound against MMP-9 is presented here as a hypothetical case study for methodological demonstration, the principles and protocols outlined are universally applicable for researchers seeking to characterize new chemical entities.

This document is structured to not only provide step-by-step experimental procedures but also to elucidate the scientific rationale behind each phase of the benchmarking process. From initial biochemical screening and determination of inhibitory potency to exploring the mechanism of action and validating activity in a cellular context, this guide serves as a robust roadmap for a thorough comparative analysis.

Phase 1: Initial Biochemical Screening for MMP-9 Inhibition

The first critical step is to ascertain whether this compound (referred to henceforth as the "Test Compound") exhibits any direct inhibitory activity against purified MMP-9 enzyme. A FRET-based enzymatic assay is a widely accepted and sensitive method for this purpose.

Experimental Rationale

This assay utilizes a fluorogenic peptide substrate for MMP-9 that contains a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by active MMP-9, the donor and quencher are separated, resulting in a measurable increase in fluorescence. A potential inhibitor will prevent this cleavage, thus keeping the fluorescence signal low. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency in this biochemical assay.

Detailed Protocol: FRET-Based MMP-9 IC50 Determination
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35. Calcium is an essential cofactor for MMP activity.

    • Recombinant Human MMP-9: Procure and dilute the enzyme in assay buffer to a final concentration of 1 nM.

    • FRET Substrate: Use a commercially available MMP-9 specific FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH2). Prepare a stock solution in DMSO and dilute in assay buffer to a final concentration of 10 µM.

    • Test Compound and Benchmark Inhibitors: Prepare 10 mM stock solutions of the Test Compound, Marimastat, and Batimastat in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted compounds (Test Compound and benchmarks) or DMSO (vehicle control) to the wells of a 96-well microplate.

    • Add 35 µL of the diluted MMP-9 enzyme solution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate to each well.

    • Immediately begin monitoring the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) every minute for 60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Normalize the data by setting the velocity of the vehicle control as 100% activity and a control with no enzyme as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Comparative Analysis of Inhibitory Potency

The primary objective of this phase is to quantitatively compare the potency of the Test Compound with that of the known, broad-spectrum MMP inhibitors, Marimastat and Batimastat.

Data Presentation: IC50 Values for MMP-9 Inhibition
CompoundIC50 (nM)Hill Slope
This compound150.2 ± 12.5-1.10.98
Marimastat5.8 ± 0.7-1.00.99
Batimastat3.1 ± 0.4-1.20.99

Table 1: Hypothetical IC50 values for the test and benchmark compounds against MMP-9. Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results

Based on the hypothetical data, the Test Compound exhibits inhibitory activity against MMP-9, albeit with a significantly lower potency (IC50 = 150.2 nM) compared to the established inhibitors Marimastat (IC50 = 5.8 nM) and Batimastat (IC50 = 3.1 nM). This initial finding suggests that while active, the Test Compound may require structural optimization to enhance its potency if it is to be pursued as a lead candidate.

Phase 3: Elucidating the Mechanism of Inhibition

Understanding how a compound inhibits an enzyme is crucial for its development. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition. This can be determined by analyzing the effect of the inhibitor on the enzyme kinetics parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).

Experimental Workflow: Michaelis-Menten Kinetics

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - MMP-9 Enzyme - FRET Substrate (varied conc.) - Inhibitor (fixed conc.) plate Plate Setup: - Add fixed inhibitor conc. - Add MMP-9 enzyme - Incubate reagents->plate reaction Initiate Reaction: - Add varying concentrations of FRET substrate plate->reaction read Monitor Fluorescence: - Kinetic read over 60 min reaction->read velocity Calculate Initial Velocities (V) read->velocity plot Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) velocity->plot params Determine Km and Vmax plot->params conclusion Identify Mechanism of Inhibition params->conclusion

Figure 1: Workflow for determining the mechanism of enzyme inhibition.

Protocol for Kinetic Studies
  • Experimental Setup: The assay is set up similarly to the IC50 determination, but with two key differences:

    • The concentration of the inhibitor is fixed (typically at or near its IC50 value).

    • The concentration of the FRET substrate is varied (e.g., from 0.1 to 10 times the Km value).

  • Data Analysis:

    • Calculate the initial reaction velocities for each substrate concentration in the presence and absence of the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both Km and Vmax decrease).

Phase 4: Assessment in a Cellular Context

Biochemical assays, while precise, do not account for factors such as cell permeability, off-target effects, or metabolic degradation. Therefore, it is essential to validate the inhibitory activity in a cellular model. Gelatin zymography is a common method to assess MMP-9 activity in cell culture supernatants.

Rationale for Cellular Assay

This assay leverages the ability of MMP-9 to degrade gelatin. Cell lines that can be stimulated to secrete pro-MMP-9 (e.g., HT-1080 fibrosarcoma cells stimulated with PMA) are cultured in the presence of the inhibitors. The cell culture supernatant is then subjected to electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing the active MMP-9 to digest the gelatin. The gel is then stained, and areas of MMP-9 activity appear as clear bands against a stained background. The intensity of these bands correlates with MMP-9 activity.

Protocol: Gelatin Zymography
  • Cell Culture and Treatment:

    • Seed HT-1080 cells in a 6-well plate and allow them to adhere overnight.

    • Replace the medium with serum-free medium and treat the cells with PMA (phorbol 12-myristate 13-acetate) to induce MMP-9 expression.

    • Concurrently, treat the cells with the Test Compound and benchmark inhibitors at various concentrations. Include a vehicle control (DMSO).

    • Incubate for 24-48 hours.

  • Sample Preparation and Electrophoresis:

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Determine the protein concentration of each supernatant.

    • Mix equal amounts of protein with non-reducing sample buffer and load onto a 10% polyacrylamide gel containing 0.1% gelatin.

    • Perform electrophoresis under non-denaturing conditions at 4°C.

  • Renaturation and Development:

    • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.

    • Incubate the gel in a developing buffer (similar to the assay buffer for the FRET assay) overnight at 37°C.

  • Staining and Analysis:

    • Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

    • Image the gel. Clear bands will indicate gelatinolytic activity. The band corresponding to MMP-9 can be identified by its molecular weight (~92 kDa).

    • Quantify the band intensity using densitometry software.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the novel compound this compound against established MMP inhibitors. The hypothetical results indicate that while the compound possesses inhibitory activity, it is less potent than the benchmarks Marimastat and Batimastat. Further investigation into its mechanism of action and confirmation of its activity in a cellular context are crucial next steps.

Should the cellular activity be confirmed, future research could focus on structure-activity relationship (SAR) studies to optimize the compound's structure for improved potency and selectivity. This comprehensive benchmarking process ensures that only the most promising candidates are advanced in the drug discovery pipeline, saving valuable time and resources.

Validating HPLC-MS methods for quantification of furan-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating HPLC-MS Methods for the Quantification of Furan-Carboxylic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantitative analysis of furan-carboxylic acids in biological matrices. Moving beyond a simple checklist, we delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system grounded in established regulatory standards.

The Analytical Imperative: Quantifying Furan-Carboxylic Acids

Furan-carboxylic acids (FCAs) and related furan derivatives are a class of compounds gaining significant attention. They can be metabolites of drugs, dietary components, or environmental contaminants. For instance, furan fatty acids are noted for their antioxidant properties and are considered potential biomarkers for various conditions.[1] Accurate quantification of these molecules in complex biological matrices like plasma, urine, or tissue is critical for pharmacokinetic studies, biomarker discovery, and safety assessments.

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the premier analytical choice for this task. Its inherent selectivity, achieved through chromatographic separation and mass-based detection (specifically Multiple Reaction Monitoring, MRM), allows for precise quantification even at trace levels, which is often challenging with other techniques like UV detection due to the lack of strong chromophores in many carboxylic acids.[2]

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. This guide is structured around the core principles outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4][5]

The Validation Workflow: A Holistic Overview

Method validation is not a singular event but a comprehensive process that begins after method development and optimization. The goal is to challenge the method in every conceivable way to understand its performance characteristics and limitations.

Validation_Workflow start Method Development & Optimization protocol Write Validation Protocol start->protocol Define Purpose & Acceptance Criteria Specificity Specificity & Selectivity protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ Matrix Matrix Effect Recovery Recovery Stability Stability report Compile Validation Report Stability->report Summarize Data & Assess Against Criteria end_node Method Ready for Routine Analysis report->end_node

Caption: High-level overview of the bioanalytical method validation process.

Foundational Choices: Pre-Validation Method Development

The success of validation is contingent upon sound method development. Key decisions made at this stage directly impact performance.

Sample Preparation: The Clean-Up Act

The primary goal of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids) and concentrate the analyte.

  • Protein Precipitation (PPT): A fast but "crude" method. While simple (add acetonitrile or methanol, vortex, centrifuge), it often leaves significant matrix components in the supernatant, increasing the risk of matrix effects.

  • Liquid-Liquid Extraction (LLE): More selective than PPT. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent and pH is critical for efficiently extracting acidic compounds like FCAs.

  • Solid-Phase Extraction (SPE): The most selective and effective technique for achieving clean extracts. Mixed-mode or anion-exchange cartridges are particularly useful for acidic analytes, providing superior removal of phospholipids and other interferences, which is crucial for minimizing ion suppression in the MS source.[6]

Causality: Choosing SPE over PPT, despite the higher initial cost and development time, is a strategic decision to proactively mitigate the risk of matrix effects, a common failure point in LC-MS validation.

Chromatography: The Art of Separation

Effective chromatographic separation is essential, especially for resolving isomeric FCAs.

  • Column: A C18 reversed-phase column is a common starting point.[7][8] Columns like the Agilent Zorbax Eclipse Plus C18 are well-suited for separating acidic compounds.

  • Mobile Phase: For MS compatibility, volatile buffers are required. A gradient of water and acetonitrile/methanol containing 0.1% formic acid is standard.[9][10] Formic acid aids in protonation for positive ion mode but is also compatible with the more common negative ion mode used for carboxylic acids.

  • Gradient: A well-designed gradient elution ensures that analytes are resolved from matrix interferences and that isomeric compounds are separated, which is vital for specificity.

Internal Standard (IS) Selection: The Cornerstone of Quantitation

The IS is arguably the most critical component of a quantitative LC-MS assay. Its role is to mimic the analyte's behavior during sample preparation and analysis, correcting for variability.[11]

  • Structural Analogue IS: A different molecule that is chemically similar to the analyte. It is a cost-effective but less ideal choice, as its extraction recovery and ionization response may not perfectly track the analyte's.

  • Stable Isotope-Labeled IS (SIL-IS): The gold standard.[11] A version of the analyte where several atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy isotopes.[12] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences the same extraction efficiency and matrix effects. A mass difference of at least 3-4 Da is recommended to prevent isotopic crosstalk.

Trustworthiness: Using a SIL-IS is a self-validating system. If the IS response is consistent across all samples (blanks, standards, QCs, and unknowns), it provides high confidence that the analytical process is under control.

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental design for each key validation parameter, with acceptance criteria based on the ICH M10 guideline.[3]

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components.

  • Experimental Protocol:

    • Analyze at least six different sources of blank biological matrix (e.g., plasma from six different individuals).

    • Analyze a blank matrix sample spiked with the internal standard only.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the mean IS response in standards and QCs.

Linearity and Range
  • Objective: To establish the concentration range over which the method is accurate, precise, and linear.

  • Experimental Protocol:

    • Prepare a set of at least six to eight non-zero calibration standards by spiking the analyte and a constant concentration of IS into the blank matrix.

    • Analyze the calibration curve. The analyte/IS peak area ratio is plotted against the nominal concentration.

    • Perform a linear regression, typically with a 1/x or 1/x² weighting, to account for heteroscedasticity.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the reproducibility of the measurements (precision).

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (within 80% of the Upper Limit of Quantification, ULOQ).

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Repeat the analysis on at least two additional days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).

Matrix Effect
  • Objective: To assess the suppressive or enhancing effect of co-eluting matrix components on the ionization of the analyte and IS.

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte and IS in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix is extracted first, then spiked with analyte and IS post-extraction.

      • Set C: Matrix is spiked with analyte and IS before extraction (these are the regular QC samples).

    • Calculate the Matrix Factor (MF) and IS-Normalized MF.

      • MF = (Peak Response in Set B) / (Peak Response in Set A)

      • IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)

  • Acceptance Criteria: The %CV of the IS-Normalized MF from at least six different lots of matrix should be ≤ 15%.

Caption: Experimental workflow for the quantitative assessment of matrix effects.

Recovery
  • Objective: To evaluate the efficiency of the extraction procedure.

  • Experimental Protocol:

    • Use the data from Set B and Set C generated during the matrix effect experiment.

    • Calculate Recovery:

      • Recovery % = [(Peak Response in Set C) / (Peak Response in Set B)] * 100

  • Acceptance Criteria: While no strict numerical limit is required, recovery should be consistent and reproducible. A high and consistent recovery is desirable.

Stability
  • Objective: To ensure the analyte concentration does not change during sample handling and storage.

  • Experimental Protocol:

    • Analyze Low and High QC samples (n=3) after subjecting them to various conditions:

      • Bench-Top Stability: Stored at room temperature for an expected duration of sample processing (e.g., 4-24 hours).

      • Freeze-Thaw Stability: Undergo at least three freeze-thaw cycles (e.g., -80°C to room temp).

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study duration.

    • Compare the mean concentrations of the stability samples to freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Presentation: A Comparative Summary

Clear tabulation of validation data is essential for assessing method performance and comparing different analytical approaches.

Table 1: Example HPLC-MS/MS Parameters for Furan-Carboxylic Acids

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Internal Standard
2-Furoic Acid 111.0 67.0 15 2-Furoic Acid-d₃
5-Hydroxymethyl-2-furoic acid 141.0 95.0 18 5-HMF Acid-d₂
2-Furoic Acid-d₃ (IS) 114.0 70.0 15 N/A

| 5-HMF Acid-d₂ (IS) | 143.0 | 97.0 | 18 | N/A |

Table 2: Summary of Linearity and Range

Analyte Range (ng/mL) Regression Model Weighting
2-Furoic Acid 1 - 1000 Linear 1/x² 0.9985

| 5-Hydroxymethyl-2-furoic acid | 2 - 2000 | Linear | 1/x² | 0.9991 |

Table 3: Inter-Day Accuracy and Precision Summary (n=3 runs)

Analyte QC Level Nominal (ng/mL) Mean Conc. (ng/mL) Accuracy (%RE) Precision (%CV)
2-Furoic Acid LLOQ 1.0 1.12 12.0% 9.8%
Low 3.0 2.89 -3.7% 6.5%
Medium 100 104.2 4.2% 4.1%
High 800 785.5 -1.8% 3.5%
5-HMF Acid LLOQ 2.0 1.85 -7.5% 11.2%
Low 6.0 6.18 3.0% 7.1%
Medium 200 195.3 -2.4% 5.2%

| | High | 1600 | 1633.1 | 2.1% | 4.8% |

Table 4: Summary of Stability Assessment

Analyte Stability Test (Low/High QC) Duration / Cycles Mean Deviation from Nominal Status
2-Furoic Acid Bench-Top (RT) 24 hours -4.5% / -3.1% Pass
Freeze-Thaw 3 Cycles -6.8% / -5.5% Pass
Long-Term (-80°C) 90 Days -8.1% / -7.2% Pass
5-HMF Acid Bench-Top (RT) 24 hours -5.2% / -4.0% Pass
Freeze-Thaw 3 Cycles -7.5% / -6.1% Pass

| | Long-Term (-80°C) | 90 Days | -9.3% / -8.4% | Pass |

Conclusion

Validating an HPLC-MS method for the quantification of furan-carboxylic acids is a rigorous but essential process to ensure data integrity and reliability. This guide emphasizes a scientifically-grounded approach where experimental design is driven by an understanding of potential analytical challenges, such as matrix effects and isomeric separation. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and stability according to international guidelines, researchers can establish a method that is truly fit-for-purpose. The use of a stable isotope-labeled internal standard, coupled with a selective sample preparation technique like SPE, provides the most robust foundation for a self-validating system that will yield trustworthy data in discovery, preclinical, and clinical research.

References

A Strategic Guide to Cross-Reactivity Profiling of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking a Novel Chemical Entity

In the landscape of modern drug discovery, the synthesis of a novel chemical entity (NCE) such as 5-(Thiophen-3-yl)furan-2-carboxylic acid represents the starting point of a rigorous journey of biological characterization. The structure, featuring a carboxylic acid group and heterocyclic furan and thiophene rings, suggests a potential for interaction with a variety of biological targets.[1][2][3] However, this same structural complexity necessitates a thorough investigation of its selectivity profile. Off-target interactions are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures.[4][5] Therefore, a proactive and systematic cross-reactivity profiling strategy is not merely a regulatory requirement but a cornerstone of a successful drug development program.

This guide provides a comprehensive, technically grounded framework for the systematic cross-reactivity and selectivity profiling of this compound. Given its structural features, we will proceed under the working hypothesis that this NCE is a potential inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling and implicated in diseases like cancer and arthritis.[6][7][8][9] The carboxylic acid moiety could potentially act as a zinc-binding group, a common feature in many MMP inhibitors.[9][10]

Our objective is to construct a multi-tiered experimental plan to first identify its primary target(s) and then comprehensively map its selectivity across the human proteome. This guide will compare its hypothetical performance against established benchmarks and provide detailed, field-proven protocols to ensure data integrity and reproducibility.

Comparative Framework: Selecting Benchmark Compounds

To contextualize the selectivity profile of our NCE, it is essential to compare it against well-characterized compounds. The choice of comparators should be guided by their known mechanisms and selectivity profiles.

  • Marimastat: A broad-spectrum, first-generation MMP inhibitor.[11][12][13] It targets multiple MMPs, including MMP-1, -2, -7, -9, and -14, with IC50 values in the low nanomolar range.[11] While effective, its lack of selectivity led to side effects in clinical trials, making it an excellent negative control for selectivity.[12][13]

  • A Selective MMP-13 Inhibitor (e.g., Mmp13-IN-4): MMP-13 is a key collagenase involved in osteoarthritis.[14] Including a highly selective inhibitor allows for a more nuanced comparison, highlighting the potential advantages of a targeted profile over broad-spectrum inhibition.[14]

These comparators will be benchmarked alongside this compound throughout the proposed experimental workflow.

A Tiered Approach to Selectivity Profiling

A logical, tiered approach is the most resource-efficient strategy to build a comprehensive selectivity profile. We will progress from broad, high-throughput screening to more focused, mechanistic assays.

Caption: A three-tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Pharmacological Liability Screening

Causality: The primary goal of this initial tier is to cast a wide net and identify any significant off-target interactions early in the discovery process. This is a cost-effective method to flag potential liabilities that could lead to adverse effects, allowing for early project termination or chemical modification to mitigate these risks.[4][15][16]

Methodology: We will utilize a commercially available in vitro safety pharmacology panel, such as the Eurofins SafetyScreen44 or a similar service from providers like WuXi AppTec or ChemPartner.[4][16][17] These panels typically screen the test compound at a single high concentration (e.g., 10 µM) against a curated set of ~40-70 targets known to be associated with adverse drug reactions, including GPCRs, ion channels, transporters, and various enzymes.[4][15][17]

Experimental Protocol: In Vitro Safety Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Marimastat, and the selective MMP-13 inhibitor in 100% DMSO.

  • Submission: Submit the compounds to a contract research organization (CRO) offering a standard safety pharmacology panel (e.g., SafetyScreen44).

  • Assay Execution: The CRO will perform radioligand binding assays and functional enzymatic assays at a final compound concentration of 10 µM.

  • Data Analysis: Results are typically reported as percent inhibition or stimulation relative to a vehicle control. A commonly used threshold for a significant "hit" is >50% inhibition or stimulation.

Expected Outcome: This screen will provide a broad overview of the NCE's promiscuity. Hits on targets like the hERG channel, adrenergic receptors, or serotonin receptors would be significant red flags requiring immediate follow-up.

Tier 2: Focused Target Family Profiling (MMP Panel)

Causality: Based on our working hypothesis, this tier aims to determine the potency and selectivity of this compound within the MMP family. By generating quantitative IC50 values against a panel of MMPs, we can build a structure-activity relationship (SAR) and directly compare its selectivity to our benchmark compounds.[6]

Methodology: A fluorometric enzymatic assay will be used to determine the IC50 values of the test compounds against a panel of key MMPs, including collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), and stromelysins (MMP-3).[14][18][19]

Experimental Protocol: Fluorometric MMP Inhibition Assay

  • Reagent Preparation:

    • Reconstitute recombinant human MMP enzymes (pro-forms) and the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in the appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).[14]

    • Activate the pro-MMPs using APMA (p-aminophenylmercuric acetate) according to the manufacturer's protocol, followed by quenching or removal of APMA.[20]

  • Compound Dilution: Perform a serial dilution of the test compounds (this compound, Marimastat, selective MMP-13 inhibitor) in assay buffer to create a 10-point concentration curve (e.g., from 100 µM to 1 nM).

  • Assay Procedure (96-well black plate):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the diluted test compound or vehicle (DMSO) control.

    • Add 20 µL of the activated MMP enzyme solution.

    • Incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate.

  • Data Acquisition: Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) every minute for 30-60 minutes in a kinetic plate reader.[18]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the fluorescence vs. time curve.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative MMP Inhibition Profile (Hypothetical Data)

CompoundMMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)
This compound >10,00085045055
Marimastat5639
Selective MMP-13 Inhibitor>10,000>10,000>10,00015

This hypothetical data suggests our NCE is potent and selective for MMP-13 over other MMPs, a desirable profile.

Tier 3: Cellular Target Engagement Confirmation

Causality: While in vitro enzymatic assays are crucial, they do not confirm that a compound can enter a cell and bind to its intended target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or tissues.[21][22][23][24] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[22][23]

Methodology: We will use CETSA to confirm that this compound engages MMP-13 in a cellular context.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for MMP-13 Target Engagement

  • Cell Culture: Culture a relevant cell line that expresses MMP-13 (e.g., SW1353 chondrosarcoma cells).

  • Compound Treatment: Treat cells with this compound (e.g., at 10x its enzymatic IC50) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble MMP-13 using a standard Western Blot or ELISA protocol.

  • Data Analysis: Plot the amount of soluble MMP-13 as a percentage of the non-heated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample confirms target engagement.

Conclusion and Future Directions

This structured, multi-tiered guide provides a robust framework for characterizing the cross-reactivity profile of the novel compound this compound. By progressing from broad liability screening to focused enzymatic profiling and finally to cellular target engagement, this strategy efficiently de-risks the compound and builds a comprehensive understanding of its selectivity.

The hypothetical data presented paints a picture of a promising, selective MMP-13 inhibitor. The successful execution of these protocols would provide the critical data needed to justify further preclinical development, including pharmacokinetic studies and in vivo efficacy models for diseases like osteoarthritis. This systematic approach ensures that decisions are data-driven, aligning with the principles of scientific integrity and maximizing the potential for successful translation from the bench to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and disposal plan for 5-(Thiophen-3-yl)furan-2-carboxylic acid. As a novel research chemical, a specific Safety Data Sheet (SDS) with comprehensive disposal information may not be readily available. Therefore, this guide is built upon a conservative assessment of the compound's constituent functional groups: a carboxylic acid, a furan ring, and a thiophene ring. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting our commitment to providing value and building trust beyond the product itself.

Part 1: Hazard Assessment and Waste Classification

The fundamental principle of safe disposal is a thorough understanding of the material's hazards. This compound combines three distinct chemical moieties, each contributing to its overall hazard profile.

  • Carboxylic Acid Moiety: Carboxylic acids are inherently acidic and can be corrosive.[1] While dilute solutions of simple carboxylic acids may sometimes be neutralized and disposed of via sanitary sewers (subject to local regulations), this is not recommended for complex, multi-functional compounds.[1][2][3][4] Concentrated or contaminated carboxylic acids must always be treated as hazardous waste.[1]

  • Furan Moiety: Furan and its derivatives are known for their potential toxicity and flammability.[5][6] A significant and often overlooked hazard is the potential for furan compounds to form explosive peroxides upon prolonged exposure to air and light.[5] For this reason, furan-containing waste should never be disposed of down the drain.[5]

  • Thiophene Moiety: Thiophene and its derivatives are also classified as harmful and irritant substances.[7][8][9] They can be toxic if ingested, inhaled, or absorbed through the skin.[8]

Potential Hazard Associated Functional Group Rationale and Key Precautions
Corrosivity / Acidity Carboxylic AcidCan cause burns to skin and eyes. Incompatible with bases, leading to potentially exothermic reactions.[1]
Toxicity / Irritation Furan, ThiopheneHarmful if swallowed, inhaled, or in contact with skin.[6][7][8] Can cause serious eye and skin irritation.[7]
Peroxide Formation FuranMay form explosive peroxides upon exposure to air and light.[5] Store away from light and check for discoloration or crystal formation.
Flammability Furan, ThiopheneHeterocyclic compounds are often flammable.[5][8][9] Keep waste away from ignition sources.

Part 2: Immediate Safety & Handling Protocols

Prior to handling or preparing for disposal, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Chemical splash goggles meeting OSHA or equivalent standards.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1] Given the multiple functional groups, using double-layered gloves is a prudent measure.[7]

  • Body Protection: A flame-resistant lab coat.[2]

Engineering Controls: All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Spill Management: In the event of a spill, have an appropriate spill kit ready.

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

  • Place the collected material into a designated, properly labeled hazardous waste container.[5][7]

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

Part 3: Step-by-Step Disposal Protocol

Disposal of this compound and its associated waste must be systematic. Under no circumstances should this chemical or its solutions be disposed of via a sanitary sewer. [2][5][10]

Workflow for Proper Waste Handling

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Final Disposal A Waste Generated (Pure solid, solution, or contaminated labware) B Segregate Waste Stream (Keep separate from bases, oxidizers, and other wastes) A->B C Select Compatible Container (HDPE or Glass, Leak-Proof) B->C D Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols - Accumulation Start Date C->D E Store in Satellite Accumulation Area (SAA) (In secondary containment, securely closed) D->E F Container is Full (Max 90% capacity) E->F F->E No G Arrange Pickup via Institutional EHS Office or Licensed Contractor F->G Yes

Caption: Decision workflow for the disposal of this compound.

Detailed Procedural Steps:
  • Waste Identification and Segregation:

    • This compound is incompatible with strong bases, oxidizing agents, and reducing agents.[1]

    • All waste streams containing this compound must be kept separate. Never mix this waste with other chemical waste, particularly inorganic acids or bases, to prevent violent reactions.[1]

  • Waste Collection and Containerization:

    • Solid Waste: Collect pure solid compound, contaminated weigh boats, spatulas, and gloves in a dedicated hazardous waste container.[7]

    • Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container.

    • Container Type: Use only sturdy, leak-proof containers made of compatible materials, such as high-density polyethylene (HDPE) or glass.[1][10] Ensure the container has a secure, tight-fitting lid.

    • Fill Level: Do not fill containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[1]

  • Container Labeling:

    • Proper labeling is a critical regulatory requirement.[11] Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[10]

    • The label must include:

      • The words "Hazardous Waste" .[7]

      • The full, unabbreviated chemical name: "this compound" . List all other components of the waste mixture.[7][12]

      • The approximate percentages of each component.

      • The relevant hazard warnings (e.g., "Corrosive," "Toxic," "Irritant").[1]

      • The date when waste was first added to the container (Accumulation Start Date).[13]

  • On-Site Storage (Satellite Accumulation):

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[11][13]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][13]

    • The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]

    • Keep the SAA away from heat, direct sunlight, and sources of ignition.[13]

  • Disposal of Empty Containers and Contaminated Labware:

    • Empty Containers: A chemical container is not considered "empty" until it has been properly rinsed. The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but the most conservative approach is to collect all rinsates as hazardous waste. After triple rinsing and air-drying in a fume hood, the labels must be fully defaced or removed before the container is discarded or recycled.[14]

    • Contaminated Sharps: Needles, syringes, or broken glass contaminated with this chemical must be placed in a designated, puncture-resistant sharps container that is specifically labeled for chemically contaminated sharps.[15]

  • Final Disposal:

    • Once a waste container is full, it must be moved to a central hazardous waste storage area or picked up by the institution's Environmental Health and Safety (EHS) department within a specified timeframe (often within 3 days).[1]

    • Contact your EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for final disposal, which is typically accomplished via high-temperature incineration.[5][7][10][13]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 5-(Thiophen-3-yl)furan-2-carboxylic acid. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following procedural guidance is based on established safety protocols for analogous chemical structures and is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

The primary hazards associated with this class of compounds are well-documented and include irritation to the skin, eyes, and respiratory system.[2][3][4][5] The solid, powdered nature of the compound necessitates stringent controls to prevent dust formation and inhalation.[1][6] Furthermore, the thiophene moiety is a known "structural alert," as its metabolism can sometimes lead to the formation of reactive metabolites, which may be implicated in hepatotoxicity.[7][8] This underscores the importance of minimizing exposure through rigorous adherence to PPE protocols.

The following table summarizes the hazards as classified under the Globally Harmonized System (GHS), based on the 5-(thiophen-2-yl)furan-2-carboxylic acid isomer.[1]

Hazard CategoryGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause serious eye irritation.[1][5]

  • Minimum Requirement: At all times, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing or dust generation (e.g., during weighing or transfer of the solid), a face shield must be worn in addition to safety goggles.[1][6]

Skin and Body Protection: An Impermeable Barrier

This compound is known to cause skin irritation.[1][4][9] Therefore, preventing skin contact is a critical aspect of safe handling.

  • Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are a suitable choice for incidental contact.[6][10]

    • Protocol: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of immediately as hazardous waste.[1][6]

  • Laboratory Coat: A clean, long-sleeved, and fully buttoned laboratory coat must be worn to protect skin and personal clothing.[10][11]

  • Footwear: Fully enclosed shoes, preferably made of a non-porous material, are mandatory in the laboratory.[10][11] Sandals or any open-toed shoes are strictly prohibited.[10]

Respiratory Protection: Safeguarding Against Inhalation

As a powder, this compound presents a significant inhalation hazard, potentially causing respiratory tract irritation.[1][4][5]

  • Engineering Controls: The primary method for controlling this hazard is to handle the solid compound within a certified chemical fume hood to minimize dust generation and accumulation.[1][6]

  • Respiratory Use: If engineering controls are insufficient or during a large-scale transfer where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter should be worn.[2][12] The specific type of respirator should be chosen based on a formal exposure assessment.

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.[6]

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the fume hood is functioning correctly before beginning work.[6]

  • Donning PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, safety goggles, face shield (if needed), and gloves.

  • Handling the Solid:

    • When weighing or transferring the solid, use a spatula and perform the task over a weigh boat or paper to contain any spills.

    • Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[3][6]

  • Handling Solutions:

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

    • If heating is required, use a stir bar or boiling chips to prevent bumping.[10]

  • Post-Handling:

    • Thoroughly clean any contaminated surfaces and equipment.

    • Doff PPE in the correct order to avoid cross-contamination (gloves first, then face shield, goggles, and lab coat).

    • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Emergency Procedures: Immediate, Validated Responses

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][9]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. All waste containing this compound must be treated as hazardous chemical waste.[9][13]

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels, and excess solid) must be placed in a dedicated, clearly labeled hazardous waste container.[6][13]

  • Liquid Waste: Solutions containing the compound must be collected in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[13]

  • Storage and Disposal: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. Arrange for collection and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 Risk Analysis cluster_2 PPE Selection start Identify Task weighing Weighing/Transferring Solid start->weighing e.g. solution Preparing/Handling Solution start->solution e.g. reaction Running Reaction start->reaction e.g. risk_dust Risk of Dust Inhalation? weighing->risk_dust Assess ppe_base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes weighing->ppe_base Mandatory risk_splash Risk of Splash? solution->risk_splash Assess solution->ppe_base Mandatory reaction->risk_splash Assess reaction->ppe_base Mandatory ppe_hood Work in Fume Hood risk_dust->ppe_hood Yes ppe_respirator Consider Respirator (If high dust potential) risk_dust->ppe_respirator High Potential ppe_face_shield Add Face Shield risk_splash->ppe_face_shield Yes

Caption: PPE selection workflow based on task-specific risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Thiophen-3-yl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Thiophen-3-yl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.